2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one
Description
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Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO/c17-16(18,19)11-7-5-10(6-8-11)14-9-15(21)12-3-1-2-4-13(12)20-14/h1-8,14,20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUIPBZSYZPFJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695921 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]-2,3-dihydroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946049-56-5 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]-2,3-dihydroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one
Executive Summary
The 2,3-dihydroquinolin-4(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The incorporation of a 2-aryl substituent, particularly the electron-withdrawing 4-(trifluoromethyl)phenyl group, can significantly modulate the pharmacological properties of the resulting molecule, making it a key target in drug discovery and development. This guide provides a comprehensive overview of the principal synthetic strategies for preparing 2-(4-(trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one, designed for researchers, medicinal chemists, and process development scientists. We will delve into the mechanistic underpinnings of the most effective synthetic routes, offer detailed, field-proven experimental protocols, and present a comparative analysis to inform strategic decisions in the laboratory.
Introduction: The Strategic Importance of the 2-Aryl-2,3-dihydroquinolin-4(1H)-one Core
Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical science.[1] Among them, the 2,3-dihydroquinolin-4(1H)-one framework is of considerable interest due to its presence in compounds exhibiting a wide range of biological activities, including potential antitumor properties.[2] The synthesis of these structures, especially with specific aryl substitutions at the C2 position, is a pivotal task in the exploration of new chemical entities.
The target molecule, this compound, combines this valuable scaffold with a trifluoromethylphenyl group. The CF₃ group is a powerful bioisostere for other groups and is known to enhance metabolic stability, binding affinity, and cell membrane permeability of drug candidates. This guide focuses on the most robust and widely adopted methods for its synthesis, primarily revolving around the formation of a chalcone or chalcone-like intermediate followed by an intramolecular cyclization.
Primary Synthetic Pathways: A Mechanistic Approach
The construction of the this compound core is most efficiently achieved through a convergent strategy that unites an aniline-derived fragment with a three-carbon chain originating from an aromatic aldehyde. The key disconnection approaches are visualized below.
Caption: Key synthetic pathways to the target quinolinone.
Route 1: One-Pot Condensation and Cyclization
This is arguably the most direct and atom-economical approach, involving the reaction of an o-aminoacetophenone with 4-(trifluoromethyl)benzaldehyde in a single vessel. The reaction proceeds through a tandem Claisen-Schmidt condensation to form an o-aminochalcone intermediate, which then undergoes a spontaneous or catalyzed intramolecular aza-Michael addition to yield the final product.
Mechanistic Rationale: The causality of this one-pot reaction hinges on the careful selection of a catalyst that can promote both the initial condensation and the subsequent cyclization. Basic catalysts (e.g., KOH, NaOH) facilitate the deprotonation of the methyl ketone of o-aminoacetophenone, forming an enolate that attacks the aldehyde. The resulting aldol adduct rapidly dehydrates to the more stable conjugated chalcone. The terminal amino group then acts as an intramolecular nucleophile, attacking the β-carbon of the α,β-unsaturated ketone system in a conjugate addition (aza-Michael) reaction to form the six-membered ring.[3]
Sources
Characterization of 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one: A Technical Guide for Drug Development Professionals
Introduction: The Quinolinone Scaffold in Modern Medicinal Chemistry
The 2,3-dihydroquinolin-4(1H)-one core is a privileged heterocyclic scaffold that forms the backbone of numerous biologically active compounds, including natural products and synthetic pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive framework for the design of targeted therapeutics. The introduction of a trifluoromethylphenyl group at the 2-position, as in 2-(4-(trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one, is of particular interest. The trifluoromethyl (CF3) group is a bioisostere of the methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved membrane permeability, and stronger binding interactions with biological targets.
This in-depth technical guide provides a comprehensive overview of the synthesis, structural characterization, and potential biological activities of this compound. The content herein is curated for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to facilitate further investigation and application of this promising molecular entity.
Synthesis and Mechanistic Considerations
The construction of the 2-aryl-2,3-dihydroquinolin-4(1H)-one scaffold is most commonly achieved through a base-catalyzed intramolecular cyclization of an appropriate precursor. A widely adopted and efficient method involves the reaction of a 2-aminobenzonitrile with an aromatic aldehyde in an aqueous medium, a testament to the principles of green chemistry.
Experimental Protocol: Synthesis via Base-Mediated Cyclization
This protocol outlines a robust and environmentally benign procedure for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones.
Step 1: Reaction Setup
-
To a solution of 2-aminobenzonitrile (1.0 eq.) in water, add 4-(trifluoromethyl)benzaldehyde (1.0 eq.).
-
Add a catalytic amount of a suitable inorganic base, such as potassium phosphate (K3PO4). The use of an inorganic base in water avoids the need for organic solvents and simplifies the workup procedure.
Step 2: Reaction Execution
-
Stir the reaction mixture vigorously at an elevated temperature (typically 80-100 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The aqueous medium, combined with heating, facilitates the dissolution of the reactants and promotes the reaction rate.
Step 3: Product Isolation and Purification
-
Upon completion, cool the reaction mixture to room temperature. The desired product often precipitates out of the aqueous solution.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any residual base and unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Reaction Mechanism and Rationale
The underlying mechanism of this transformation involves an initial nucleophilic attack of the amino group of 2-aminobenzonitrile on the carbonyl carbon of 4-(trifluoromethyl)benzaldehyde, followed by a series of intramolecular cyclization and tautomerization steps to afford the final 2,3-dihydroquinolin-4(1H)-one product. The choice of an inorganic base is critical; it facilitates the deprotonation steps and promotes the cyclization cascade. Water as a solvent is not only environmentally friendly but also plays an active role in the reaction mechanism, participating in proton transfer steps.
Structural Elucidation and Physicochemical Characterization
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C16H12F3NO |
| Molecular Weight | 291.27 g/mol |
| LogP | ~3.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Melting Point (°C) | 173-176 (for the ortho isomer of the quinazolinone analog)[1] |
Note: LogP is an estimation and the melting point is for a structural isomer. These values should be experimentally verified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The protons of the dihydroquinolinone core and the trifluoromethylphenyl ring will exhibit characteristic chemical shifts and coupling patterns.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH (quinolinone) | 8.0 - 8.5 | br s |
| Aromatic (quinolinone) | 6.5 - 7.8 | m |
| Aromatic (CF3-phenyl) | 7.5 - 7.8 | d |
| Aromatic (CF3-phenyl) | 7.6 - 7.9 | d |
| CH (C2-position) | 5.8 - 6.2 | dd |
| CH₂ (C3-position) | 2.8 - 3.2 | m |
Rationale for Predictions: The broad singlet for the NH proton is characteristic of an amide proton. The aromatic protons of the quinolinone ring will appear in the typical aromatic region, with their exact shifts influenced by the electronic environment. The protons on the trifluoromethylphenyl ring are expected to appear as two distinct doublets due to the para-substitution pattern. The methine proton at the C2 position, being adjacent to a nitrogen atom and an aromatic ring, will be deshielded and appear as a doublet of doublets due to coupling with the diastereotopic methylene protons at the C3 position.
¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C4) | ~165 |
| Aromatic/Vinylic | 115 - 150 |
| CF₃ | ~125 (q) |
| CH (C2) | ~65 |
| CH₂ (C3) | ~45 |
Rationale for Predictions: The carbonyl carbon (C4) is expected to resonate at a characteristic downfield shift. The aromatic and vinylic carbons will appear in a clustered region. The carbon of the trifluoromethyl group will exhibit a quartet multiplicity due to coupling with the three fluorine atoms. The C2 and C3 carbons of the dihydroquinolinone ring will appear in the aliphatic region, with the C2 carbon being more deshielded due to its proximity to the nitrogen atom and the aromatic substituent.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium, sharp |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide) | 1650 - 1680 | Strong, sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-F Stretch | 1100 - 1350 | Strong |
Rationale for Predictions: A sharp, medium-intensity peak in the N-H stretching region is characteristic of a secondary amide. The strong, sharp absorption for the carbonyl group is a hallmark of the quinolinone scaffold. The aromatic C=C stretching vibrations will appear as a series of bands in the fingerprint region. The C-F stretches of the trifluoromethyl group will give rise to strong absorptions, which are highly diagnostic.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound. The calculated exact mass for [M+H]⁺ is 292.0949.
Expected Fragmentation Pattern: Upon electron ionization, the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) should be readily observable. Key fragmentation pathways may include the loss of the trifluoromethylphenyl group and cleavage of the dihydroquinolinone ring, providing valuable structural information.
Conclusion and Future Directions
This compound represents a molecule of significant interest for drug discovery and development. Its synthesis is achievable through established and environmentally conscious methodologies. While a complete experimental characterization is yet to be published, predictive analysis based on closely related structures provides a solid foundation for its structural elucidation. The known biological activities of the 2-aryl-2,3-dihydroquinolin-4(1H)-one class, particularly their anticancer properties, underscore the therapeutic potential of this compound.
Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough experimental confirmation of its spectroscopic and physicochemical properties. Subsequent in-depth biological evaluation, including cytotoxicity screening against a panel of cancer cell lines and mechanistic studies to elucidate its precise mode of action, will be crucial in determining its viability as a lead compound for the development of novel anticancer agents.
References
-
Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. [Link]
-
Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI. [Link]
-
Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ones via a photo. Royal Society of Chemistry. [Link]
-
The crystal structure of [1-(4-(trifluoromethyl)phenyl)-3,4-dihydroquinolin-2(1H)-one], C16H12F3NO. ResearchGate. [Link]
-
An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]
-
Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. Royal Society of Chemistry. [Link]
-
2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Royal Society of Chemistry. [Link]
-
Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity. National Center for Biotechnology Information. [Link]
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure, connectivity, and dynamics. For professionals in drug discovery and development, a thorough understanding of NMR data is critical for compound characterization, purity assessment, and the elucidation of structure-activity relationships. This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra of 2-(4-(trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one , a heterocyclic scaffold of significant interest in medicinal chemistry due to the prevalence of the quinolinone core in numerous biologically active compounds.
The structural complexity and the presence of a fluorine-containing substituent in the target molecule present a rich case study for NMR spectral interpretation. This document will delve into the theoretical underpinnings of the expected chemical shifts and coupling constants, offer a practical guide to sample preparation and data acquisition, and provide a comprehensive, atom-by-atom assignment of the ¹H and ¹³C NMR spectra.
Molecular Structure and Numbering Scheme
A clear and consistent numbering system is fundamental for unambiguous spectral assignment. The IUPAC numbering for the 2,3-dihydroquinolin-4(1H)-one core and the attached phenyl ring is presented below. This convention will be used throughout this guide.
Figure 1: Molecular structure and numbering scheme.
Experimental Protocols: Acquiring High-Quality NMR Data
The quality of the final NMR spectra is intrinsically linked to the meticulous execution of the experimental protocol. The following section outlines a robust methodology for the acquisition of ¹H and ¹³C NMR data for the title compound.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing properties for a wide range of organic molecules. However, for quinolinone derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can better solubilize these compounds and the N-H proton is less likely to exchange, leading to a sharper signal.[1][2]
-
Concentration : A sample concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is generally sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.
¹H NMR Spectroscopy: Workflow
Figure 2: ¹H NMR experimental workflow.
-
Spectrometer : A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
Pulse Sequence : A standard single-pulse experiment is typically used.
-
Acquisition Parameters :
-
Spectral Width : ~16 ppm
-
Number of Scans : 16-64 scans, depending on the concentration.
-
Relaxation Delay (d1) : 1-2 seconds.
-
¹³C NMR Spectroscopy: Workflow
The workflow for ¹³C NMR is similar to that of ¹H NMR, with key differences in the acquisition parameters.
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
-
Acquisition Parameters :
-
Spectral Width : ~220 ppm
-
Number of Scans : 1024-4096 scans are often required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1) : 2-5 seconds to ensure full relaxation of quaternary carbons.
-
Spectral Analysis and Interpretation
The following sections provide a detailed breakdown of the expected ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts are based on the analysis of structurally related compounds.[1][2]
¹H NMR Spectrum: Predicted Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-N1 | ~8.3 | br s | 1H | - |
| H-5 | ~7.9 | dd | 1H | J = 7.8, 1.5 |
| H-2', H-6' | ~7.7 | d | 2H | J = 8.2 |
| H-3', H-5' | ~7.6 | d | 2H | J = 8.2 |
| H-7 | ~7.3 | ddd | 1H | J = 8.2, 7.2, 1.5 |
| H-8 | ~6.9 | d | 1H | J = 8.2 |
| H-6 | ~6.8 | t | 1H | J = 7.2 |
| H-2 | ~5.6 | dd | 1H | J = 12.8, 3.2 |
| H-3a (ax) | ~3.0 | dd | 1H | J = 16.5, 12.8 |
| H-3b (eq) | ~2.8 | dd | 1H | J = 16.5, 3.2 |
Analysis of the ¹H NMR Spectrum
-
Aromatic Region (6.5-8.5 ppm) :
-
The N-H proton (H-N1) is expected to appear as a broad singlet at a downfield chemical shift (~8.3 ppm) due to its acidic nature and the deshielding effect of the adjacent carbonyl group.
-
The protons of the dihydroquinolinone ring system (H-5, H-6, H-7, H-8) will exhibit characteristic splitting patterns. H-5 is the most deshielded aromatic proton of this ring due to the anisotropic effect of the carbonyl group, appearing as a doublet of doublets.
-
The protons of the 4-(trifluoromethyl)phenyl ring (H-2', H-3', H-5', H-6') will appear as a pair of doublets, characteristic of a para-substituted benzene ring. The strong electron-withdrawing nature of the trifluoromethyl group will deshield these protons.
-
-
Aliphatic Region (2.5-6.0 ppm) :
-
The methine proton at C-2 (H-2) is significantly deshielded due to its benzylic position and proximity to the nitrogen atom, appearing as a doublet of doublets.
-
The methylene protons at C-3 (H-3a and H-3b) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. They will appear as a pair of doublets of doublets due to geminal coupling to each other and vicinal coupling to the H-2 proton. The axial proton (H-3a) is expected to be at a slightly lower field than the equatorial proton (H-3b).
-
¹³C NMR Spectrum: Predicted Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-4 (C=O) | ~192 |
| C-8a | ~151 |
| C-1' | ~145 |
| C-4a | ~135 |
| C-7 | ~134 |
| C-4' | ~130 (q, ²JCF ≈ 32 Hz) |
| C-2', C-6' | ~128 |
| C-5 | ~127 |
| C-3', C-5' | ~126 (q, ³JCF ≈ 4 Hz) |
| CF₃ | ~124 (q, ¹JCF ≈ 272 Hz) |
| C-8 | ~118 |
| C-6 | ~116 |
| C-2 | ~65 |
| C-3 | ~45 |
Analysis of the ¹³C NMR Spectrum
-
Downfield Region (100-200 ppm) :
-
The carbonyl carbon (C-4) is the most deshielded carbon, appearing at approximately 192 ppm.
-
The aromatic carbons of both rings will appear in the range of 110-155 ppm. The quaternary carbons (C-4a, C-8a, C-1', and C-4') will generally have lower intensities.
-
The carbon attached to the trifluoromethyl group (C-4' ) will appear as a quartet due to coupling with the three fluorine atoms. The CF₃ carbon itself will also be a quartet with a large one-bond C-F coupling constant.
-
-
Upfield Region (40-70 ppm) :
-
The methine carbon at C-2 is expected around 65 ppm, influenced by the adjacent nitrogen and aromatic ring.
-
The methylene carbon at C-3 will be found further upfield, typically around 45 ppm.
-
Key Mechanistic Insights from NMR Data
The detailed analysis of the ¹H and ¹³C NMR spectra provides a wealth of information that validates the molecular structure.
Figure 3: Key 2D NMR correlations for structural elucidation.
-
Connectivity Confirmation : 2D NMR experiments such as COSY (Correlation Spectroscopy) would confirm the coupling between H-2 and the H-3 protons, as well as the couplings between the aromatic protons.
-
Carbon-Proton Attachment : An HSQC (Heteronuclear Single Quantum Coherence) experiment would definitively link each proton to its directly attached carbon, confirming the assignments of C-2, C-3, and the aromatic CH groups.
-
Long-Range Correlations : An HMBC (Heteronuclear Multiple Bond Correlation) experiment would reveal correlations between protons and carbons that are two or three bonds away. For example, correlations between H-2 and C-4, C-8a, and C-1' would be expected, providing unequivocal evidence for the overall molecular framework.
Conclusion
This in-depth technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of this compound. By understanding the principles behind the expected chemical shifts and coupling patterns, and by following robust experimental protocols, researchers can confidently acquire and interpret the NMR data for this important class of molecules. The detailed spectral assignments and the discussion of advanced NMR techniques for structural validation serve as a valuable resource for scientists engaged in the synthesis, characterization, and development of novel therapeutic agents based on the quinolinone scaffold.
References
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of 2,3-Dihydroquinolin-4(1H)-ones through Catalytic Metathesis of o-Alkynylanilines and Aldehydes. The Journal of Organic Chemistry. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
PubMed. (n.d.). NMR study of O and N, O-substituted 8-quinolinol derivatives. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogues and foundational chemical principles to offer a detailed profile for researchers and scientists. The guide covers molecular structure, predicted physicochemical properties, spectral characteristics, synthetic routes, chemical reactivity, and potential biological significance. Detailed experimental protocols for its synthesis and characterization are also provided to facilitate further research and application.
Introduction and Scientific Context
The 2,3-dihydroquinolin-4(1H)-one scaffold is a prominent structural motif in a wide array of biologically active compounds.[1] These nitrogen-containing heterocycles are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets. The introduction of a trifluoromethylphenyl group at the 2-position is a strategic chemical modification intended to enhance metabolic stability, binding affinity, and cell permeability, owing to the unique electronic properties of the trifluoromethyl group. This guide focuses on the para-substituted isomer, this compound, and aims to provide a robust foundation for its scientific exploration.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a dihydroquinolinone core with a 4-trifluoromethylphenyl substituent at the C2 position. This chiral center is a key feature for potential stereospecific interactions with biological macromolecules.
Predicted Physicochemical Data
| Property | Predicted Value / Estimate | Data Source Context |
| Molecular Formula | C₁₆H₁₂F₃NO | Based on structure |
| Molecular Weight | 291.27 g/mol | Based on structure[2] |
| Appearance | White to off-white solid | Inferred from related compounds[3] |
| Melting Point | 170-180 °C (estimated) | Based on analogous structures[3] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Computed for ortho-isomer[2] |
| LogP (octanol-water partition coefficient) | 4.445 | Computed for ortho-isomer[2] |
| Hydrogen Bond Donors | 1 | Computed for ortho-isomer[2] |
| Hydrogen Bond Acceptors | 2 | Computed for ortho-isomer[2] |
| Rotatable Bonds | 1 | Computed for ortho-isomer[2] |
Solubility Profile (Predicted)
Based on the predicted LogP and the presence of both hydrogen bond donor (N-H) and acceptor (C=O) sites, the solubility of this compound is expected to be low in water and higher in organic solvents.
-
High Solubility: Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Dimethyl Sulfoxide (DMSO)
-
Moderate Solubility: Methanol, Ethanol
-
Low to Insoluble: Water, Hexanes
Synthesis and Chemical Reactivity
The synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones is well-documented, with the Friedländer annulation or related condensation reactions being the most common approaches.[4][5] These methods typically involve the reaction of an o-aminoaryl ketone with a compound containing an α-methylene ketone.
Proposed Synthetic Pathway
A reliable method for the synthesis of the title compound is the reaction of 2-aminoacetophenone with 4-(trifluoromethyl)benzaldehyde. This reaction can be catalyzed by various reagents, including silver triflate, to afford the desired product in good yield.[4]
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Procedure:
-
To a round-bottom flask, add 2-aminoacetophenone (1.0 mmol), 4-(trifluoromethyl)benzaldehyde (1.0 mmol), and ethanol (10 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add silver triflate (0.1 mmol, 10 mol%) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and concentrate to yield the pure compound.
Characterization Workflow
Caption: Analytical workflow for product characterization.
-
NMR Spectroscopy: Dissolve a small sample in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the elemental composition.
-
IR Spectroscopy: Acquire an IR spectrum of the solid sample to identify characteristic functional groups.
-
Melting Point: Determine the melting point of the purified solid.
Potential Applications and Biological Significance
Derivatives of the 2,3-dihydroquinolin-4(1H)-one scaffold have demonstrated a range of biological activities, including potential as anticancer agents. [6]The trifluoromethyl group is a common feature in many modern pharmaceuticals, and its incorporation into this scaffold suggests potential for enhanced therapeutic properties. Further research into the biological activity of this compound is warranted, particularly in the areas of oncology and infectious diseases. [7][8]
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals. [9][10]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a promising heterocyclic compound with significant potential for applications in drug discovery and development. This guide provides a comprehensive, albeit predictive, overview of its physical and chemical properties based on the analysis of closely related structures. The detailed synthetic and characterization protocols offered herein are intended to empower researchers to further investigate this molecule and unlock its full scientific potential.
References
-
Pandit, R. P., Sharma, K., & Lee, Y. R. (2015). A mild and efficient one-pot procedure starting from o-aminoacetophenones and aromatic aldehydes in the presence of silver(I) triflate provides various 2-aryl-2,3-dihydroquinolin-4(1H)-ones. Synthesis, 47(24), 3881-3890. Available from: [Link]
-
Mancuso, R., & Gabriele, B. (2018). 2,3-Dihydroquinazolin-4-one as a privileged scaffold in drug design. RSC Advances, 8(29), 16047-16068. Available from: [Link]
-
ResearchGate. (2023). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available from: [Link]
-
INDOFINE Chemical Company, Inc. (2025). Safety Data Sheet: [4-(TRIFLUOROMETHYL)PHENYL] DIMETHYLCARBINOL. Available from: [Link]
-
Abdou, M. M. (2014). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Targets in Heterocyclic Systems (Vol. 18, pp. 1-36). Italian Society of Chemistry. Available from: [Link]
-
ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Records of Natural Products, 17(1), 1-10. Available from: [Link]
-
American Chemical Society. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 83(15), 8336-8345. Available from: [Link]
-
Meenakshisundaram, S., & Manickam, S. (2018). Synthesis, antibacterial and antioxidant activity of novel 2,3-dihydroquinazolin-4(1H)-one derivatives of dehydroabietylamine diterpene. Medicinal Chemistry Research, 27, 1347-1358. Available from: [Link]
-
Royal Society of Chemistry. (2016). Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. Organic & Biomolecular Chemistry, 14(3), 943-947. Available from: [Link]
-
Banwell, M. G., et al. (2011). Synthesis of 2,3-Dihydro-4(1H)-quinolones and the Corresponding 4(1H)-Quinolones via Low-Temperature Fries Rearrangement of N-Arylazetidin-2-ones. Australian Journal of Chemistry, 64(4), 442-450. Available from: [Link]
-
Singh, P. P., et al. (2018). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. European Journal of Medicinal Chemistry, 157, 1033-1045. Available from: [Link]
-
Pu, X., Meng, F., & Zhang, S. (2023). The crystal structure of [1-(4-(trifluoromethyl)phenyl)-3,4-dihydroquinolin-2(1H)-one], C16H12F3NO. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 857-859. Available from: [Link]
-
MDPI. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Catalysts, 12(10), 1105. Available from: [Link]
-
Subramaniam, R., et al. (2010). Synthesis and in vitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Journal of Chemical and Pharmaceutical Research, 2(2), 462-468. Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. IJARSCT, 2(4). Available from: [Link]
-
Biointerface Research in Applied Chemistry. (2021). Synthesis, Molecular Characterization, Biological and Computational Studies of New Molecule Contain 1,2,4- Triazole, and Coumarin Bearing 6,8-Dimethyl. Biointerface Research in Applied Chemistry, 11(4), 11553-11568. Available from: [Link]
-
MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(15), 5891. Available from: [Link]
-
MIT Open Access Articles. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[4][5]aphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. Available from: [Link]
-
National Center for Biotechnology Information. (2020). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 208, 112812. Available from: [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. RJPBCS, 4(2), 1228-1237. Available from: [Link]
-
ResearchGate. (2013). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Available from: [Link]
Sources
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. connectsci.au [connectsci.au]
- 7. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. indofinechemical.com [indofinechemical.com]
- 10. aksci.com [aksci.com]
Unlocking the Therapeutic Potential of 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one: A Technical Guide to Target Identification and Validation
Abstract
The 2,3-dihydroquinolin-4(1H)-one scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This technical guide focuses on a specific, promising derivative, 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one , providing an in-depth exploration of its potential therapeutic targets, primarily within the oncology space. Drawing upon extensive structure-activity relationship (SAR) data from analogous compounds and in-silico modeling studies, we hypothesize and detail robust experimental workflows for the validation of three primary molecular targets: tubulin , receptor tyrosine kinases (RTKs) , and DNA topoisomerases . This guide is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and the detailed methodologies required to rigorously investigate the mechanism of action of this compound and accelerate its journey toward clinical consideration.
Introduction: The Quinolinone Core and the Promise of a Trifluoromethylphenyl Moiety
The quinolinone core is a heterocyclic motif frequently found in biologically active compounds, demonstrating a remarkable versatility that has led to its investigation for anticancer, antibacterial, and anti-inflammatory applications. The specific compound of interest, this compound, features two key structural elements that inform our therapeutic targeting strategy:
-
The 2-phenyl-2,3-dihydroquinolin-4(1H)-one backbone: This core structure has been repeatedly identified in compounds exhibiting potent cytotoxic effects against a multitude of cancer cell lines.
-
The 4-(Trifluoromethyl)phenyl substituent at the 2-position: The trifluoromethyl (-CF3) group is a well-known bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance binding affinity to target proteins, improve metabolic stability, and increase cell membrane permeability, often leading to enhanced potency and favorable pharmacokinetic profiles.
Based on the established biological activities of structurally related quinolinone derivatives, the most promising therapeutic avenue for this compound is in oncology. This guide will, therefore, focus on the most probable anticancer mechanisms of action.
Hypothesized Therapeutic Targets and Rationale
A comprehensive review of the literature on quinolinone derivatives suggests three high-priority molecular targets for this compound. The following sections provide the scientific rationale for prioritizing each target.
Target Hypothesis 1: Tubulin Polymerization
Rationale: Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. A significant number of 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives have been reported to exert their anticancer effects by inhibiting tubulin polymerization.[1] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This leads to a cascade of downstream events, including cell cycle arrest at the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, induction of apoptosis.[1] Molecular docking studies on analogous compounds have shown that the 2-phenyl group can occupy a key hydrophobic pocket within the colchicine-binding site, and it is plausible that the trifluoromethylphenyl group of our compound of interest could form favorable interactions within this site.[1][2]
Downstream Effects of Tubulin Inhibition:
-
Cell Cycle Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint, halting the cell cycle in the G2/M phase.
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, often mediated by the upregulation of pro-apoptotic proteins like cleaved PARP-1 and caspase-3.[1]
Target Hypothesis 2: Receptor Tyrosine Kinase (RTK) Inhibition
Rationale: Aberrant signaling through receptor tyrosine kinases (RTKs) is a hallmark of many cancers, driving proliferation, survival, and angiogenesis. The quinoline and quinolinone scaffolds are present in several FDA-approved kinase inhibitors. Molecular modeling studies have demonstrated that the quinoline nitrogen can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for competitive inhibition.[3][4] The 2-phenyl substituent can extend into a hydrophobic pocket, and the trifluoromethyl group could further enhance this interaction. Prominent RTKs that could be targeted include:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis.
-
EGFR (Epidermal Growth Factor Receptor): Frequently overexpressed or mutated in various solid tumors.
-
c-Met (Hepatocyte Growth Factor Receptor): Implicated in tumor invasion and metastasis.
Target Hypothesis 3: DNA Topoisomerase II Inhibition
Rationale: DNA topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and chromosome segregation. Topoisomerase II inhibitors are a cornerstone of cancer chemotherapy. Fluoroquinolones, a class of antibiotics with a related core structure, are known to inhibit bacterial DNA gyrase and topoisomerase IV.[5] This activity has been extended to human topoisomerases, with some quinolone derivatives showing potent inhibition of human topoisomerase II.[6][7] These compounds act as "poisons," stabilizing the covalent complex between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks and subsequent cell death. The planar quinolinone ring system is well-suited for intercalation into DNA, a common feature of many topoisomerase poisons.
Experimental Workflows for Target Validation
The following sections provide detailed, self-validating protocols to systematically investigate the interaction of this compound with the hypothesized targets.
Workflow for Validating Tubulin Polymerization Inhibition
This workflow is designed to confirm if the compound directly inhibits tubulin polymerization and to characterize the downstream cellular consequences.
Experimental Workflow: Tubulin Inhibition
Caption: Workflow for validating tubulin polymerization inhibition.
3.1.1. In Vitro Tubulin Polymerization Assay
-
Principle: This assay measures the light scattering at 340 nm that occurs as tubulin dimers polymerize into microtubules. Inhibitors will reduce the rate and extent of this increase in absorbance.
-
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 4 mg/mL.
-
Prepare a serial dilution of this compound in G-PEM buffer. Include a vehicle control (e.g., DMSO) and positive controls (Nocodazole as an inhibitor, Paclitaxel as a stabilizer).
-
-
Assay Execution:
-
Pre-warm a 96-well half-area plate to 37°C.
-
On ice, add 10 µL of the compound dilutions (or controls) to the wells.
-
Initiate the reaction by adding 100 µL of the cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
-
-
Data Analysis and Interpretation:
-
Plot absorbance (OD340) versus time for each concentration.
-
Determine the Vmax (maximum rate of polymerization) and the final plateau of the polymerization curve.
-
Calculate the IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%).
-
Self-Validation: The positive controls, Nocodazole and Paclitaxel, should show significant inhibition and enhancement of polymerization, respectively. The vehicle control should exhibit a characteristic sigmoidal polymerization curve.
-
3.1.2. Cell Cycle Analysis by Flow Cytometry
-
Principle: This method quantifies the DNA content of cells to determine the proportion of the cell population in each phase of the cell cycle (G0/G1, S, G2/M). Tubulin inhibitors are expected to cause an accumulation of cells in the G2/M phase.
-
Methodology:
-
Cell Treatment:
-
Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the compound (e.g., 0.5x, 1x, and 2x the IC50 value determined from proliferation assays) for a relevant time period (e.g., 24 hours). Include vehicle-treated and positive control (e.g., Nocodazole) cells.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells) and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer, acquiring at least 10,000 events per sample.
-
-
-
Data Analysis and Interpretation:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
A dose-dependent increase in the G2/M population is indicative of tubulin polymerization inhibition.
-
Self-Validation: The positive control (Nocodazole) should induce a clear G2/M arrest. The total percentage of cells across all phases should be consistent for all samples.
-
3.1.3. Apoptosis Assay using Annexin V/PI Staining
-
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Methodology:
-
Cell Treatment: Treat cells as described in the cell cycle analysis protocol.
-
Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the cells immediately by flow cytometry.
-
-
Data Analysis and Interpretation:
-
Generate a quadrant plot:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
A dose-dependent increase in the percentage of early and late apoptotic cells confirms the induction of apoptosis.
-
Self-Validation: A known apoptosis inducer (e.g., Staurosporine) should be used as a positive control. Untreated cells should show a high percentage of viable cells.
-
Workflow for Validating Kinase Inhibition
This workflow is designed to identify which kinases are inhibited by the compound and to determine the potency of inhibition.
Experimental Workflow: Kinase Inhibition
Caption: Workflow for validating kinase inhibition.
3.2.1. In Vitro Kinase Activity Assay (Luminescence-Based)
-
Principle: This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence is proportional to the amount of ATP consumed, and thus to the kinase activity. Inhibitors will result in a higher luminescence signal.
-
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer appropriate for the kinase of interest (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Prepare solutions of the kinase, its specific substrate peptide, and ATP.
-
Prepare a serial dilution of this compound.
-
-
Assay Execution:
-
Add the kinase, substrate, and compound to the wells of a 96-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add a detection reagent (e.g., Kinase-Glo®) that simultaneously stops the kinase reaction and measures the remaining ATP.
-
Measure the luminescence using a plate reader.
-
-
-
Data Analysis and Interpretation:
-
Calculate the percentage of inhibition for each compound concentration relative to a "no inhibitor" control.
-
Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Self-Validation: A known inhibitor for the specific kinase (e.g., Staurosporine for a broad-spectrum control) should be included. "No enzyme" and "no substrate" controls should show minimal ATP depletion.
-
Workflow for Validating Topoisomerase II Inhibition
This workflow determines if the compound inhibits the catalytic activity of topoisomerase II or acts as a poison.
Experimental Workflow: Topoisomerase II Inhibition
Caption: Workflow for validating topoisomerase II inhibition.
3.3.1. In Vitro Topoisomerase II Decatenation Assay
-
Principle: This assay measures the ability of topoisomerase II to unlink interlocked kinetoplast DNA (kDNA) minicircles. Active enzyme releases the minicircles, which migrate differently on an agarose gel. Inhibitors prevent this release.
-
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP), kDNA, and the test compound at various concentrations.
-
Include a vehicle control and a known topoisomerase II inhibitor (e.g., Etoposide).
-
-
Enzyme Reaction:
-
Add human Topoisomerase IIα enzyme to each tube to start the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).
-
-
Gel Electrophoresis:
-
Load the reaction mixtures onto a 1% agarose gel.
-
Perform electrophoresis until the dye front has migrated sufficiently.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
-
-
Data Analysis and Interpretation:
-
No enzyme control: A single band of catenated kDNA at the top of the gel.
-
Enzyme control (no inhibitor): Decatenated minicircles will be visible as faster-migrating bands.
-
Inhibitor present: A dose-dependent decrease in the formation of decatenated minicircles, with a corresponding increase in the catenated kDNA band.
-
Self-Validation: The positive control (Etoposide) should show clear inhibition of decatenation.
-
Data Presentation and Interpretation
For each validated target, quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Summary of In Vitro Anticancer Activity
| Cell Line | IC50 (µM) of Compound | Positive Control | Positive Control IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast) | [Insert Value] | Doxorubicin | [Insert Value] |
| HeLa (Cervical) | [Insert Value] | Doxorubicin | [Insert Value] |
| A549 (Lung) | [Insert Value] | Doxorubicin | [Insert Value] |
Table 2: Summary of Target-Based Assay Results
| Assay | Parameter | Value | Positive Control | Control Value |
|---|---|---|---|---|
| Tubulin Polymerization | IC50 (µM) | [Insert Value] | Nocodazole | [Insert Value] |
| Kinase A Inhibition | IC50 (nM) | [Insert Value] | Staurosporine | [Insert Value] |
| Topoisomerase II Decatenation | IC50 (µM) | [Insert Value] | Etoposide | [Insert Value] |
Conclusion and Future Directions
This guide provides a comprehensive framework for elucidating the therapeutic targets of this compound. The proposed workflows, rooted in established methodologies and supported by a strong scientific rationale, offer a systematic approach to target validation. Positive results from these assays will provide a solid foundation for further preclinical development, including lead optimization, in vivo efficacy studies in relevant cancer models, and detailed pharmacokinetic and toxicological profiling. The multifaceted potential of the quinolinone scaffold suggests that a thorough investigation of this promising compound is a worthy endeavor in the ongoing search for novel and effective cancer therapeutics.
References
- Abdel-Ghani, T. M., & El-Sayed, M. A. A. (2021). Indolo[3,2-c]quinolines as topoisomerase inhibitors. Future Medicinal Chemistry, 13(15), 1335-1350.
- Al-Suwaidan, I. A., et al. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
-
Andrysik, Z. (2014). How do you interpret the experimental data of cell cycle by flow cytometry? ResearchGate. Retrieved from [Link]
- Chen, J., et al. (2024). Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation. European Journal of Medicinal Chemistry, 271, 116766.
-
Inspiralis. (n.d.). Decatenation Assays. Retrieved from [Link]
- Kocsis, B., et al. (2022). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. International Journal of Molecular Sciences, 23(15), 8233.
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
- Chauvin, C., et al. (2008). Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp. Biochemistry, 47(4), 1234-1243.
- El-Naggar, M., et al. (2021). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Pharmaceuticals, 14(11), 1109.
- Al-Ostath, A., et al. (2025). The most recent updates on the anticancer potential of fluoroquinolones: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2399654.
-
BioCompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
- Deweese, J. E., & Osheroff, N. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, 61(1), 3.3.1-3.3.22.
-
Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. Retrieved from [Link]
-
Wang, J., et al. (2019). Quantitative analysis of apoptosis using the Annexin V/PI double-staining assay and flow cytometry calculations. ResearchGate. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
- George, G., et al. (2021).
- Ali, H. I., et al. (2023). Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. Scientific Reports, 13(1), 2212.
- Mirigian, M., et al. (2013). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology, 971, 1-17.
- Wolska, K. I., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 22(16), 8593.
- Singh, R. K., et al. (2025). Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b. Journal of Applied Pharmaceutical Science, 15(8), 1-10.
- González-Vera, J. A., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(34), 15631-15644.
- Elaissouq, A., et al. (2022). Novel Styrylquinoline Derivatives as Potential Anticancer Agents, In-Silico studies by 3D-QSAR, Molecular Dock. Physical Chemistry Research, 10(4), 547-564.
- Zweckstetter, M. (2012). Assay Development for Protein Kinase Enzymes. Assay and Drug Development Technologies, 10(3), 223-233.
- Packard, B. Z. (2008). Measuring Apoptosis using Annexin V and Flow Cytometry.
- Zhang, Y., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (116), 54593.
- Wang, J., et al. (2015). Quantitative analysis of annexin V-membrane interaction by flow cytometry. European Biophysics Journal, 44(5), 325-336.
- Basile, L., et al. (2020).
- Othman, M., et al. (2023). Molecular Docking of Cryptoconcatones to α-Tubulin and Related Pironetin Analogues. Plants, 12(2), 296.
- Węglarz-Tomczak, E., et al. (2021). Potential mechanism of quinolones action on cancer cells. Changes in the level of reactive oxygen species. Journal of Photochemistry and Photobiology B: Biology, 224, 112314.
- Maxwell, A., et al. (2020). A Novel Decatenation Assay for DNA Topoisomerases using a Singly-Linked Catenated Substrate. Journal of Biological Chemistry, 295(44), 14946-14954.
- Patel, R. V., et al. (2022). Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. Letters in Drug Design & Discovery, 19(9), 834-846.
- Atanasova, M., et al. (2023). In Silico Activity Prediction and Docking Studies of the Binding Mechanisms of Levofloxacin Structure Derivatives to Active Receptor Sites of Bacterial Type IIA Topoisomerases. SciPharm, 92(1), 1.
-
Molsoft L.L.C. (n.d.). Kinase Modeling and Drug Discovery. Retrieved from [Link]
- Singh, R. K., et al. (2025). Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b. Journal of Applied Pharmaceutical Science, 15(8), 1-10.
- Chen, Y. C., et al. (2021).
-
van der Vlag, J. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
Maxwell, A., et al. (2020). A Novel Decatenation Assay for DNA Topoisomerases using a Singly-Linked Catenated Substrate. ResearchGate. Retrieved from [Link]
- Darzynkiewicz, Z., et al. (2011). Analysis of cell cycle by flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.2.
- Sridhar, S. K., et al. (2019). 2,4‐Diphenyl‐1,2‐dihydroquinazoline Derivatives: Synthesis, Anticancer Activity and Docking Studies. ChemistrySelect, 4(42), 12431-12436.
- Ak, M., & Gülçin, İ. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(6), 1184-1196.
- Tripathi, S., et al. (2020). Computational Approaches to the Rational Design of Tubulin-Targeting Agents. Molecules, 25(21), 5094.
- Arthur, D. E. (2019). Molecular docking studies of some topoisomerase II inhibitors: Implications in designing of novel anticancer drugs. Journal of Taibah University for Science, 13(1), 743-755.
-
Jiang, L. (2024). How to represent Annexin V apoptosis study data in publications? ResearchGate. Retrieved from [Link]
- Abdel-Mottaleb, M. S. A., et al. (2025). Machine Learning-Driven Drug Repurposing Investigation to Identify New Tubulin Inhibitors Against Cancer. Preprints.org.
Sources
- 1. Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Molecular Docking Studies of Indolo[3,2-c]Quinolines as Topoisomerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Senior Scientist's Guide to the One-Pot Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-aryl-2,3-dihydroquinolin-4(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including antitumor and antidiabetic properties.[1] Traditional multi-step syntheses of these vital heterocycles are often plagued by inefficiency, significant waste generation, and high operational costs. This guide provides an in-depth exploration of the modern, one-pot synthesis strategy, a cornerstone of green chemistry that offers an atom-economical and efficient alternative.[2] By condensing an o-aminoacetophenone with an aromatic aldehyde in a single procedural step, this method streamlines access to a diverse library of quinolinone derivatives.[3] We will dissect the underlying reaction mechanism, compare various catalytic systems, and provide a detailed, field-proven protocol designed for reproducibility and scalability in a research or drug development setting.
The Strategic Advantage: Why One-Pot Synthesis?
In the pursuit of novel therapeutics, efficiency is paramount. Multi-component, one-pot reactions represent a paradigm shift from classical linear syntheses.[4] The primary advantages include:
-
Atom Economy: By combining multiple transformations without isolating intermediates, these reactions maximize the incorporation of starting materials into the final product, minimizing waste.[4]
-
Operational Simplicity: Eliminating intermediate work-up and purification steps drastically reduces reaction time, solvent usage, and energy consumption.[2]
-
Diversity-Oriented Synthesis: The modular nature of this reaction allows for the rapid generation of a wide array of analogues by simply varying the aldehyde or aniline starting materials, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Reaction Mechanism: The Friedländer Annulation Pathway
The one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones is a modern variant of the classic Friedländer annulation.[5][6] The reaction proceeds through a catalyst-mediated cascade of two key transformations: an intermolecular aldol condensation followed by an intramolecular aza-Michael addition.
Plausible Mechanistic Pathway:
-
Catalyst Activation & Aldol Condensation: The reaction is initiated by the catalyst. An acid catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity. A base catalyst deprotonates the α-carbon of the o-aminoacetophenone, forming an enolate. The resulting nucleophile attacks the activated aldehyde, leading to an aldol adduct.
-
Dehydration: This aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form the critical intermediate: an o-aminochalcone (an α,β-unsaturated ketone).[6][7]
-
Intramolecular Aza-Michael Addition: The nucleophilic amino group of the chalcone intermediate then attacks the β-carbon of the α,β-unsaturated system in a conjugate addition. This intramolecular cyclization step forms the six-membered dihydropyridinone ring.[8]
-
Tautomerization: A final proton transfer (tautomerization) yields the stable 2-aryl-2,3-dihydroquinolin-4(1H)-one product.
Caption: Figure 1: Reaction Mechanism Pathway
A Comparative Overview of Catalytic Systems
The choice of catalyst is critical and dictates reaction efficiency, conditions, and environmental impact. The ideal catalyst should be efficient in low loadings, readily available, and preferably reusable.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages & Considerations |
| Brønsted Acids | p-Toluenesulfonic acid (PTSA), H₂SO₄, Formic Acid[4] | Reflux in EtOH, Toluene, or H₂O | Inexpensive, readily available, effective. | Often requires harsh conditions, difficult to recycle, can cause side reactions. |
| Lewis Acids | Silver Triflate (AgOTf)[3], InCl₃, ZrO(NO₃)₂ | Milder conditions (e.g., RT to 80 °C) | High efficiency, good functional group tolerance.[3] | Metal contamination in the final product, cost, moisture sensitivity. |
| Base Catalysis | NaOH, K₃PO₄[4][9] | Reflux in EtOH or water | Cost-effective, simple procedure. | Strong bases can promote side reactions; not always successful for all substrates.[4] |
| Organocatalysts | L-Proline[1][8] | Reflux in DMF or EtOH | Metal-free, environmentally benign, potential for asymmetric synthesis. | May require higher catalyst loading, longer reaction times. |
| Heterogeneous | Amberlyst-15, Nanoparticles, Sulfonated Porous Carbon[4][10] | Solvent-free or reflux | Easy separation and catalyst recycling, environmentally friendly.[10] | Potential for lower activity compared to homogeneous catalysts, leaching. |
Field-Proven Protocol: L-Proline Catalyzed Synthesis
This protocol details a reliable and environmentally benign method using L-proline as an organocatalyst. The rationale for this choice is its metal-free nature, operational simplicity, and good yields reported in the literature.[1][8]
Materials and Equipment
-
Reagents:
-
o-Aminoacetophenone (98%+)
-
Substituted Aromatic Aldehyde (98%+)
-
L-Proline (99%+)
-
Ethanol (Absolute, ACS Grade)
-
Ethyl Acetate (ACS Grade)
-
-
Equipment:
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
-
Experimental Workflow
Caption: Figure 2: Experimental Workflow
Step-by-Step Methodology
-
Reaction Setup (Self-Validation Checkpoint 1): To a 50 mL round-bottom flask equipped with a magnetic stir bar, add o-aminoacetophenone (1.0 mmol, 1.0 eq.), the desired aromatic aldehyde (1.0 mmol, 1.0 eq.), and L-proline (0.2 mmol, 20 mol%).
-
Scientist's Insight: Using a 1:1 stoichiometry of the primary reactants is crucial for maximizing yield and minimizing unreacted starting material, which simplifies purification. The 20 mol% catalyst loading is an optimized balance between reaction rate and cost.
-
-
Solvent Addition and Reflux: Add absolute ethanol (10 mL) to the flask. Fit the flask with a reflux condenser and place it in a heating mantle. Heat the mixture to reflux (approximately 78°C) and maintain vigorous stirring.
-
Scientist's Insight: Ethanol is an excellent solvent choice as it effectively dissolves the reactants and catalyst, and its boiling point provides sufficient thermal energy to overcome the activation barrier of the condensation and cyclization steps.
-
-
Reaction Monitoring (Self-Validation Checkpoint 2): Monitor the reaction's progress by thin-layer chromatography (TLC) every 30-60 minutes. Spot the reaction mixture against the starting materials on a silica TLC plate.
-
Protocol: Use a 7:3 mixture of hexane and ethyl acetate as the eluent. The product is typically less polar than the o-aminoacetophenone but more polar than the aldehyde. The reaction is complete when the starting material spots have been consumed. Typical reaction times are 4-8 hours.
-
-
Work-up and Solvent Removal: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the crude residue, add deionized water (20 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Scientist's Insight: This liquid-liquid extraction separates the organic product from the water-soluble L-proline catalyst and any inorganic impurities.
-
-
Drying and Purification (Self-Validation Checkpoint 3): Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude solid or oil by flash column chromatography on silica gel, typically using a gradient elution of hexane and ethyl acetate.
-
Final Analysis: Collect the fractions containing the pure product, combine them, and remove the solvent to yield the 2-aryl-2,3-dihydroquinolin-4(1H)-one. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Impure starting materials. 2. Insufficient heating or reaction time. 3. Deactivated catalyst. | 1. Check purity of reactants by NMR or TLC; recrystallize if necessary. 2. Ensure the reaction is at a full reflux and extend the reaction time, monitoring by TLC. 3. Use fresh L-proline from a sealed container. |
| Multiple Side Products on TLC | 1. Aldehyde is prone to self-condensation or oxidation. 2. Reaction temperature is too high, promoting decomposition. | 1. Use freshly distilled or purified aldehyde. Consider running the reaction under an inert atmosphere (N₂ or Ar). 2. Reduce the temperature slightly and increase the reaction time. |
| Product is an Inseparable Oil | 1. Presence of residual solvent or impurities. | 1. Ensure the product is fully dried under high vacuum. Attempt to induce crystallization by scratching with a glass rod or triturating with a non-polar solvent like hexane. |
| Difficulty in Purification | 1. Product has similar polarity to a starting material or byproduct. | 1. Adjust the solvent system for column chromatography. A shallower gradient or a different solvent system (e.g., dichloromethane/methanol) may improve separation. |
Conclusion
The one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones via Friedländer-type condensation is a powerful, efficient, and highly adaptable method for accessing medicinally relevant heterocyclic compounds. By understanding the core mechanism and the role of different catalysts, researchers can select and optimize conditions to rapidly generate diverse molecular libraries. The detailed L-proline catalyzed protocol provided herein serves as a robust and environmentally conscious starting point for any laboratory engaged in synthetic chemistry or drug discovery, embodying the principles of modern, efficient chemical synthesis.
References
-
Manna, S., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. Available at: [Link]
-
Renge, A. S., et al. (2022). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). Available at: [Link]
-
Pandit, R. P., Sharma, K., & Lee, Y. R. (2015). A mild and efficient one-pot procedure starting from o-aminoacetophenones and aromatic aldehydes in the presence of silver(I) triflate provides various 2-aryl-2,3-dihydroquinolin-4(1H)-ones. Synthesis, 47, 3881-3890. Available at: [Link]
-
Zhang, M., et al. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. Available at: [Link]
-
Various Authors. (2025). L-Proline-Catalyzed One-Pot Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones. ResearchGate. Available at: [Link]
-
Kim, J. H., et al. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Available at: [Link]
-
Katritzky, A. R., & Rachwal, S. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. Available at: [Link]
-
Al-Masoudi, A. A. J., et al. (2022). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Baghdad Science Journal. Available at: [Link]
-
Various Authors. (n.d.). Dihydroquinolinone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Wang, C., et al. (2016). Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. Organic & Biomolecular Chemistry. Available at: [Link]
-
Various Authors. (2010). Synthesis of 2-Arylquinolin-4(1H)-ones and Their Transformation to N-Alkylated and O-Alkylated Derivatives. ResearchGate. Available at: [Link]
-
Varlamov, A. V., et al. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH. Available at: [Link]
-
Friedländer, P. (1882). Friedländer synthesis. Wikipedia. Available at: [Link]
-
Various Authors. (n.d.). An Efficient Synthesis of 2,3-Dihydro-2-phenyl-4-quinolones from 2'-Aminoacetophenones. ResearchGate. Available at: [Link]
-
Bakulev, V. A., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health. Available at: [Link]
-
Manske, R. H. F. (n.d.). The Friedländer Synthesis of Quinolines. ResearchGate. Available at: [Link]
-
Bouattour, A., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. Available at: [Link]
-
Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]
- 4. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. ijarsct.co.in [ijarsct.co.in]
Application Notes & Protocols for the Green Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Traditional synthetic routes often rely on harsh conditions, toxic solvents, and multi-step procedures, posing environmental and economic challenges.[2] This guide provides a comprehensive overview of modern, green synthetic methodologies designed to address these limitations. We will explore the principles and provide detailed, field-proven protocols for synthesizing DHQs using alternative energy sources, eco-friendly solvents, and catalyst-free systems. The focus is on explaining the causality behind experimental choices to empower researchers to adapt and optimize these methods for their specific drug discovery and development pipelines.
Section 1: Foundational Principles of DHQ Synthesis
The construction of the DHQ framework primarily proceeds via two robust pathways: a two-component cyclocondensation and a three-component reaction. Understanding these foundational routes is key to appreciating the green innovations applied to them.
Two-Component Cyclocondensation Pathway
The most direct route involves the condensation of a 2-aminobenzamide with an aldehyde or ketone.[1]
Causality of the Mechanism: The reaction is typically acid-catalyzed. The catalyst's primary role is to activate the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the primary amino group of 2-aminobenzamide.[1] This initial addition forms a hydroxyl intermediate. Subsequent acid-catalyzed dehydration generates a crucial Schiff base (imine) intermediate.[1] The final, irreversible step is an intramolecular cyclization, where the amide nitrogen attacks the imine carbon to form the heterocyclic ring.[1]
Three-Component Reaction (MCR) Pathway
This highly efficient one-pot method utilizes isatoic anhydride, an aldehyde, and an amine source (typically a primary amine or ammonium acetate).[3][4] This approach embodies the principles of green chemistry through atom economy and procedural simplification, as it avoids the isolation of intermediates.[1]
Causality of the Mechanism: The reaction begins with the nucleophilic attack of the amine/ammonia on the isatoic anhydride, leading to a ring-opening and subsequent decarboxylation to generate the 2-aminobenzamide intermediate in situ.[1] From this point, the reaction cascade follows the exact same mechanistic pathway as the two-component synthesis described above. The elegance of this method lies in generating the key precursor within the reaction vessel.
Section 2: Green Synthetic Protocols & Applications
Here we detail specific, validated protocols that leverage green chemistry principles. Each protocol is a self-validating system designed for reproducibility.
Method 1: Ultrasound-Assisted Synthesis with a Heterogeneous Nanocatalyst
Principle & Justification: Ultrasound irradiation serves as an alternative energy source that promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. This process generates localized hot spots with intense temperatures and pressures, dramatically accelerating reaction rates.[5] The use of a solid, heterogeneous catalyst like nano-CoAl₂O₄ is crucial for green chemistry; it can be easily recovered by simple filtration and reused, minimizing waste and cost.[5]
Detailed Protocol: (Adapted from Safaei-Ghomi & Teymuri, 2021[5])
-
Reaction Setup: In a suitable reaction vessel, combine isatoic anhydride (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), a primary aromatic amine (1.1 mmol) or ammonium acetate (1.2 mmol), and a catalytic amount of nano-CoAl₂O₄ spinel nanocrystals in ethanol (10 mL).
-
Sonication: Place the vessel in an ultrasonic bath and sonicate at a power of 40 W at 45°C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Catalyst Recovery: Upon completion, filter the hot reaction mixture to separate the solid nano-CoAl₂O₄ catalyst. The catalyst can be washed, dried, and stored for subsequent runs.
-
Product Isolation: To the filtrate, add ice-cold water (10 mL) to precipitate the crude product.
-
Purification: Collect the solid precipitate by vacuum filtration. Recrystallize the crude product from ethanol to obtain the pure 2,3-dihydroquinazolin-4(1H)-one.
Method 2: Microwave-Assisted, Solvent- and Catalyst-Free Synthesis
Principle & Justification: Microwave irradiation provides efficient and rapid heating by directly interacting with polar molecules in the reaction mixture.[1] This technique dramatically reduces reaction times from hours to mere minutes, which minimizes the potential for side product formation.[1][6] Conducting the reaction under solvent-free ("neat") conditions is a cornerstone of green chemistry, as it eliminates solvent waste, cost, and toxicity. The absence of a catalyst further simplifies purification and reduces the environmental impact.[1][7]
Detailed Protocol: (Conditions adapted from review by Ranu et al.[1])
-
Reaction Setup: In a microwave-safe glass vessel, thoroughly mix 2-aminobenzamide (1.0 mmol) and the desired aldehyde (1.0 mmol).
-
Microwave Irradiation: Place the open vessel in a scientific microwave reactor. Irradiate the mixture at a power of 300 W for approximately 3-5 minutes.
-
Scientist's Note: Optimization may be required. Monitor the reaction intermittently by TLC after cooling to avoid overheating and decomposition.
-
-
Product Isolation: After irradiation, allow the vessel to cool to room temperature. The resulting solid is often the crude product.
-
Purification: Add a small amount of cold ethanol to the vessel and triturate the solid. Collect the product by vacuum filtration and wash with a minimal amount of cold ethanol to remove any unreacted starting material. Further purification can be achieved by recrystallization if necessary.
Method 3: Synthesis in Water without Catalyst
Principle & Justification: Water is the ultimate green solvent—it is non-toxic, non-flammable, inexpensive, and abundant. Performing organic reactions "on-water" can sometimes lead to rate accelerations and unique selectivities due to hydrophobic effects and high solvent polarity.[8] This catalyst-free approach represents one of the most environmentally benign methods possible, with a simple workup procedure.[8]
Detailed Protocol: (Adapted from Chen et al., 2015[8])
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-aminobenzamide (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in deionized water (15 mL).
-
Scientist's Note: An excess of the aldehyde is used to ensure complete consumption of the more valuable 2-aminobenzamide.
-
-
Heating: Heat the mixture to reflux (100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress via TLC. The reaction is typically complete within 2-4 hours.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the aqueous medium.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. The product is often of high purity, but can be recrystallized from an ethanol/water mixture if needed.
Section 3: Comparative Data Analysis
The choice of synthetic method often involves a trade-off between speed, yield, and operational simplicity. The following table summarizes the performance of various green protocols for the synthesis of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one as a representative example.
| Method | Catalyst | Solvent | Energy Source | Time | Yield (%) | Reference(s) |
| Ultrasound | nano-CoAl₂O₄ | Ethanol | Ultrasound (40W) | 15-25 min | 90-96% | [5] |
| Ultrasound | Amberlyst-15 | Acetonitrile | Ultrasound (rt) | 1-2.5 h | 85-95% | [1] |
| Microwave | None | None (Solvent-Free) | Microwave (300W) | 3 min | 90-97% | [1] |
| Microwave | Cu-CNTs | None (Solvent-Free) | Microwave (300W) | 5-23 min | 87-99% | [1] |
| Aqueous | None | Water | Conventional Heat | 2-4 h | ~95% | [8] |
| Ionic Liquid | None | [bmim][BF₄] | Conventional Heat | 4-10 h | 82-95% | [9][10] |
| Solvent-Free | Lactic Acid | None (Solvent-Free) | Conventional Heat (70°C) | 10-30 min | 90-95% | [11] |
| Solvent-Free | Al(H₂PO₄)₃ | None (Solvent-Free) | Conventional Heat (100°C) | 35 min | 80% | [12] |
Section 4: Conclusion and Future Outlook
The synthesis of 2,3-dihydroquinazolin-4(1H)-ones has evolved significantly, moving away from classical methods towards protocols that are faster, safer, and more sustainable. The application of microwave and ultrasound technologies has slashed reaction times, while the use of water, ionic liquids, or solvent-free conditions has drastically reduced the organic waste stream. Heterogeneous and recyclable catalysts further enhance the green credentials of these syntheses. For researchers in drug development, these methods offer rapid, efficient, and environmentally responsible access to libraries of DHQ derivatives for biological screening. Future work will likely focus on expanding the substrate scope, developing even more efficient and recoverable catalysts, and integrating these green syntheses into continuous flow manufacturing processes.
References
-
Di Mambro, T., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(37), 20894-20921. [Link]
-
Shaterian, H. R., Oveisi, A. R., & Honarmand, M. (2010). Synthesis of 2,3-Dihydroquinazoline-4(1H)-ones. Synthetic Communications, 40(9), 1231-1242. [Link]
-
Malinowski, Z. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 28(18), 6692. [Link]
-
Chen, J., et al. (2015). Green protocol for synthesis of 2,3-dihydroquinazolin-4(1H)-ones: lactic acid as catalyst under solvent-free condition. Research on Chemical Intermediates, 42(7), 6447-6461. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinazolinones. [Link]
-
Kumar, A., & Sharma, S. (2022). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology, 2(4), 177-184. [Link]
-
Safaei-Ghomi, J., & Teymuri, R. (2021). A favourable ultrasound-assisted method for the combinatorial synthesis of 2,3-dihydroquinazolin-4(1H)-ones via CoAl2O4 spinel nanocrystal as an efficient catalyst. Iranian Journal of Catalysis, 11(2), 113-123. [Link]
-
Yadav, J. S., et al. (2009). Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst. Green Chemistry, 11(4), 534-538. [Link]
-
Zhaleh, S., Hazeri, N., & Maghsoodlou, M. T. (2016). Green protocol for synthesis of 2,3-dihydroquinazolin-4(1H)-ones: lactic acid as catalyst under solvent-free condition. Research on Chemical Intermediates. [Link]
-
Kumar, V., et al. (2021). A Facile, Catalyst-Free, Microwave-Assisted Access towards the Synthesis of 2-Aryl/Alkyl-3-(1H-benzo[d]imidazol-2-yl)-2,3-dihydroquinazolin-4(1H)-ones. Polycyclic Aromatic Compounds, 43(4), 3128-3140. [Link]
-
Malinowski, Z. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 28(18), 6692. [Link]
-
Singh, P. P., & Kumar, A. (2016). Ultrasound assisted Heterocycles Synthesis. Research Journal of Chemistry and Environment, 20(9), 37-50. [Link]
-
El-Shaieb, K. M., et al. (2012). Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds. Zeitschrift für Naturforschung B, 67(6), 605-611. [Link]
-
Ittyerah, P. I., & Pandya, K. C. (1953). The condensation of aldehydes with amides. Proceedings of the Indian Academy of Sciences - Section A, 37, 753-757. [Link]
-
Wang, L., et al. (2017). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Catalysts, 7(12), 375. [Link]
-
Davoodnia, A., et al. (2020). Multicomponent reaction for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using isatoic anhydride, aldehydes and NH4OAc under Solvent-free conditions. Eurasian Chemical Communications, 2(10), 1033-1041. [Link]
-
Zhang, J., et al. (2022). A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. The Journal of Organic Chemistry, 87(19), 13076-13087. [Link]
-
LibreTexts. (2021). 18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. Chemistry LibreTexts. [Link]
-
Di Mambro, T., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(37), 20894-20921. [Link]
-
Wang, X., & Seidel, D. (2012). Condensation-Based Methods for the C−H Bond Functionalization of Amines. ACS Catalysis, 2(10), 2146-2155. [Link]
-
Nagarajan, S., et al. (2015). An ionic liquid catalyzed reusable protocol for one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-one under mild conditions. New Journal of Chemistry, 39(12), 9693-9699. [Link]
-
Nagarajan, S., et al. (2015). An ionic liquid catalyzed reusable protocol for one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-one under mild conditions. Semantic Scholar. [Link]
-
Yadav, J. S., et al. (2009). ChemInform Abstract: Eco-Friendly Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones in Ionic Liquids or Ionic Liquid—Water Without Additional Catalyst. ChemInform, 40(38). [Link]
Sources
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemcom.com [echemcom.com]
- 5. journals.iau.ir [journals.iau.ir]
- 6. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the Synthesis of 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one
Abstract
This document provides a comprehensive guide for the synthesis of 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The protocol is based on a modified Friedländer annulation, proceeding through a base-catalyzed intramolecular cyclization of an in-situ formed chalcone intermediate. We detail the underlying chemical principles, provide a validated, step-by-step experimental procedure, and outline the necessary characterization techniques to ensure product identity and purity. This guide is designed for researchers in organic synthesis and drug development, offering field-proven insights to ensure a reliable and reproducible outcome.
Introduction and Scientific Principles
2,3-Dihydroquinolin-4(1H)-ones, also known as tetrahydro-4-quinolones, are core structures in a variety of biologically active compounds. The introduction of a trifluoromethylphenyl group at the 2-position can significantly enhance pharmacological properties such as metabolic stability and binding affinity due to the unique electronic nature of fluorine.
The synthesis described herein is a highly efficient and atom-economical approach that leverages the principles of both the Claisen-Schmidt condensation and the Michael addition in a tandem reaction sequence. The overall transformation involves the reaction between 2'-aminoacetophenone and 4-(trifluoromethyl)benzaldehyde.
Reaction Causality: The synthesis proceeds via two key mechanistic steps:
-
Chalcone Formation (Claisen-Schmidt Condensation): In the presence of a base (e.g., potassium hydroxide), the α-proton of 2'-aminoacetophenone is abstracted to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-(trifluoromethyl)benzaldehyde. Subsequent dehydration of the resulting aldol adduct yields the corresponding aza-chalcone, (E)-1-(2-aminophenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one. This reaction is a classic method for forming α,β-unsaturated ketones.[1][2][3]
-
Intramolecular Cyclization (Aza-Michael Addition): The crucial ring-forming step involves the intramolecular conjugate addition of the nucleophilic amino group (-NH2) to the electrophilic β-carbon of the α,β-unsaturated ketone system. This cyclization, a type of aza-Michael addition, is thermodynamically driven and results in the formation of the stable six-membered heterocyclic ring of the dihydroquinolinone product.[4][5] This reaction is a variation of the well-established Friedländer synthesis of quinolines, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6][7]
The overall reaction scheme is presented below.
Caption: Overall reaction for the synthesis of the target quinolinone.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring the isolation of a pure product.
Reagents and Materials
It is imperative to use reagents of appropriate purity to minimize side reactions and purification challenges.
| Reagent | CAS No. | M. W. ( g/mol ) | Amount (mmol) | Equivalents | Supplier Example |
| 2'-Aminoacetophenone | 551-93-9 | 135.16 | 10 | 1.0 | Sigma-Aldrich |
| 4-(Trifluoromethyl)benzaldehyde | 455-19-6 | 174.12 | 10 | 1.0 | Alfa Aesar |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 20 | 2.0 | Fisher Scientific |
| Ethanol (EtOH), 200 Proof | 64-17-5 | 46.07 | ~50 mL | - | VWR |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - | Merck |
| Hexane | 110-54-3 | 86.18 | As needed | - | Merck |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | Sigma-Aldrich |
Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (Silica gel 60 F254)
-
UV lamp (254 nm)
Safety Precautions
-
2'-Aminoacetophenone: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[8][9][10][11]
-
4-(Trifluoromethyl)benzaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage.
-
General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis and purification.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2'-aminoacetophenone (1.35 g, 10 mmol) and 4-(trifluoromethyl)benzaldehyde (1.74 g, 10 mmol). Dissolve the solids in ethanol (50 mL).
-
Base Addition: In a separate beaker, prepare a solution of potassium hydroxide (1.12 g, 20 mmol) in 10 mL of deionized water. Add this aqueous KOH solution dropwise to the stirred ethanolic solution over 10-15 minutes at room temperature. A color change to deep yellow or orange is typically observed.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Use a mobile phase of 3:1 Hexane:Ethyl Acetate. The starting materials should gradually be consumed, and a new, less polar spot corresponding to the product should appear (visualize under UV light). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual KOH and other water-soluble impurities.
-
Purification: The most effective method for purification is recrystallization. Transfer the crude solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Drying: Dry the final product in a vacuum oven at 40-50 °C overnight to remove any residual solvent. Record the final mass and calculate the percentage yield.
Characterization and Validation
To confirm the successful synthesis of this compound, the following analytical data should be acquired.
| Technique | Expected Observations |
| ¹H NMR | A characteristic AMX spin system for the C2 and C3 protons. The proton at C2 will appear as a doublet of doublets around δ 5.5-6.0 ppm. The two diastereotopic protons at C3 will appear as distinct multiplets around δ 2.7-3.0 ppm. Aromatic protons will appear in the δ 6.5-8.0 ppm range. A broad singlet for the N-H proton will also be present. |
| ¹³C NMR | A peak for the carbonyl carbon (C4) around δ 190-195 ppm. A peak for the trifluoromethyl carbon (-CF₃) will appear as a quartet due to C-F coupling. Signals for the C2 and C3 carbons will be in the aliphatic region. |
| FT-IR (KBr) | A strong absorption band for the C=O stretch around 1660-1680 cm⁻¹. An N-H stretching band around 3300-3400 cm⁻¹. C-F stretching bands in the 1100-1350 cm⁻¹ region. |
| Mass Spec (ESI+) | The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated exact mass of C₁₆H₁₃F₃NO. |
| Melting Point | A sharp melting point is indicative of high purity. |
Troubleshooting
-
Low Yield: Ensure the reaction goes to completion by extending the reflux time and monitoring carefully with TLC. Inefficient precipitation during work-up can also lead to loss of product; ensure the aqueous solution is sufficiently cold.
-
Oily Product: If the product oils out instead of precipitating, attempt to extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting residue can then be purified by column chromatography (silica gel, Hexane:EtOAc gradient) or recrystallization.
-
Incomplete Reaction: If starting material persists, ensure the base is active and added in the correct stoichiometry. The quality of the aldehyde is also critical, as it can oxidize over time.
References
-
da Silva, G., et al. (2022). Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. Molecules. Available at: [Link]
-
Pandit, R. P., et al. (2015). A mild and efficient one-pot procedure starting from o-aminoacetophenones and aromatic aldehydes.... Synthesis. Available at: [Link]
-
Grover, S. K., et al. (1963). Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. Journal of the Chemical Society. Available at: [Link]
-
Loba Chemie. (2016). Safety Data Sheet: 2-AMINOACETOPHENONE FOR SYNTHESIS. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules. Available at: [Link]
-
Saeed, A., et al. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. Available at: [Link]
-
Jetir. (N/A). SYNTHESIS OF CHALCONES. Jetir.org. Available at: [Link]
- Friedländer, P. (1882). Über o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft.
- Manske, R. H. (2008). The Chemistry of Quinolines. Chemical Reviews. (Historical review covering Friedländer synthesis).
-
Organic Chemistry Portal. (N/A). Friedländer Quinoline Synthesis. Available at: [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]
- 5. Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Using 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one as a TRPM2 inhibitor.
An Application Note and Comprehensive Protocol Guide for Researchers
Utilizing 2,3-Dihydroquinazolin-4(1H)-one Derivatives as Potent TRPM2 Inhibitors
Abstract & Introduction
The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a non-selective, calcium-permeable cation channel that functions as a critical cellular sensor for oxidative stress and temperature.[1][2] Its activation is intrinsically linked to the production of intracellular adenosine diphosphate ribose (ADPR), often triggered by reactive oxygen species (ROS) that induce DNA damage and subsequent activation of Poly(ADP-ribose) polymerase (PARP) enzymes.[3][4] This conversion of oxidative signals into calcium signals places TRPM2 at a crucial nexus of cellular homeostasis and pathology.[5] Dysregulation and over-activation of TRPM2 are implicated in a host of human diseases, including neurodegeneration, ischemia-reperfusion injury, inflammation, and cancer, making it a compelling therapeutic target.[6][7][8]
However, the development of specific and potent TRPM2 inhibitors has been a significant challenge, hindering the full validation of TRPM2 as a drug target.[1][4][9] This guide focuses on a promising class of inhibitors based on the 2,3-dihydroquinazolin-4(1H)-one scaffold. While the user topic specified a "dihydroquinolin-4(1H)-one," the preponderance of authoritative literature points to the 2,3-dihydroquinazolin-4(1H)-one core as the basis for a series of newly identified TRPM2 inhibitors.[1][10] This document will therefore focus on this validated scaffold, specifically addressing compounds like the 2-(4-(Trifluoromethyl)phenyl) substituted variant, to provide researchers with the foundational knowledge and detailed protocols required for its effective use.
This guide provides a comprehensive overview of the compound's mechanism of action, detailed protocols for its application in key in vitro assays, and insights into data interpretation, empowering researchers to confidently explore the therapeutic potential of TRPM2 inhibition.
Compound Profile & Preparation
The core structure, 2,3-dihydroquinazolin-4(1H)-one, serves as a privileged scaffold in drug design.[10] The specific substitution at the 2-position with a trifluoromethylphenyl group is critical for its inhibitory activity against the TRPM2 channel.
Table 1: Compound Specifications
| Property | Value | Rationale & Notes |
| Compound Name | 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one | Based on derivatives synthesized for TRPM2 inhibition.[1] |
| Molecular Formula | C₁₅H₁₁F₃N₂O | Calculated from the chemical structure. |
| Molecular Weight | 292.26 g/mol | Important for preparing stock solutions of known molarity. |
| Appearance | White to off-white solid | Typical for this class of organic compounds. |
| Solubility | Soluble in DMSO, Ethanol. Poorly soluble in water. | A high-concentration stock solution should be prepared in 100% DMSO. |
| Storage | Store at -20°C as a solid or in solution. | Protect from light and moisture to ensure stability. |
Protocol: Preparation of Stock and Working Solutions
Scientist's Note: The accuracy of your experimental results begins with the proper handling and preparation of the inhibitor. Due to its poor aqueous solubility, a high-concentration DMSO stock is essential. The final DMSO concentration in your assay should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts.
Materials:
-
2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one (or analogous compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium or physiological buffer (e.g., HBSS)
Procedure:
-
Prepare 10 mM Stock Solution:
-
Carefully weigh out 2.92 mg of the compound and dissolve it in 1 mL of 100% anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Rationale: A 10 mM stock is a standard concentration that is convenient for serial dilutions and minimizes the volume of DMSO added to the final assay.
-
-
Aliquot and Store:
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw a fresh aliquot of the 10 mM stock.
-
Prepare serial dilutions from the stock solution directly into the final assay buffer or medium to achieve the desired final concentrations. For example, to achieve a 10 µM final concentration in 1 mL of medium, add 1 µL of the 10 mM stock.
-
Always prepare a "vehicle control" using the same final concentration of DMSO as your highest compound concentration.
-
Mechanism of Action: TRPM2 Inhibition
TRPM2 is a complex channel gated by the synergistic action of intracellular ADPR and Ca²⁺.[11] Under conditions of oxidative stress, cellular ROS levels increase. This leads to DNA damage, which activates the nuclear enzyme PARP-1. PARP-1 consumes NAD⁺ to generate poly(ADP-ribose) polymers, which are then hydrolyzed by Poly(ADP-ribose) glycohydrolase (PARG) to release free ADPR. ADPR binds to the C-terminal NUDT9-H domain of the TRPM2 channel, inducing a conformational change that, in the presence of intracellular Ca²⁺, opens the channel pore.[4][11] This opening allows a significant influx of Ca²⁺ and other cations, which can trigger various downstream events, including inflammation, apoptosis, and necrotic cell death.[8][11]
The 2,3-dihydroquinazolin-4(1H)-one inhibitor is believed to act as a direct antagonist of the TRPM2 channel, although the precise binding site may vary among derivatives. It prevents the channel from opening even in the presence of its activators (ADPR and Ca²⁺), thereby blocking the pathological influx of calcium.
Caption: TRPM2 signaling pathway under oxidative stress and point of inhibition.
Experimental Protocols: In Vitro Characterization
The following protocols provide a framework for characterizing the inhibitory activity of 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one against the TRPM2 channel.
Protocol: Cell-Based TRPM2 Inhibition Assay via Calcium Imaging
This is the primary functional assay to determine the potency (e.g., IC₅₀) of the inhibitor. It measures the ability of the compound to block the rise in intracellular calcium ([Ca²⁺]i) following TRPM2 activation. Human neuroblastoma SH-SY5Y cells or HEK293 cells stably overexpressing TRPM2 are suitable models.[12]
Caption: Experimental workflow for the calcium imaging-based TRPM2 inhibition assay.
Materials:
-
HEK293 cells stably expressing human TRPM2, or a cell line with high endogenous expression (e.g., SH-SY5Y).
-
Culture medium (e.g., DMEM with 10% FBS).
-
Black, clear-bottom 96-well plates.
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.
-
TRPM2 activator: Hydrogen peroxide (H₂O₂).
-
Inhibitor compound and vehicle (DMSO).
-
Fluorescence plate reader with kinetic reading capability and automated injection.
Procedure:
-
Cell Plating: Seed HEK293-TRPM2 cells into a black, clear-bottom 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading:
-
Prepare a loading buffer containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Rationale: Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases, trapping it inside the cell. Its fluorescence increases significantly upon binding to free Ca²⁺.[13] Pluronic F-127 aids in the dispersion of the nonpolar AM ester in the aqueous buffer.
-
-
Compound Pre-incubation:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS containing the desired concentrations of the inhibitor (e.g., 0.1 to 30 µM) or vehicle (0.1% DMSO).
-
Include a "no activator" negative control and a "vehicle + activator" positive control.
-
Incubate for 15-20 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the dye (e.g., 485 nm/525 nm for Fluo-4).
-
Record a stable baseline fluorescence for 1-2 minutes.
-
Using an automated injector, add the TRPM2 activator (e.g., 20 µL of H₂O₂ to reach a final concentration of 1 mM).
-
Rationale: H₂O₂ induces oxidative stress, leading to PARP activation and subsequent ADPR production, which gates the TRPM2 channel.[4]
-
Continue recording the fluorescence kinetically for an additional 10-15 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF = F_max - F_baseline) for each well.
-
Normalize the data as a percentage of the positive control (vehicle + H₂O₂).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 2: Controls for Calcium Imaging Assay
| Control | Purpose | Expected Outcome |
| Vehicle + Activator | Positive Control | Maximum Ca²⁺ influx and fluorescence signal. |
| Vehicle (No Activator) | Negative Control | No significant change in fluorescence from baseline. |
| Known Inhibitor | Assay Validation | Dose-dependent inhibition of the Ca²⁺ signal. |
| Parental Cells (No TRPM2) | Target Specificity | No significant Ca²⁺ influx upon H₂O₂ stimulation. |
Protocol: Electrophysiology (Whole-Cell Patch-Clamp)
Electrophysiology provides the gold-standard confirmation of direct ion channel blockade. This technique offers high temporal resolution and allows for precise control of the cellular environment.
Scientist's Note: This is a technically demanding assay. The key is to achieve a stable whole-cell recording and then apply the TRPM2 activator via the intracellular pipette solution. The inhibitor is applied extracellularly to test for channel blockade.
Materials:
-
HEK293-TRPM2 cells cultured on glass coverslips.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal Pipette Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, and 0.2 ADPR (pH 7.2 with CsOH).
-
Inhibitor compound and vehicle.
Procedure:
-
Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
Obtain Whole-Cell Configuration:
-
Pull a glass pipette with a resistance of 3-5 MΩ.
-
Fill the pipette with the internal solution containing ADPR.
-
Approach a single cell and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Record TRPM2 Current:
-
Hold the cell at a potential of -60 mV. Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) every 5 seconds.
-
The ADPR in the pipette will diffuse into the cell and activate TRPM2, leading to the development of a large, outwardly rectifying current.[6]
-
-
Apply Inhibitor:
-
Once a stable TRPM2 current is established, perfuse the external solution containing the inhibitor at the desired concentration.
-
Continue recording to observe the effect on the current amplitude.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after inhibitor application.
-
Calculate the percentage of current inhibition.
-
Perform this at multiple concentrations to generate a dose-response curve and calculate the IC₅₀.
-
Protocol: Measurement of Reactive Oxygen Species (ROS)
This protocol helps determine if the inhibitor itself has any antioxidant properties or affects cellular ROS production, which can be an important secondary mechanism or off-target effect.
Materials:
-
Cell line of interest (e.g., SH-SY5Y).
-
ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[14]
-
ROS-inducing agent (e.g., H₂O₂ or Rotenone).
-
Inhibitor compound and vehicle.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate as described in Protocol 4.1.
-
Compound Incubation: Treat the cells with the inhibitor or vehicle for a defined period (e.g., 1-2 hours).
-
Dye Loading:
-
Remove the treatment medium.
-
Load the cells with 10 µM H₂DCFDA in serum-free medium for 30 minutes at 37°C.
-
Rationale: H₂DCFDA is non-fluorescent until intracellular esterases remove the acetate groups and oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14][15]
-
-
ROS Induction & Measurement:
-
Wash the cells to remove the excess probe.
-
Add HBSS (containing the inhibitor/vehicle again if desired).
-
Induce ROS production by adding H₂O₂ (e.g., 100 µM).
-
Immediately measure the fluorescence over time using a plate reader (Ex/Em ~495/529 nm).
-
-
Data Analysis: Compare the rate of fluorescence increase in inhibitor-treated wells to vehicle-treated wells. A reduced slope indicates a decrease in ROS levels.
Data Interpretation & Troubleshooting
| Observation | Possible Cause(s) | Suggested Action |
| High variability in Calcium Assay | Uneven cell seeding; Inconsistent dye loading; Cell health issues. | Optimize cell seeding density; Ensure thorough washing after dye loading; Check cell viability. |
| No TRPM2 current in Patch-Clamp | Low TRPM2 expression; Inactive ADPR; Poor seal or cell health. | Use a validated high-expressing cell line; Use fresh, properly stored ADPR; Practice patch-clamp technique. |
| Inhibitor shows activity in ROS assay | The compound may have direct antioxidant properties. | This is a valid finding. Report it as a secondary characteristic of the compound. |
| IC₅₀ is much higher than expected | Compound degradation; Binding to serum proteins in media. | Use fresh compound aliquots; Perform assays in serum-free buffer (like HBSS) to determine true potency. |
Conclusion
The 2,3-dihydroquinazolin-4(1H)-one scaffold represents a promising starting point for the development of potent and selective TRPM2 inhibitors. The protocols outlined in this guide provide a robust framework for researchers to characterize compounds like 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one and investigate their therapeutic potential. By combining functional assays like calcium imaging and electrophysiology with assessments of off-target effects, scientists can build a comprehensive profile of their inhibitor and advance the field of TRPM2-targeted drug discovery.
References
-
Song, Y., et al. (2018). Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Ahmad, S., et al. (2022). 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. MDPI. Available at: [Link]
-
Musiol, R., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances. Available at: [Link]
-
Song, K., et al. (2016). The TRPM2 channel is a hypothalamic heat sensor that limits fever and can drive hypothermia. Science. Available at: [Link]
-
Altmeyers Encyclopedia. (2020). TRPM2. Altmeyers Encyclopedia. Available at: [Link]
-
Wikipedia. (n.d.). TRPM2. Wikipedia. Available at: [Link]
-
Li, W., et al. (2017). One-pot synthesis of 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluoro-1,2,3,4-tetrahydroisoquinolines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wang, J., et al. (2024). Bidirectional regulation mechanism of TRPM2 channel: role in oxidative stress, inflammation and ischemia-reperfusion injury. Frontiers in Physiology. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinolin-4-ones. Organic Chemistry Portal. Available at: [Link]
-
Zong, M., et al. (2023). TRPM2: bridging calcium and ROS signaling pathways—implications for human diseases. Frontiers in Physiology. Available at: [Link]
-
Zong, M., et al. (2023). TRPM2: bridging calcium and ROS signaling pathways—implications for human diseases. Frontiers in Physiology. Available at: [Link]
-
Miller, B. A. (2004). Inhibition of TRPM2 function by PARP inhibitors protects cells from oxidative stress-induced death. British Journal of Pharmacology. Available at: [Link]
-
Sumoza-Toledo, A., & Penner, R. (2011). TRPM2: a multifunctional ion channel for calcium signalling. The Journal of Physiology. Available at: [Link]
-
Wang, J., et al. (2024). Bidirectional regulation mechanism of TRPM2 channel: role in oxidative stress, inflammation and ischemia-reperfusion injury. Frontiers in Physiology. Available at: [Link]
-
Mass Affinity. (n.d.). Case Study: TRPM2 Membrane Protein. Mass Affinity. Available at: [Link]
-
Jiang, L. H. (2016). Oxidative stress is harmful, and the TRPM2 channel bears part of the responsibility. The Journal of Physiology. Available at: [Link]
-
Tredwell, M., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]
-
The Journal of Organic Chemistry. (2026). Ahead of Print. ACS Publications. Available at: [Link]
-
ResearchGate. (2025). Role of TRPM2 in Cell Proliferation and Susceptibility to Oxidative Stress. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). The crystal structure of [1-(4-(trifluoromethyl)phenyl)-3,4-dihydroquinolin-2(1H)-one], C16H12F3NO. ResearchGate. Available at: [Link]
-
He, F., & Zuo, L. (2015). Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association. Circulation Research. Available at: [Link]
-
Alzheimer's Drug Discovery Foundation. (2023). TRPM2 Inhibitors. ADDF. Available at: [Link]
-
Tóth, B., & Csanády, L. (2018). Structure of a TRPM2 channel in complex with Ca2+ explains unique gating regulation. eLife. Available at: [Link]
-
Kaur, R., et al. (2019). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Starkus, J. G., et al. (2007). Regulation of TRPM2 by Extra- and Intracellular Calcium. The Journal of General Physiology. Available at: [Link]
-
BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. BMG LABTECH. Available at: [Link]
-
Zhang, Z., et al. (2024). [Advances in the development of transient receptor potential melastatin 2 channel inhibitors]. Zhejiang Da Xue Xue Bao Yi Xue Ban. Available at: [Link]
-
Zhang, Z., et al. (2021). The Discovery of Novel ACA Derivatives as Specific TRPM2 Inhibitors that Reduce Ischemic Injury Both In Vitro and In Vivo. Journal of Medicinal Chemistry. Available at: [Link]
-
Agilent. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Agilent Technologies. Available at: [Link]
-
PubChem. (n.d.). 2-Phenyl-2,3-dihydroquinazolin-4(1h)-one. National Center for Biotechnology Information. Available at: [Link]
-
Fonfria, E., et al. (2018). TRPM2 channel-mediated cell death: An important mechanism linking oxidative stress-inducing pathological factors to associated pathological conditions. Toxicology and Applied Pharmacology. Available at: [Link]
-
Nazıroğlu, M. (2022). A novel antagonist of TRPM2 and TRPV4 channels: Carvacrol. Scientific Reports. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). TRPM2 transient receptor potential cation channel subfamily M member 2 [ (human)]. NCBI Gene. Available at: [Link]
-
ResearchGate. (2025). From oxidative stress to metabolic dysfunction: The role of TRPM2. ResearchGate. Available at: [Link]
-
ResearchGate. (2015). What is the best way to measure ROS in treated cells?. ResearchGate. Available at: [Link]
Sources
- 1. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. altmeyers.org [altmeyers.org]
- 3. TRPM2 - Wikipedia [en.wikipedia.org]
- 4. Inhibition of TRPM2 function by PARP inhibitors protects cells from oxidative stress-induced death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPM2: bridging calcium and ROS signaling pathways—implications for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TRPM2: bridging calcium and ROS signaling pathways—implications for human diseases [frontiersin.org]
- 7. massaffinity.com [massaffinity.com]
- 8. physoc.org [physoc.org]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPM2: a multifunctional ion channel for calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bidirectional regulation mechanism of TRPM2 channel: role in oxidative stress, inflammation and ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. bmglabtech.com [bmglabtech.com]
- 15. How can ROS be measured or detected in living cells? | AAT Bioquest [aatbio.com]
High-Throughput Screening Assays for 2,3-Dihydroquinolin-4(1H)-one Derivatives: Application Notes and Protocols
Introduction: The Therapeutic Potential of 2,3-Dihydroquinolin-4(1H)-ones
The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of a versatile class of heterocyclic compounds.[1] These derivatives have garnered significant interest due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1] The structural diversity of these compounds allows them to interact with a wide array of biological targets, making them promising candidates for the development of novel therapeutics.[1] High-throughput screening (HTS) is an essential methodology in early-stage drug discovery, enabling the rapid evaluation of large chemical libraries to identify compounds that modulate the activity of a specific biological target.[2] This guide provides detailed application notes and protocols for HTS assays tailored to the discovery and characterization of bioactive 2,3-dihydroquinolin-4(1H)-one derivatives.
Guiding Principles for HTS Assay Selection
The choice of an appropriate HTS assay is contingent upon the putative mechanism of action of the compound class under investigation. For 2,3-dihydroquinolin-4(1H)-one derivatives, literature suggests several potential molecular targets and cellular pathways that can be exploited for assay development. These include, but are not limited to, the inhibition of tubulin polymerization, modulation of DNA topoisomerase activity, and interference with key signaling pathways such as NF-κB. Furthermore, initial screening for general cytotoxicity is a crucial first step to identify compounds with potent anti-proliferative effects and to flag potentially promiscuous compounds.
This document will detail four robust HTS assays that are highly relevant for the screening of 2,3-dihydroquinolin-4(1H)-one derivatives:
-
Fluorescence Polarization (FP) Assay for Tubulin Polymerization Inhibition: Targeting the disruption of microtubule dynamics is a clinically validated anticancer strategy.
-
Luciferase Reporter Assay for NF-κB Signaling Pathway Modulation: The NF-κB pathway is a critical regulator of inflammatory responses and cell survival, and its inhibition is a key therapeutic goal in various diseases.
-
Absorbance-Based Assay for DNA Topoisomerase II Inhibition: DNA topoisomerases are essential enzymes for DNA replication and are established targets for cancer chemotherapy.
-
Resazurin-Based Cell Viability Assay: A foundational assay to assess the general cytotoxic or cytostatic effects of the compounds on cancer cell lines.
I. Fluorescence Polarization (FP) Assay for Tubulin Polymerization Inhibition
A. Scientific Rationale and Application
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport.[3] Compounds that interfere with tubulin polymerization are potent anticancer agents.[3] Fluorescence polarization is a powerful technique for monitoring the binding of a small fluorescently labeled ligand to a larger protein in a homogeneous format, making it ideal for HTS.[4][5] In this assay, a fluorescently labeled tubulin-binding probe (e.g., a fluorescent derivative of colchicine or paclitaxel) will have a low FP value when unbound and tumbling rapidly in solution. Upon binding to tubulin, the rotational motion of the probe is significantly slowed, resulting in a higher FP value. Test compounds that compete for the same binding site will displace the fluorescent probe, leading to a decrease in the FP signal.
B. Experimental Workflow
Caption: Fluorescence Polarization HTS Workflow for Tubulin Inhibitors.
C. Detailed Protocol
1. Materials and Reagents:
-
Purified tubulin protein (e.g., from bovine brain)
-
Fluorescently labeled tubulin probe (e.g., fluorescein-labeled colchicine)
-
Assay Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP
-
Positive Control: Colchicine or another known tubulin inhibitor
-
Negative Control: DMSO
-
384-well, low-volume, black, flat-bottom plates
-
Acoustic liquid handler or pin tool for compound transfer
-
Microplate reader with fluorescence polarization capabilities
2. Assay Optimization:
-
Tubulin Concentration: Determine the optimal tubulin concentration by titrating it against a fixed concentration of the fluorescent probe to achieve a stable and significant FP window (the difference between bound and free probe).
-
Probe Concentration: The concentration of the fluorescent probe should ideally be at or below its Kd for tubulin to ensure sensitivity to competitive inhibition.
-
DMSO Tolerance: Evaluate the effect of DMSO on the assay performance to establish the maximum permissible concentration (typically ≤ 1%).
3. Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of the 2,3-dihydroquinolin-4(1H)-one derivatives in DMSO in a source plate. Using an acoustic liquid handler, transfer a small volume (e.g., 20-50 nL) of the compound solutions to the 384-well assay plates. Also, include wells for positive and negative controls.
-
Reagent Preparation: Prepare a master mix containing the fluorescent probe and tubulin in the assay buffer at their optimized concentrations.
-
Reagent Addition: Dispense the master mix into the assay plates containing the pre-spotted compounds.
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The incubation time should be optimized during assay development.
-
Plate Reading: Measure the fluorescence polarization on a microplate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(FPcompound - FPmin) / (FPmax - FPmin)]) where FPcompound is the fluorescence polarization in the presence of the test compound, FPmax is the average FP of the negative control (DMSO), and FPmin is the average FP of the positive control.
-
Identify hits as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
D. Quantitative Data Summary
| Parameter | Recommended Value |
| Plate Format | 384-well |
| Assay Volume | 10-20 µL |
| Compound Concentration | 10 µM (initial screen) |
| Tubulin Concentration | To be determined empirically |
| Fluorescent Probe Conc. | ≤ Kd |
| Incubation Time | 30-60 minutes |
| Incubation Temperature | Room Temperature |
II. Luciferase Reporter Assay for NF-κB Signaling Pathway Modulation
A. Scientific Rationale and Application
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[1][6] Constitutive activation of the NF-κB pathway is implicated in various cancers and inflammatory diseases. A luciferase reporter assay is a common cell-based method to screen for modulators of this pathway.[1][7] This assay utilizes a cell line that has been engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[1] When the NF-κB pathway is activated (e.g., by TNF-α), the transcription of luciferase is induced, leading to an increase in light emission upon the addition of a luciferin substrate. Inhibitors of the pathway will prevent this induction and thus reduce the luminescent signal.
B. Experimental Workflow
Caption: Luciferase Reporter HTS Workflow for NF-κB Inhibitors.
C. Detailed Protocol
1. Materials and Reagents:
-
HEK293 or other suitable cell line stably expressing an NF-κB-luciferase reporter construct
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
TNF-α (or another appropriate NF-κB activator)
-
Luciferase assay reagent (containing luciferin and necessary co-factors)
-
Positive Control: A known NF-κB inhibitor (e.g., BAY 11-7082)
-
Negative Control: DMSO
-
384-well, white, solid-bottom cell culture plates
-
Automated liquid handling system
-
Luminometer plate reader
2. Assay Optimization:
-
Cell Seeding Density: Determine the optimal cell number per well to ensure a robust luminescent signal and a healthy monolayer.
-
TNF-α Concentration: Titrate TNF-α to find the EC80-EC90 concentration that gives a strong but submaximal induction of the reporter, which is optimal for detecting inhibition.
-
Incubation Times: Optimize the compound pre-incubation time and the post-stimulation incubation time to achieve the best assay window. For NF-κB inhibition assays, a 6-hour incubation with treatment media is often recommended.[1]
3. Step-by-Step Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into 384-well plates at the predetermined optimal density and incubate overnight.[1]
-
Compound Addition: The next day, add the test compounds and controls to the cells.
-
Pre-incubation: Incubate the plates for a short period (e.g., 30-60 minutes) to allow the compounds to enter the cells.
-
Stimulation: Add TNF-α at its optimized concentration to all wells except the unstimulated controls.
-
Incubation: Incubate the plates for an optimized period (e.g., 6 hours) to allow for the induction of luciferase expression.[1]
-
Lysis and Signal Detection: Add the luciferase assay reagent, which lyses the cells and provides the substrate for the luciferase reaction.
-
Luminescence Reading: Measure the luminescent signal using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - [(RLUcompound - RLUmin) / (RLUmax - RLUmin)]) where RLUcompound is the relative light units from compound-treated wells, RLUmax is from stimulated wells with DMSO, and RLUmin is from unstimulated wells with DMSO.
-
Identify hits based on a statistically significant reduction in luminescence.
-
D. Quantitative Data Summary
| Parameter | Recommended Value |
| Plate Format | 384-well |
| Cell Seeding Density | To be determined empirically |
| Compound Concentration | 10 µM (initial screen) |
| TNF-α Concentration | EC80-EC90 |
| Compound Incubation | 30-60 minutes pre-stimulation |
| Stimulation Incubation | 6 hours |
| Readout | Luminescence |
III. Absorbance-Based Assay for DNA Topoisomerase II Inhibition
A. Scientific Rationale and Application
DNA topoisomerases are enzymes that resolve topological problems in DNA by transiently breaking and rejoining DNA strands.[3] They are vital for DNA replication and transcription, and their inhibition can lead to cell death, making them excellent targets for anticancer drugs.[3] A common in vitro assay for topoisomerase II activity is based on the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[8][9] In the presence of ATP, topoisomerase II decatenates the kDNA into individual minicircles. This activity can be monitored by a change in absorbance. The large, catenated kDNA network can be pelleted by centrifugation, while the smaller, decatenated minicircles remain in the supernatant. The amount of DNA in the supernatant, which is proportional to the enzyme's activity, can be quantified by measuring the absorbance at 260 nm.[3][10] Inhibitors of topoisomerase II will prevent the decatenation of kDNA, resulting in a lower absorbance reading in the supernatant.
B. Experimental Workflow
Caption: Absorbance-Based HTS Workflow for Topoisomerase II Inhibitors.
C. Detailed Protocol
1. Materials and Reagents:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 125 mM KCl, 10 mM MgCl₂, 5 mM DTT, 0.5 mM EDTA, and 30 µg/mL BSA
-
ATP solution
-
Stop Solution: 10% SDS
-
Positive Control: Etoposide
-
Negative Control: DMSO
-
384-well reaction plates
-
384-well UV-transparent detection plates
-
Centrifuge with a plate rotor
-
UV/Vis microplate reader
2. Assay Optimization:
-
Enzyme Titration: Determine the optimal amount of Topoisomerase IIα that results in near-complete decatenation of kDNA under the assay conditions.
-
kDNA and ATP Concentration: Optimize the concentrations of kDNA and ATP to ensure they are not rate-limiting.
-
Reaction Time: Determine the incubation time that allows for a linear reaction rate.
3. Step-by-Step Procedure:
-
Compound Plating: Dispense the 2,3-dihydroquinolin-4(1H)-one derivatives and controls into the 384-well reaction plates.
-
Reaction Mix Preparation: Prepare a master mix containing assay buffer, kDNA, and ATP.
-
Reaction Initiation: Add the master mix to the compound plates, followed by the addition of Topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the plates at 37°C for the optimized reaction time (e.g., 30 minutes).[8]
-
Reaction Termination: Stop the reaction by adding the stop solution.[8]
-
Centrifugation: Centrifuge the plates to pellet the remaining catenated kDNA.
-
Supernatant Transfer: Carefully transfer the supernatant to a new UV-transparent plate.
-
Absorbance Reading: Measure the absorbance at 260 nm.
-
Data Analysis:
-
Calculate the percent inhibition: % Inhibition = 100 * (1 - [(Abscompound - Absmin) / (Absmax - Absmin)]) where Abscompound is the absorbance of the compound-treated sample, Absmax is the average absorbance of the positive enzyme control (DMSO), and Absmin is the average absorbance of the no-enzyme control.
-
Select hits based on a significant decrease in absorbance.
-
D. Quantitative Data Summary
| Parameter | Recommended Value |
| Plate Format | 384-well |
| Reaction Volume | 20-50 µL |
| Compound Concentration | 10 µM (initial screen) |
| Topoisomerase IIα Conc. | To be determined empirically |
| kDNA Concentration | ~200 ng per reaction |
| Incubation Time | 30 minutes |
| Incubation Temperature | 37°C |
IV. Resazurin-Based Cell Viability Assay
A. Scientific Rationale and Application
A primary goal in cancer drug discovery is to identify compounds that are cytotoxic to cancer cells. The resazurin (also known as AlamarBlue) assay is a simple, rapid, and sensitive method to measure cell viability.[11] Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin.[11] The amount of resorufin produced is proportional to the number of viable cells.[12] This assay is readily adaptable to a high-throughput format and is an excellent primary screen to identify compounds with anti-proliferative activity.
B. Experimental Workflow
Caption: Resazurin-Based Cell Viability HTS Workflow.
C. Detailed Protocol
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
Resazurin sodium salt solution
-
Positive Control: Doxorubicin or another cytotoxic agent
-
Negative Control: DMSO
-
384-well, clear-bottom, black-walled cell culture plates
-
Fluorescence microplate reader
2. Assay Optimization:
-
Cell Seeding Density: Determine the optimal cell density that ensures logarithmic growth throughout the experiment.
-
Resazurin Concentration and Incubation Time: Optimize the concentration of resazurin and the incubation time to obtain a good signal-to-background ratio without causing cytotoxicity.
3. Step-by-Step Procedure:
-
Cell Seeding: Plate cells at their optimal density in 384-well plates and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compounds and controls to the cells.
-
Incubation: Incubate the plates for a prolonged period (e.g., 48-72 hours) to allow for cytotoxic or cytostatic effects to manifest.
-
Resazurin Addition: Add the resazurin solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Fluorescence Reading: Measure the fluorescence (typically Ex/Em = 560/590 nm).
-
Data Analysis:
-
Calculate the percent viability: % Viability = 100 * [(Fluorescencecompound - Fluorescenceblank) / (Fluorescencecontrol - Fluorescenceblank)] where Fluorescencecompound is the reading from compound-treated wells, Fluorescencecontrol is from DMSO-treated wells, and Fluorescenceblank is from wells with medium only.
-
Identify hits as compounds that reduce cell viability below a certain threshold (e.g., <50%).
-
D. Quantitative Data Summary
| Parameter | Recommended Value |
| Plate Format | 384-well |
| Cell Line | Dependent on therapeutic area |
| Compound Incubation | 48-72 hours |
| Resazurin Incubation | 1-4 hours |
| Readout | Fluorescence |
V. HTS Data Analysis and Hit Validation
A crucial part of any HTS campaign is the rigorous analysis of the data and the subsequent validation of the identified "hits."
-
Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[13] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[13]
-
Hit Confirmation: Primary hits should be re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Curves: Confirmed hits should be tested in a dose-response format to determine their potency (e.g., IC50 or EC50).
-
Counter-Screens and Orthogonal Assays: It is essential to perform counter-screens to eliminate false positives.[14] For example, compounds that interfere with the detection method (e.g., autofluorescent compounds in a fluorescence-based assay) should be identified and excluded. Orthogonal assays, which measure the same biological endpoint through a different method, are valuable for confirming the on-target activity of the hits.
-
Structure-Activity Relationship (SAR): Preliminary SAR can be established by testing analogs of the hit compounds to understand the chemical features required for activity.
Conclusion
The protocols detailed in this guide provide a robust framework for the high-throughput screening of 2,3-dihydroquinolin-4(1H)-one derivatives. By employing a combination of biochemical and cell-based assays targeting known cancer and inflammation-related pathways, researchers can efficiently identify and characterize novel bioactive compounds from this promising chemical scaffold. Rigorous assay validation and a systematic hit confirmation process are paramount to the success of any HTS campaign and will pave the way for the development of new therapeutic agents.
References
-
Burris, T. P., et al. (2008). A high throughput fluorescence polarization assay for inhibitors of the GoLoco motif/G-alpha interaction. Combinatorial chemistry & high throughput screening, 11(5), 396–409. [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]
-
Muri, J., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(10), 5439. [Link]
-
Pommier, Y., et al. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & biology, 17(5), 421–433. [Link]
-
Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. [Link]
-
Feng, B. Y., et al. (2005). High-throughput assays for promiscuous inhibitors. Nature chemical biology, 1(3), 146–148. [Link]
-
National Center for Biotechnology Information. (2017). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]
-
Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]
-
Axxam S.p.A. (n.d.). Challenges of HTS in early-stage drug discovery. [Link]
-
Nuvisan. (n.d.). HTS libraries. [Link]
-
National Center for Biotechnology Information. (2012). HTS Assay Validation. [Link]
- Google Patents. (n.d.). Resazurin-based cytotoxicity assay.
-
Lee, S. K., et al. (2009). A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. BMC cancer, 9, 35. [Link]
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]
-
Schym ゙, A. M., et al. (2013). Challenges in secondary analysis of high throughput screening data. Pacific Symposium on Biocomputing. Pacific Symposium on Biocomputing, 312–323. [Link]
-
Macleod, G. T., et al. (2015). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Journal of visualized experiments : JoVE, (96), 52392. [Link]
-
ResearchGate. (n.d.). DNA Topoisomerase Protocols. [Link]
-
ResearchGate. (n.d.). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. [Link]
-
ResearchGate. (n.d.). (PDF) Improved Statistical Methods for Hit Selection in High-Throughput Screening. [Link]
-
MDPI. (n.d.). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. [Link]
-
Sykes, M. L., & Avery, V. M. (2013). Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis. International journal for parasitology. Drugs and drug resistance, 3, 1–9. [Link]
-
Senger, S., et al. (2021). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. SLAS discovery : advancing life sciences R & D, 26(2), 209–221. [Link]
-
National Center for Biotechnology Information. (2013). Topoisomerase Assays. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]
-
ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of biomolecular screening, 4(2), 67–73. [Link]
-
MDPI. (n.d.). Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon. [Link]
-
YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Link]
-
DNA Genotek. (n.d.). Laboratory protocol for manual purification of DNA from whole sample. [Link]
-
Company of Biologists. (n.d.). A high-sensitivity bi-directional reporter to monitor NF-κB activity in cell culture and zebrafish in real time. [Link]
-
bioRxiv. (n.d.). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. [Link]
-
Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
-
Axxam S.p.A. (n.d.). Hit & Lead Discovery | Hit Identification. [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]
Sources
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 8. topogen.com [topogen.com]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dnagenotek.com [dnagenotek.com]
- 11. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one in Animal Models
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The compound 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one belongs to the 2,3-dihydroquinazolin-4(1H)-one (DHQ) class of heterocyclic molecules. This core structure is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[1] Marketed drugs containing the DHQ core underscore its therapeutic importance.[1] Analogues of this compound class have demonstrated significant cytotoxic effects across a broad panel of human cancer cell lines, including those of the colon, breast, lung, and prostate.[2] A primary mechanism of action for some of these analogues is the inhibition of tubulin polymerization, a critical process for cell division, which is a validated target for anticancer drugs.[2]
Given the established anticancer potential and the broad biological activities associated with the trifluoromethylphenyl moiety and the quinolinone core, this application note provides a comprehensive guide to preclinical efficacy testing of this compound.[3][4] We will explore robust and validated animal models for oncology, and also consider its potential in inflammatory and neuroinflammatory conditions, providing researchers with the necessary protocols to rigorously evaluate its therapeutic efficacy.
All described protocols are designed with scientific integrity and animal welfare as paramount considerations, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) and in accordance with international guidelines such as those from AAALAC International.[5][6][7]
Section 1: Anticancer Efficacy Evaluation in Xenograft Models
The potent cytotoxic activity of DHQ analogues against various cancer cell lines strongly supports the evaluation of this compound in oncology models.[2] Human tumor xenograft models in immunocompromised mice are a cornerstone of preclinical cancer drug development, allowing for the in vivo assessment of a compound's ability to inhibit tumor growth.[8]
Rationale for Model Selection
The choice of the cancer cell line for the xenograft is critical and should ideally be based on in vitro screening data demonstrating the sensitivity of various cell lines to the test compound. For broad-spectrum anticancer agents, a panel of xenograft models representing different tumor types is recommended.[9] Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into a mouse, are increasingly favored for their clinical relevance and predictive power.
Experimental Workflow for Subcutaneous Xenograft Model
The following diagram outlines the general workflow for a subcutaneous xenograft study.
Detailed Protocol: Subcutaneous Xenograft Efficacy Study
This protocol is a general guideline and should be adapted based on the specific cell line and test compound characteristics. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[5]
Materials:
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
Growth medium and supplements
-
Matrigel® or similar basement membrane extract[10]
-
Test compound: this compound
-
Vehicle for compound formulation
-
Positive control (e.g., a standard-of-care chemotherapeutic agent)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest cells using trypsin, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of cold serum-free medium and Matrigel® at a concentration of 5 x 106 to 10 x 107 cells/mL.[11] Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.[10][12]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.[12]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm3), randomly assign the mice to treatment groups (e.g., vehicle control, test compound low dose, test compound high dose, positive control).
-
Compound Administration: Administer the test compound and controls via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosing schedule. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment for the specified duration or until tumors in the control group reach the maximum allowed size. At the study endpoint, euthanize the mice, excise the tumors, and measure their final weight.
-
Data Analysis: Compare the mean tumor volume and weight between the treatment and control groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of any anti-tumor effects.
Data Presentation: Quantitative Endpoints
| Group | N | Dosing Regimen | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) | Mean Body Weight Change (%) |
| Vehicle Control | 10 | Vehicle, QD, PO | 120 ± 15 | 1500 ± 250 | - | 1.5 ± 0.3 | +5 |
| Test Compound (10 mg/kg) | 10 | Compound, QD, PO | 125 ± 18 | 800 ± 150 | 46.7 | 0.8 ± 0.2 | +2 |
| Test Compound (30 mg/kg) | 10 | Compound, QD, PO | 122 ± 16 | 400 ± 100 | 73.3 | 0.4 ± 0.1 | -3 |
| Positive Control | 10 | Standard, Q3D, IP | 128 ± 20 | 350 ± 90 | 76.7 | 0.35 ± 0.1 | -8 |
Data are presented as mean ± SEM. Tumor growth inhibition is calculated relative to the vehicle control group.
Section 2: Evaluation of Anti-Inflammatory Activity
Given the broad biological activities of related compounds, it is plausible that this compound may possess anti-inflammatory properties. The carrageenan-induced paw edema model is a widely used and reliable method for screening acute anti-inflammatory agents.[13][14][15]
Mechanistic Rationale
Carrageenan injection into the rat paw induces a biphasic inflammatory response.[14] The early phase (0-1 hour) is mediated by histamine and serotonin, while the late phase (1-6 hours) involves the production of prostaglandins and other inflammatory mediators.[16] This model is effective for evaluating compounds that inhibit these inflammatory pathways.[13]
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
1% (w/v) carrageenan solution in sterile saline
-
Test compound: this compound
-
Vehicle for compound formulation
-
Positive control (e.g., Indomethacin, Diclofenac)[16]
-
Pletismometer for paw volume measurement
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats for at least one week. Randomly divide them into treatment groups.
-
Compound Administration: Administer the test compound, vehicle, or positive control orally or intraperitoneally 1 hour before carrageenan injection.
-
Baseline Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V0).[16]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[17][18]
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔVtreated / ΔVcontrol)] x 100, where ΔV = Vt - V0.
Data Presentation: Paw Edema Inhibition
| Treatment Group | Dose (mg/kg) | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
| Vehicle Control | - | 0 | 0 | 0 | 0 | 0 |
| Test Compound | 10 | 15.2 | 25.8 | 35.1 | 42.5 | 38.9 |
| Test Compound | 30 | 28.4 | 45.3 | 58.7 | 65.4 | 60.2 |
| Indomethacin | 10 | 35.6 | 55.1 | 68.9 | 75.3 | 70.1 |
Data are presented as the mean percentage of edema inhibition.
Section 3: Assessing Neuroprotective Effects in a Neuroinflammation Model
Neuroinflammation is a key pathological feature of many neurodegenerative diseases.[19][20] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to create animal models of neuroinflammation.[21]
Rationale for LPS-Induced Neuroinflammation Model
Systemic or central administration of LPS activates microglia and astrocytes, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β in the brain.[22][23] This inflammatory cascade can result in neuronal damage and cognitive deficits, providing a relevant context to evaluate the neuroprotective and anti-neuroinflammatory potential of a test compound.[19]
Experimental Workflow for LPS-Induced Neuroinflammation
Detailed Protocol: LPS-Induced Neuroinflammation in Mice
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound: this compound
-
Vehicle for compound formulation
-
Sterile saline
-
Equipment for behavioral testing (e.g., Morris water maze, open field test)
-
Reagents for ELISA (for cytokine measurement) and immunohistochemistry (for microglia/astrocyte markers)
Procedure:
-
Animal Grouping and Pre-treatment: Randomly assign mice to experimental groups. Administer the test compound or vehicle for a specified period (e.g., 7 days) prior to LPS injection.[24]
-
Induction of Neuroinflammation: On the final day of pre-treatment, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).[19] Control animals receive a saline injection.
-
Behavioral Assessment: 24-48 hours after LPS injection, conduct behavioral tests to assess cognitive function (e.g., spatial memory in the Morris water maze) and sickness behavior (e.g., locomotor activity in an open field test).[24]
-
Tissue Collection and Analysis: Following behavioral testing, euthanize the mice and collect brain tissue. Process the hippocampus and cortex for:
Data Presentation: Neuroinflammation Endpoints
| Group | Treatment | Escape Latency (s) in MWM | Hippocampal TNF-α (pg/mg protein) | Iba1-Positive Cells (cells/mm²) |
| Control | Vehicle + Saline | 25 ± 3 | 50 ± 8 | 15 ± 2 |
| LPS | Vehicle + LPS | 65 ± 8 | 250 ± 30 | 75 ± 10 |
| Test Compound | Compound + LPS | 35 ± 5 | 120 ± 15 | 30 ± 5 |
Data are presented as mean ± SEM. MWM = Morris Water Maze.
Conclusion
The protocols outlined in this application note provide a robust framework for the preclinical evaluation of this compound. Based on the known activities of related compounds, the primary focus should be on its anticancer efficacy using xenograft models. However, the exploration of its potential anti-inflammatory and neuroprotective effects can unveil broader therapeutic applications. Rigorous experimental design, adherence to ethical guidelines, and comprehensive data analysis are crucial for successfully translating preclinical findings into clinical development.
References
- Title: 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
- Title: Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC Source: PubMed Central URL
- Title: Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PubMed Central Source: PubMed Central URL
- Title: The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC Source: PubMed Central URL
- Source: U.S.
- Title: An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - NIH Source: National Institutes of Health URL
- Title: Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central Source: PubMed Central URL
- Title: U.S.
- Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Google Cloud Search URL
- Source: U.S.
- Title: The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI Source: MDPI URL
- Title: Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration - MDPI Source: MDPI URL
- Title: Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal Source: Research Journal URL
- Title: Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne Source: Bio-Techne URL
- Title: Animal Models of Neurodegenerative Diseases - PMC - NIH Source: National Institutes of Health URL
- Title: The Guide - AAALAC Source: AAALAC International URL
- Title: Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals Source: Semantic Scholar URL
- Title: Application of Animal Models in Cancer Research: Recent Progress and Future Prospects Source: Dovepress URL
- Title: Discovery of fluorinated 2‑Styryl 4(3H)
- Title: Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchGate Source: ResearchGate URL
- Title: 2,3-Dihydroquinazolin-4(1H)
- Title: Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed Source: PubMed URL
- Title: (a) Experimental protocol for lipopolysaccharide (LPS)
- Title: Animal models of neurodegenerative diseases - SciELO Source: SciELO URL
- Title: Guide to Understanding FDA Preclinical Study Requirements for Medical Devices - NAMSA Source: NAMSA URL
- Title: AAALAC International Perspective - The Development of Science-based Guidelines for Laboratory Animal Care - NCBI Source: National Center for Biotechnology Information URL
- Title: Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed Source: PubMed URL
- Title: Drug Efficacy Testing in Mice - PMC - NIH Source: National Institutes of Health URL
- Title: Discovery of Fluorinated 2-Styryl 4(3H)
- Title: Tumor Xenografts Stereotactic Implantation and BLI | Protocol Preview - YouTube Source: YouTube URL
- Title: Non-Clinical Models for Neurodegenerative Diseases: Therapeutic Approach and Drug Validation in Animal Models - MDPI Source: MDPI URL
- Title: The FDA removes animal testing requirement for drug candidates - TransCure bioServices Source: TransCure bioServices URL
- Title: Neuroinflammation induced by lipopolysaccharide leads to memory impairment and alterations in hippocampal leptin signaling - Instituto de Cardiologia Source: Instituto de Cardiologia URL
- Title: All (animal) models (of neurodegeneration) are wrong. Are they also useful?
- Title: MIT Open Access Articles Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)
- Title: Daturaolone: Application Notes and Protocols for the Carrageenan-Induced Paw Edema Model - Benchchem Source: BenchChem URL
- Title: Xenograft Tumor Assay Protocol Source: University of California, San Francisco URL
- Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)
- Title: Best Practices For Preclinical Animal Testing - BioBoston Consulting Source: BioBoston Consulting URL
- Title: Ginsenoside Rk1 alleviates lipopolysaccharide (LPS)
- Title: Video: Mouse Models of Cancer Study - JoVE Source: JoVE URL
- Title: AAALAC accreditation: an international standard to protect laboratory animals Source: Janvier Labs URL
- Title: Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
- Title: VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS - International Journal of Pharmaceutical Sciences and Research (IJPSR)
- Title: Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH Source: National Institutes of Health URL
- Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences Source: Journal of Biomedical Research & Environmental Sciences URL
- Title: κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate Source: ResearchGate URL
- Title: (PDF)
- Title: Carrageenan-Induced Paw Edema Model - Creative Bioarray Source: Creative Bioarray URL
Sources
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. U.S. Regulations and Requirements - AAALAC [aaalac.org]
- 6. The Guide - AAALAC [aaalac.org]
- 7. AAALAC accreditation: an international standard to protect laboratory animals - TransCure bioServices [transcurebioservices.com]
- 8. Video: Mouse Models of Cancer Study [jove.com]
- 9. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 12. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. diretoriacientificaicfuc.org.br [diretoriacientificaicfuc.org.br]
- 23. Frontiers | Ginsenoside Rk1 alleviates lipopolysaccharide (LPS)-induced cognitive impairment by modulating synaptic plasticity [frontiersin.org]
- 24. researchgate.net [researchgate.net]
Formulation of 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one for in vivo Studies
<Application Note & Protocol >
Abstract
This document provides a comprehensive guide for the formulation of 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one, a representative hydrophobic molecule, for in vivo research. The structural characteristics of this compound—specifically the quinoline core and the trifluoromethylphenyl group—suggest poor aqueous solubility, a common challenge in preclinical development.[1][2] This guide outlines a systematic approach, beginning with essential pre-formulation characterization to understand the compound's physicochemical properties. Based on these findings, it details practical, step-by-step protocols for preparing various formulation types, including solutions, co-solvent systems, and suspensions suitable for oral and parenteral administration. Furthermore, it establishes critical quality control assays to ensure the stability, homogeneity, and safety of the prepared formulations, thereby guaranteeing reproducible and reliable results in animal studies.
Introduction: The Challenge of Poor Solubility
A significant percentage of new chemical entities (NCEs) emerging from drug discovery pipelines are poorly water-soluble.[3][4] Compounds like this compound are emblematic of this challenge. The presence of a bicyclic aromatic quinoline system and a lipophilic trifluoromethyl group results in a molecular structure that is inherently hydrophobic.[1] This poor aqueous solubility can lead to low and erratic oral bioavailability, hindering the accurate assessment of a compound's efficacy and toxicity in in vivo models.[5][6]
The primary goal of formulation in a preclinical setting is to develop a safe and homogenous vehicle that can deliver the drug substance consistently and reproducibly.[4] The choice of formulation strategy is critically dependent on the compound's physicochemical properties, the intended route of administration, and the required dose. This application note serves as a practical, experience-driven guide to navigate these challenges.
Pre-formulation Assessment: The Foundation of Rational Formulation Design
Before any formulation work begins, a thorough characterization of the drug substance is paramount.[7][8][9] These pre-formulation studies provide the essential data needed to make informed decisions about vehicle selection and formulation strategy.[10]
Physicochemical Property Analysis
The initial step is to determine the fundamental physical and chemical properties of the compound.[8] This includes assessing its behavior under various environmental conditions such as different pH levels, temperatures, and humidity, which is crucial for predicting its stability and shelf-life.[9]
Key parameters to investigate include:
-
Aqueous Solubility: Determine solubility in buffers at various physiological pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) to understand how it might behave in the gastrointestinal tract.[10]
-
Solubility in Organic Solvents and Co-solvents: Test solubility in common pharmaceutical solvents such as Ethanol, Propylene Glycol, PEG 400, and Dimethyl Sulfoxide (DMSO). This data is vital for developing solution or co-solvent-based formulations.
-
LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) are measures of lipophilicity. A high LogP value, which is expected for this compound, confirms its hydrophobic nature.
-
Solid-State Properties: Techniques like X-Ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) can identify the compound's crystalline form (polymorphism) and melting point, which can influence solubility and stability.[11]
Table 1: Hypothetical Pre-formulation Data for this compound
| Parameter | Value | Implication |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Extremely poor water solubility; solution is not feasible. |
| Solubility in PEG 400 | 50 mg/mL | Good solubility; potential for co-solvent or lipid systems. |
| Solubility in DMSO | > 200 mg/mL | Excellent solubility; useful for stock solutions, but limited in vivo use. |
| Calculated LogP | 3.8 | Highly lipophilic, confirming poor aqueous solubility. |
| Melting Point (DSC) | 175 °C | Crystalline solid with moderate thermal stability. |
Formulation Strategy and Vehicle Selection
The choice of formulation depends on the pre-formulation data, the required dose level, and the route of administration (e.g., oral, intravenous, intraperitoneal).
Decision Workflow for Formulation Selection
The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy.
Caption: Decision workflow for selecting an in vivo formulation strategy.
Detailed Formulation Protocols
The following are detailed, step-by-step protocols for preparing common formulation types for poorly soluble compounds.
Protocol 1: Preparation of a Co-Solvent Formulation (for Oral or IP Injection)
This approach is suitable when the compound has sufficient solubility in a water-miscible co-solvent.
Rationale: Co-solvents like PEG 400 or propylene glycol can dissolve hydrophobic compounds.[12] When diluted with an aqueous vehicle, they can maintain the drug in solution, at least temporarily, for administration. However, care must be taken to avoid precipitation upon injection into the aqueous environment of the body.[12]
Materials:
-
This compound (API)
-
Polyethylene Glycol 400 (PEG 400), NF Grade
-
Saline (0.9% NaCl) or Water for Injection (WFI)
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Vehicle Preparation: Prepare the co-solvent vehicle. A common starting point is a 40:60 ratio of PEG 400 to saline. For a 10 mL final volume, this would be 4 mL of PEG 400 and 6 mL of saline.
-
API Weighing: Accurately weigh the required amount of API based on the target concentration (e.g., for a 5 mg/mL solution, weigh 50 mg of API for a 10 mL final volume).
-
Dissolution: Add the weighed API to the PEG 400 portion of the vehicle. Vortex and sonicate gently until the API is fully dissolved. A clear solution should be obtained.
-
Final Dilution: Slowly add the saline or WFI to the PEG 400/API solution while stirring continuously with a magnetic stirrer.
-
Final Observation: Observe the final formulation for any signs of precipitation. The solution should remain clear.
Protocol 2: Preparation of a Nanosuspension (for Oral Gavage)
This is a robust approach for very poorly soluble compounds, aiming to increase the surface area for dissolution.[13]
Rationale: Reducing the particle size of the API to the sub-micron (nanometer) range dramatically increases the surface area-to-volume ratio.[13] This enhances the dissolution rate in the gastrointestinal tract, which can improve bioavailability.[14] Wetting agents (surfactants) and suspending agents are crucial to prevent particle aggregation.[14][15]
Materials:
-
API
-
Wetting Agent: Tween 80 (Polysorbate 80) or Sodium Lauryl Sulfate (SLS).[3][15]
-
Suspending Agent: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) or Carboxymethylcellulose (CMC).[16]
-
Purified Water
-
Mortar and pestle or homogenizer
Procedure:
-
Vehicle Preparation: Prepare a 0.5% HPMC solution by slowly adding HPMC powder to purified water while stirring vigorously to avoid clumping. Prepare a 1% Tween 80 solution in a separate container.
-
API Wetting: Weigh the required amount of API. Create a paste by adding a small amount of the 1% Tween 80 solution to the API powder in a mortar and triturating with a pestle. This step is critical to ensure all particles are wetted and to reduce particle aggregation.
-
Suspension Formation: Gradually add the 0.5% HPMC solution to the API paste while continuously stirring or triturating.
-
Homogenization: For a finer, more uniform suspension, process the mixture using a high-shear homogenizer.
-
Final Volume Adjustment: Transfer the suspension to a graduated cylinder and add 0.5% HPMC solution to reach the final desired volume. Mix thoroughly.
Quality Control and Validation
Every formulation must be characterized to ensure it is a self-validating system, providing confidence in the in vivo results.[17][18]
Essential QC Tests
-
Visual Inspection: Check for clarity (solutions) or uniformity (suspensions). Look for any signs of precipitation, crystallization, or phase separation.
-
pH Measurement: Ensure the pH of the final formulation is within a physiologically acceptable range (typically pH 5-8).
-
Particle Size Analysis (for suspensions): Use techniques like Dynamic Light Scattering (DLS) to determine the particle size distribution.[18] A narrow distribution in the desired size range is ideal.
-
Homogeneity/Concentration Verification: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the API concentration in the formulation.[11][19] For suspensions, it is crucial to test samples from the top, middle, and bottom of the container to ensure uniformity.
-
Short-Term Stability: Store the formulation under the intended study conditions (e.g., room temperature) for the duration of the experiment. Re-test the key QC parameters at the end of the period to ensure the formulation remains stable.
Table 2: QC Acceptance Criteria for Preclinical Formulations
| Test | Solution/Co-Solvent | Suspension |
| Appearance | Clear, free of particulates | Uniform, easily re-suspendable |
| pH | 5.0 - 8.0 | 5.0 - 8.0 |
| API Concentration (HPLC) | 90% - 110% of target | 90% - 110% of target (uniform) |
| Particle Size (DLS) | N/A | D90 < 10 µm |
| Stability (24h at RT) | No precipitation/degradation | No significant particle growth |
In Vivo Dosing Considerations
The choice of formulation can directly impact the pharmacokinetic profile of the compound.
-
Co-solvents: While effective at solubilizing, some co-solvents can cause irritation at the injection site. They can also precipitate upon dilution in the bloodstream, potentially leading to embolism.[12] Therefore, the concentration of co-solvents should be kept to a minimum.
-
Suspensions: For oral dosing, the dissolution rate of the suspended particles in the GI tract will be a key determinant of absorption. For intravenous injection, particle size is critical; particles must be small enough to pass through capillaries without causing blockage.
-
Excipient Effects: Some excipients, particularly surfactants, can influence metabolic enzymes or transporters, which may alter the drug's absorption and disposition.[20]
The following diagram illustrates the overall workflow from compound receipt to in vivo dosing.
Caption: Comprehensive workflow from API characterization to in vivo administration.
Conclusion
Formulating poorly water-soluble compounds like this compound for in vivo studies requires a systematic and scientifically-grounded approach. By investing in thorough pre-formulation studies, selecting the appropriate vehicle based on empirical data, and rigorously validating the final preparation, researchers can ensure the delivery of a consistent and reliable formulation. This diligence is fundamental to generating high-quality, reproducible preclinical data and making confident decisions in the drug development process.
References
- Vertex AI Search. (2013).
- CymitQuimica. CAS 1533-17-1: 3-Methyl-2-[3-(trifluoromethyl)phenyl].
- PubChem. 6-[4-(Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone.
- MDPI. (2023).
- Coriolis Pharma.
- MDPI.
- ResearchGate. (2025).
- Creative Biolabs.
- PubChem. 2-Phenyl-2,3-dihydroquinazolin-4(1h)-one.
- ResearchGate. (2025).
- Pharmaceutical Technology. (2022).
- BenchChem. 4-Hydroxy-6-methyl-2-(trifluoromethyl)
- Research and Reviews. (2025). Drug Formulation Analysis-Key to Effective Pharmaceutical Analysis.
- ResearchGate. Physicochemical properties of selected compounds.
- Pharmaguideline.
- PMC - PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- Purdue e-Pubs.
- PubMed Central.
- PMC - NIH. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
- ChemRxiv.
- PMC - NIH. (2023).
- ManTech Publications. Advanced Characterization Techniques in Pharmaceutical Formulation Development: Enhancing Quality and Performance.
- Future4200.
- ResearchGate. (2025). The crystal structure of [1-(4-(trifluoromethyl)phenyl)-3,4-dihydroquinolin-2(1H)-one], C16H12F3NO.
- Pharma Focus Europe.
- Oxford University Press. (2018). Preformulation Studies | Pharmaceutical Formulation: The Science and Technology of Dosage Forms.
- Pharmlabs. Excipients.
- UPM Pharmaceuticals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. future4200.com [future4200.com]
- 7. Preformulation Studies | Coriolis Pharma [coriolis-pharma.com]
- 8. Preformulation Development - Creative Biolabs [creative-biolabs.com]
- 9. upm-inc.com [upm-inc.com]
- 10. books.rsc.org [books.rsc.org]
- 11. pharmafocuseurope.com [pharmafocuseurope.com]
- 12. Excipients Used in Formulation of Liquid Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Excipients | Pharmlabs [pharmlabs.unc.edu]
- 17. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rroij.com [rroij.com]
- 20. docs.lib.purdue.edu [docs.lib.purdue.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one
Welcome to the dedicated technical support guide for the synthesis of 2-(4-(trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method is the acid- or base-catalyzed condensation of 2'-aminoacetophenone with 4-(trifluoromethyl)benzaldehyde. This reaction, a variation of the Friedländer annulation, involves the formation of a chalcone-like intermediate which then undergoes intramolecular cyclization.[1][2] Various catalytic systems have been explored to improve yields and reaction conditions.[3]
Q2: How does the electron-withdrawing trifluoromethyl group on the benzaldehyde affect the reaction?
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This property can influence the reaction in several ways. The increased electrophilicity of the aldehydic carbon can facilitate the initial nucleophilic attack by the enamine derived from 2'-aminoacetophenone. In some catalytic systems, electron-withdrawing groups on the benzaldehyde have been observed to lead to higher yields compared to electron-donating groups.[4][5] However, it can also affect the stability of intermediates and potentially lead to side reactions if conditions are not optimized.
Q3: What are typical yields for this synthesis?
Yields can be highly variable and depend significantly on the chosen catalyst, solvent, and reaction temperature.[6] While some protocols report yields for similar 2-aryl-2,3-dihydroquinolin-4(1H)-ones in the range of 65-95%, the presence of the trifluoromethyl group may necessitate specific optimization to achieve comparable results.[6] It is not uncommon to obtain moderate yields (e.g., 30-60%) during initial attempts before optimization.[7]
Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the product?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the consumption of starting materials and the formation of the product.[8] For product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis are standard techniques to confirm the structure and purity of this compound.[7]
Detailed Experimental Protocol
This protocol is a recommended starting point. Optimization of temperature, catalyst loading, and reaction time may be necessary.
Reaction Scheme:
A general reaction scheme.
Materials:
-
2'-Aminoacetophenone
-
4-(Trifluoromethyl)benzaldehyde
-
L-Proline (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (eluent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2'-aminoacetophenone (1.0 eq), 4-(trifluoromethyl)benzaldehyde (1.0 eq), and L-proline (20 mol%).
-
Add ethanol as the solvent (concentration of ~0.1-0.2 M is a good starting point).
-
Heat the reaction mixture to reflux (approximately 78°C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Troubleshooting Guide
Low yield is a common issue in multi-step organic syntheses. The following guide addresses specific problems you might encounter.
Troubleshooting Workflow:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Solvents on 1-Butyl-1, 2, 4-Triazolium Trifluoroacetate Triggered Synthesis of 2, 3-Dihydroquinazolin - Amrita Vishwa Vidyapeetham [amrita.edu]
- 6. Synthesis of Dihydroquinolinone Derivatives via the Cascade Reaction of o-Silylaryl Triflates with Pyrazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Dihydroquinolinone Synthesis
Welcome to the technical support center for dihydroquinolinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of dihydroquinolinones, providing in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to empower you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve high yields of your target compounds with the desired stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no yield of my desired dihydroquinolinone. What are the first steps I should take to troubleshoot this?
A1: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial. Here is a logical workflow to diagnose the problem:
Caption: A general troubleshooting workflow for low-yield reactions.
Begin by verifying the quality and purity of your starting materials and solvents. Many synthetic routes to dihydroquinolinones are sensitive to moisture and air. Ensure that anhydrous solvents are genuinely dry and that reactions requiring an inert atmosphere are properly set up. Next, double-check all reaction parameters: temperature, reaction time, and stirring efficiency. Catalyst integrity is another critical checkpoint; ensure your catalyst has not degraded and is used at the appropriate loading. Finally, consider the inherent reactivity of your substrate, as electronic and steric factors can significantly impact reaction success.[1][2]
Troubleshooting Guides by Reaction Type
Acid-Catalyzed Intramolecular Friedel-Crafts Cyclization
This method, often employing strong Brønsted or Lewis acids, is a classical approach to dihydroquinolinone synthesis. However, it comes with its own set of challenges.[1]
Q2: My acid-catalyzed cyclization of an N-arylacrylamide is giving a low yield. What are the likely causes and solutions?
A2: Low yields in these reactions are often due to insufficient acid strength, high reaction temperatures leading to decomposition, or unfavorable substrate electronics.
-
Insufficient Acid Strength: The intramolecular Friedel-Crafts reaction requires a sufficiently activated aromatic ring for electrophilic attack. If your substrate's aromatic ring is deactivated by electron-withdrawing groups, a stronger acid may be necessary. For instance, while trifluoroacetic acid (TFA) is commonly used, some substrates may require polyphosphoric acid (PPA) or a Lewis acid like AlCl₃.[1] However, be aware that excessively strong acids or high temperatures can lead to side reactions and degradation.[1]
-
Substrate Reactivity: N-arylacrylamides with electron-donating groups on the N-aryl ring will generally cyclize more readily. Conversely, electron-withdrawing groups will hinder the reaction. If your substrate is electron-deficient, you may need to employ more forcing conditions (stronger acid, higher temperature), but this must be balanced against the risk of decomposition.
-
Reaction Conditions: Ensure your reaction is conducted under anhydrous conditions, as water can quench the acid catalyst. The optimal temperature is also crucial; too low, and the reaction may not proceed, too high, and you risk charring and side product formation. A systematic temperature screen is advisable.
Table 1: Common Acids for Intramolecular Friedel-Crafts Cyclization
| Acid Catalyst | Typical Conditions | Considerations |
| Trifluoroacetic Acid (TFA) | Neat or in a co-solvent, reflux | Moderate strength, suitable for activated systems.[1] |
| Polyphosphoric Acid (PPA) | 80-120 °C | Stronger acid, can handle less activated substrates. |
| Aluminum Chloride (AlCl₃) | In an inert solvent (e.g., DCM, DCE), 0 °C to reflux | Potent Lewis acid, effective but can be harsh. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | In an inert solvent, room temperature | Milder Lewis acid, can offer better selectivity.[1] |
Palladium-Catalyzed Synthesis
Palladium catalysis offers a versatile and milder alternative for constructing dihydroquinolinones. However, the success of these reactions is highly dependent on the interplay of the palladium source, ligand, base, and solvent.[3][4]
Q3: I am struggling with low yield in my Pd-catalyzed synthesis of a dihydroquinolinone. How can I optimize the catalytic system?
A3: A low yield in a Pd-catalyzed reaction often points to an issue with the catalytic cycle. Here's how to troubleshoot:
-
Catalyst and Ligand Choice: The choice of palladium precursor and ligand is paramount. For instance, in reactions involving Heck-type cyclizations or C-H activation, the ligand's electronic and steric properties dictate the efficiency of oxidative addition and reductive elimination. If you are using a standard ligand like PPh₃ and observing low yield, consider screening a range of phosphine ligands with varying steric bulk and electron-donating ability. Buchwald and Hartwig have developed a plethora of specialized ligands for such transformations.[3]
-
Base and Solvent: The base plays a crucial role, often in the reductive elimination step or in regenerating the active catalyst. The choice of base is often solvent-dependent. For example, a carbonate base like Cs₂CO₃ might be effective in a polar aprotic solvent like DMF or DMAc. It is often beneficial to screen a matrix of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, DMF).
-
Catalyst Poisoning: If the reaction starts but then stalls, catalyst poisoning could be the culprit. Ensure your starting materials are free of impurities that could coordinate to the palladium center, such as sulfur-containing compounds. In some cases, increasing the catalyst loading might be necessary, but this should be a last resort after optimizing other parameters.
Caption: A simplified catalytic cycle for a Pd-catalyzed cross-coupling reaction.
Radical-Initiated Cyclization
Radical cyclizations provide an alternative pathway to dihydroquinolinones, often with unique selectivity. These reactions are typically initiated by a radical initiator or through photoredox catalysis.[1]
Q4: My radical cyclization is producing a complex mixture of products with low yield of the desired dihydroquinolinone. What is going wrong?
A4: The challenge with radical reactions is controlling the reactivity of the radical intermediates to favor the desired reaction pathway.
-
Initiator Concentration: The concentration of the radical initiator (e.g., AIBN, dibenzoyl peroxide) is critical. Too little, and the reaction may not initiate efficiently. Too much, and you can favor undesired side reactions like radical-radical coupling or polymerization.
-
Solvent Choice: The solvent can influence the lifetime and reactivity of radical species. Non-polar solvents are often used, but the optimal choice will depend on the specific reaction.
-
Side Reactions: Be aware of potential side reactions. For example, in some cases, instead of cyclization, an intermolecular reaction or a simple reduction of the starting material might occur. The presence of radical scavengers, even in trace amounts (e.g., dissolved oxygen), can inhibit the reaction. Ensure your reaction is properly degassed if it is not an oxidative process.
-
Stereocontrol: Diastereoselectivity in radical cyclizations can be challenging to control. The stereochemical outcome is often determined by the conformation of the cyclizing radical intermediate. Steric hindrance can play a significant role in favoring one diastereomer over another.[1] For instance, the use of a bulky reagent can lead to the formation of the trans-isomer due to steric repulsion.[1]
Table 2: Troubleshooting Radical Cyclizations
| Issue | Potential Cause | Suggested Solution |
| No reaction | Inefficient initiation | Increase initiator concentration or reaction temperature. |
| Presence of inhibitors | Degas the solvent and reagents thoroughly. | |
| Low yield | Undesired side reactions | Optimize initiator concentration and reaction time. |
| Steric hindrance | Modify the substrate to reduce steric clash.[1] | |
| Poor diastereoselectivity | Lack of facial bias in cyclization | Introduce a bulky substituent to direct the cyclization.[1] |
Purification and Characterization
Q5: I am having difficulty purifying my dihydroquinolinone product. What are some effective strategies?
A5: Dihydroquinolinones are often crystalline solids, but purification can still be challenging due to the presence of closely related impurities.
-
Column Chromatography: This is the most common purification method. A careful selection of the eluent system is key. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system beforehand.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. Common solvent systems for recrystallization of dihydroquinolinones include ethanol, ethyl acetate/hexanes, and dichloromethane/hexanes.[5]
-
Dealing with Side Products: If you have identified a major side product, such as the corresponding quinoline, you may need to tailor your purification strategy. For example, the quinoline is often more non-polar than the dihydroquinolinone, which can aid in separation by column chromatography.[2][6]
References
-
Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (2022). MDPI. [Link]
-
Dihydroquinolinone synthesis. Organic Chemistry Portal. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2014). ResearchGate. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2014). PMC. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2014). MDPI. [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. (2016). MDPI. [Link]
-
Diastereoselective Synthesis of Dihydro-quinolin-4-ones by a Borane-Catalyzed Redox-Neutral endo-1,7-Hydride Shift. (2021). PubMed. [Link]
- Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (2006).
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Dihydroquinolinone synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one
Welcome to the dedicated technical support guide for 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to effectively address solubility issues that may arise during experimentation. This guide provides in-depth troubleshooting advice, detailed protocols, and a comprehensive understanding of the underlying chemical principles to ensure the successful integration of this compound into your research workflows.
Understanding the Challenge: The Physicochemical Profile
This compound possesses a molecular architecture that inherently predisposes it to low aqueous solubility. The presence of a trifluoromethylphenyl group and a dihydroquinolinone core contributes to its significant lipophilicity. A positional isomer of this compound has a predicted LogP of 4.445, indicating a strong preference for non-polar environments over aqueous media[1]. Such high lipophilicity often leads to challenges in preparing stock solutions and maintaining solubility in aqueous buffers used for biological assays.[2][3] This guide will walk you through a systematic approach to overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common solubility issues in a question-and-answer format, providing escalating strategies to resolve them.
Q1: My compound, this compound, is not dissolving in my standard aqueous buffer (e.g., PBS). What should I do first?
A1: Direct dissolution in aqueous buffers is highly unlikely for this compound. The first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for initial solubilization of poorly soluble compounds for biological screening.[4]
-
Protocol:
-
Weigh out a precise amount of your compound.
-
Add a calculated volume of anhydrous, high-purity DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Facilitate dissolution by gentle warming (37°C) and vortexing. Sonication in a water bath for 5-10 minutes can also be effective.[4]
-
-
Causality: DMSO is a powerful, water-miscible polar aprotic solvent capable of disrupting the crystal lattice energy of the solid compound. Creating a concentrated stock in 100% organic solvent is the foundational step before any aqueous dilution.
Q2: I've made a 10 mM stock in DMSO, but when I dilute it into my aqueous assay buffer, a precipitate forms immediately. How can I prevent this?
A2: This phenomenon, known as "precipitation upon dilution," is a common hurdle. It occurs when the compound's concentration exceeds its solubility limit in the final aqueous-organic solvent mixture. Here are several strategies to address this, starting with the simplest.
-
Strategy 1: Reduce the Final Concentration. The most straightforward approach is to test lower final concentrations of the compound in your assay. It's possible your target concentration is simply not achievable in the final buffer composition.
-
Strategy 2: Introduce a Co-solvent. Including a small percentage of a water-miscible organic co-solvent in your final assay buffer can significantly enhance the solubility of lipophilic compounds.[5][6]
-
Recommended Co-solvents: Ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400) are excellent choices.
-
Experimental Approach: Prepare your aqueous buffer containing a low percentage of the co-solvent (e.g., 1-5% v/v) before adding the DMSO stock of your compound. This pre-mixed buffer has a higher capacity to solvate the compound as it is introduced.
-
-
Strategy 3: Utilize Surfactants. Non-ionic surfactants at low concentrations (typically below their critical micelle concentration) can help to keep hydrophobic compounds in solution.
-
Examples: Tween® 20 or Pluronic® F-68 at 0.01-0.1% in the final assay buffer can be effective.
-
Mechanism: Surfactants form micelles that can encapsulate the poorly soluble drug, preventing precipitation.[6]
-
Q3: I am still observing precipitation, or I am concerned about the effects of organic solvents and surfactants on my cellular or enzymatic assay. Are there other options?
A3: Yes, for sensitive assays where organic solvents must be minimized, complexation agents can be a powerful tool.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, forming an inclusion complex that is water-soluble.[7]
-
Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.
-
Protocol:
-
Prepare a solution of HP-β-CD in your aqueous buffer.
-
Slowly add the DMSO stock of your compound to the HP-β-CD solution while vigorously vortexing.
-
This method allows for the creation of a soluble complex that can then be further diluted if necessary.
-
-
Systematic Workflow for Solubility Optimization
For a systematic approach to determining the optimal solvent system for your specific needs, follow the experimental workflow outlined below. This process will help you efficiently identify a suitable formulation for your experiments.
Caption: Systematic workflow for solubilizing this compound.
Summary of Recommended Solvents and Techniques
The following table provides a quick reference for starting points in your solubility optimization experiments.
| Method | Agent | Starting Concentration (in final buffer) | Key Considerations |
| Co-solvency | DMSO | < 1% (from stock) | Standard initial solvent; check assay tolerance. |
| Ethanol | 1-5% | Can affect enzyme activity and cell viability at higher concentrations. | |
| Polyethylene Glycol 400 | 1-10% | Generally well-tolerated in many biological systems. | |
| Surfactant Use | Tween® 20 / Tween® 80 | 0.01-0.1% | Can interfere with assays involving protein-protein interactions or membrane integrity. |
| Complexation | HP-β-Cyclodextrin | 1-5% (w/v) | Excellent for minimizing organic solvent exposure; may affect compound availability. |
Final Recommendations
When working with a poorly soluble compound like this compound, a systematic and multi-faceted approach to solubility is key. Always start with a high-quality, anhydrous organic solvent for your stock solution. When troubleshooting, introduce solubility-enhancing agents one at a time to understand their specific impact. It is also crucial to run appropriate vehicle controls in all your experiments to ensure that the chosen solvent system does not interfere with your assay results. Should solubility issues persist despite these measures, it may be necessary to consider structural modifications to the compound to improve its physicochemical properties.[8]
References
-
Akhtar, N., et al. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. PubMed. Available at: [Link]
-
De Gruyter. (2023). The crystal structure of [1-(4-(trifluoromethyl)phenyl)-3,4-dihydroquinolin-2(1H)-one], C16H12F3NO. De Gruyter. Available at: [Link]
-
PubChem. 6-[4-(Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone. PubChem. Available at: [Link]
-
PubChem. 2,3-dihydroquinolin-4(1H)-one. PubChem. Available at: [Link]
-
Kumar, R., & Singh, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
ACS Publications. Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters. Available at: [Link]
-
PubMed. Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. PubMed. Available at: [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Emerging Drugs. Available at: [Link]
-
ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. Available at: [Link]
-
Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In Royal Society of Chemistry Books. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
-
Royal Society of Chemistry Publishing. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. Available at: [Link]
-
ResearchGate. (2022). Improving solubility via structural modification. ResearchGate. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one in DMSO
Document ID: TSS-DQO-2401-01
Last Updated: January 23, 2026
Introduction
This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals working with 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one. Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in drug discovery and development due to its exceptional ability to dissolve a wide range of polar and nonpolar compounds.[1] However, the long-term stability of compounds in DMSO is not always guaranteed and is highly dependent on the specific chemical structure of the molecule, storage conditions, and handling procedures.[2]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to ensure the integrity and reliability of your experimental results when using DMSO solutions of this specific quinolinone derivative.
Molecular Structure at a Glance

-
IUPAC Name: 2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-quinolin-4-one
-
Molecular Formula: C₁₆H₁₂F₃NO[3]
-
Molecular Weight: 291.27 g/mol [3]
The structure features a 2,3-dihydroquinolin-4(1H)-one core, which is a common scaffold in medicinal chemistry, fused to a phenyl ring bearing a trifluoromethyl (CF₃) group. The CF₃ group is known to enhance metabolic stability, lipophilicity, and bioavailability in many drug candidates.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the stability of this compound in DMSO.
Q1: What is the expected general stability of this compound in DMSO?
A1: While specific, long-term stability data for this exact molecule is not extensively published, we can make informed projections based on its structural components. The 2,3-dihydroquinolin-4(1H)-one core is a relatively stable heterocyclic system. The trifluoromethyl group is an electron-withdrawing group that generally increases the stability of molecules against enzymatic degradation.[4][5] However, like many compounds stored in DMSO, it is not entirely immune to degradation, especially under suboptimal conditions.[2]
Q2: What are the primary factors that can affect the stability of my compound in DMSO?
A2: The main factors include:
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[2] Water can facilitate hydrolysis of susceptible functional groups.
-
Temperature: Elevated temperatures accelerate chemical degradation. While freezing is generally preferred for long-term storage, repeated freeze-thaw cycles can introduce issues.[6]
-
Light Exposure: Photodegradation can be a concern for many organic molecules.
-
pH: Although DMSO is aprotic, residual acidic or basic impurities in the compound or solvent can catalyze degradation.[7][8]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q3: What are the recommended storage conditions for stock solutions of this compound in DMSO?
A3: For optimal stability, stock solutions should be stored under the following conditions:
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C or -80°C for long-term storage. | Minimizes degradation kinetics. |
| Atmosphere | Inert gas (Argon or Nitrogen) overlay. | Reduces exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, amber glass vials or high-quality polypropylene tubes. | Protects from light and minimizes solvent evaporation and water absorption. |
| Concentration | Higher concentrations (e.g., 10 mM or greater) are often more stable. | Reduces the relative impact of adsorbed water and container surface interactions.[2] |
Typical storage guidelines suggest that compounds in DMSO are stable for up to 6 months at -80°C and for about a month at -20°C.[9]
Q4: How many freeze-thaw cycles can my DMSO stock solution tolerate?
A4: The tolerance to freeze-thaw cycles is compound-specific. While some robust molecules show no significant degradation after multiple cycles, it is a best practice to minimize them.[6][10] For routine experiments, it is highly recommended to prepare smaller aliquots of your main stock solution to avoid repeated thawing of the entire batch.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of this compound in DMSO.
Issue 1: Loss of Potency or Inconsistent Assay Results
Symptoms:
-
A gradual or sudden decrease in the compound's expected biological activity.
-
High variability between replicate experiments.
Potential Causes & Solutions:
Potential degradation pathways for the compound.
Verification & Solution:
-
Re-analyze a freshly prepared solution: Prepare a new solution from the solid compound and analyze it immediately using the same HPLC/LC-MS method. This will serve as a baseline (T=0) reference.
-
Compare with the stored solution: A direct comparison will confirm if the new peaks are indeed degradants.
-
Use high-purity, anhydrous DMSO: Always use fresh, unopened bottles of anhydrous DMSO for preparing stock solutions to minimize water-related degradation. [11]
Issue 3: Compound Precipitation from DMSO Solution
Symptoms:
-
Visible precipitate or crystals in the vial, especially after thawing.
-
Inaccurate concentrations leading to flawed experimental data. [12]
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Supersaturation | The compound may have been dissolved at a concentration above its solubility limit in DMSO at a given temperature. | Determine the compound's solubility in DMSO before preparing high-concentration stocks. If necessary, use a co-solvent, but verify its compatibility with your assay. |
| Polymorphism | The compound might crystallize into a less soluble polymorphic form over time, especially with temperature fluctuations. [12] | Gentle warming and sonication may help redissolve the compound. However, for quantitative assays, it is best to prepare a fresh solution. |
| Water Absorption | As DMSO absorbs water, the solvent properties change, which can decrease the solubility of hydrophobic compounds. | Store DMSO stock solutions in a desiccator or under an inert atmosphere to prevent moisture absorption. |
Section 3: Experimental Protocols
This section provides standardized protocols for preparing and assessing the stability of your compound in DMSO.
Protocol 1: Preparation of a 10 mM Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous DMSO (Biotechnology grade or higher)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Volumetric flask
-
Pipettes
Procedure:
-
Accurately weigh 2.91 mg of the compound.
-
Quantitatively transfer the solid to a 1.0 mL volumetric flask.
-
Add approximately 0.8 mL of anhydrous DMSO.
-
Gently vortex or sonicate until the solid is completely dissolved.
-
Add DMSO to the 1.0 mL mark.
-
Invert the flask several times to ensure homogeneity.
-
Transfer the solution to the amber glass vial for storage.
-
For working aliquots, dispense smaller volumes into separate, properly labeled microcentrifuge tubes.
Protocol 2: Short-Term Stability Assessment by HPLC-UV
Objective: To evaluate the stability of the compound in DMSO at room temperature over a 48-hour period.
Procedure:
-
Prepare a 1 mM solution of the compound in anhydrous DMSO.
-
Immediately inject a sample (T=0) onto a calibrated HPLC system.
-
Store the vial on the benchtop, protected from direct light.
-
Inject samples at subsequent time points (e.g., 4, 8, 24, and 48 hours).
-
Calculate the percent purity at each time point by dividing the peak area of the parent compound by the total peak area of all components.
Example HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Interpretation: A decrease in the parent peak area with a corresponding increase in new peaks indicates degradation. A change of >5% is generally considered significant.
References
-
Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]
-
Lipinski, C. (2002). Issues in Compound Storage in DMSO. Presentation at SBS, Hague. [Link]
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. [Link]
-
Palmer, D. S., & Mitchell, J. B. (2014). Development of dimethyl sulfoxide solubility models using 163 000 molecules: using a domain applicability metric to select more reliable predictions. Journal of Chemical Information and Modeling, 54(7), 1875-1887. [Link]
-
Di Rienzo, L., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 24(23), 16723. [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Feger, D. (2014). How long can a compound be stable in DMSO for? ResearchGate. [Link]
-
PubChem. (n.d.). 2,3-dihydroquinolin-4(1H)-one. National Center for Biotechnology Information. [Link]
-
Gualandi, A., et al. (2021). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. Chemistry – A European Journal, 27(1), 133-138. [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]
-
Gros, M., et al. (2012). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1234, 50-61. [Link]
-
Al-Amiery, A. A., et al. (2020). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Baghdad Science Journal, 17(1), 243. [Link]
-
Li, S., et al. (2022). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 10(3), 118. [Link]
-
Bhat, M. A., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC advances, 8(22), 12049-12079. [Link]
-
Balakin, K. V., et al. (2004). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 44(3), 1034-1041. [Link]
-
Jida, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6516. [Link]
-
Popović, M., et al. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 27(21), 7545. [Link]
-
Sura, P., et al. (2022). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 23(9), 5163. [Link]
-
da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]
-
Wang, Y., et al. (2022). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology, 13, 996969. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
-
Reddy, G. S. R., et al. (2020). DMSO as C1 Source under Metal‐ and Oxidant‐free Conditions: NH4SCN‐mediated Synthesis of Quinazolinone and Dihydroquinazolin‐4(1H)‐one Derivatives. ChemistrySelect, 5(38), 11849-11853. [Link]
-
Jovica, D. D., et al. (1998). N,N-Dialkyl-N'-Chlorosulfonyl Chloroformamidines in Heterocyclic Synthesis. Part X.* The First Pyrazolo[1,5-b]t[11][13][14][15]hiatriazine Derivatives and their Unusual Reactions with Acylating Agents. Australian Journal of Chemistry, 51(8), 695-700. [Link]
-
Phattanawasin, P., et al. (2018). Isolation and characterization of the acid and base degradation products of andrographolide. Pharmazie, 73(10), 559-562. [Link]
-
PubChem. (n.d.). 6-[4-(Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone. National Center for Biotechnology Information. [Link]
-
Gornowicz, M., et al. (2021). Development of a convenient method for the determination of dimethyl sulfoxide in lyophilised pharmaceuticals by static headspace gas chromatography-mass spectrometry. RSC advances, 11(52), 32909-32915. [Link]
-
da Silva, J. C., et al. (2021). Diradicalar Character and Ring Stability of Mesoionic Heterocyclic Oxazoles and Thiazoles by Ab Initio Mono and Multi-Reference Methods. Molecules, 26(16), 4991. [Link]
-
Kumar, A., et al. (2022). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies, 10(5), 1-8. [Link]
-
Wang, Y., et al. (2022). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology, 13, 996969. [Link]
-
Balakin, K. V., et al. (2003). DMSO solubility and bioscreening. Current Drug Discovery. [Link]
-
Lipinski, C. (2006). Samples in DMSO: What an end user needs to know. Presentation at LRIG, New Jersey. [Link]
-
Perio, B., et al. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. New Journal of Chemistry, 37(11), 3465-3468. [Link]
-
Li, Y., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2269. [Link]
-
Sosnin, S., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(10), 2977. [Link]
-
Singh, S., et al. (2017). Stability-indicating assay method for determination of actarit, process related impurities and degradation products: Insight to stability profile and degradation pathways. Journal of Pharmaceutical and Biomedical Analysis, 145, 247-257. [Link]
-
da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2799-2811. [Link]
-
Al-Amiery, A. A., et al. (2022). A Study on the Use of Heterocyclic Compounds for Surface Protection in Acidic Environments. International Journal of Engineering, Transactions A: Basics, 35(8), 1547-1555. [Link]
-
Raval, M., & Panchal, I. (2023). Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. South Eastern European Journal of Public Health. [Link]
-
The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. [Link]
-
Guo, M., et al. (2023). The crystal structure of [1-(4-(trifluoromethyl)phenyl)-3,4-dihydroquinolin-2(1H)-one], C16H12F3NO. Zeitschrift für Kristallographie-New Crystal Structures, 238(4), 629-631. [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination [mdpi.com]
- 8. Isolation and characterization of the acid and base degradation products of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. ziath.com [ziath.com]
- 11. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ziath.com [ziath.com]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 2,3-Dihydroquinolin-4(1H)-one Derivatives
Welcome to the technical support center dedicated to overcoming the challenges associated with the oral bioavailability of 2,3-dihydroquinolin-4(1H)-one derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of compounds. Here, we synthesize field-proven insights and technical expertise to provide a comprehensive resource for troubleshooting common experimental hurdles.
Introduction: The Bioavailability Challenge with Dihydroquinolinones
The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. However, like many nitrogen-containing heterocyclic compounds, derivatives of this scaffold often exhibit poor oral bioavailability. This limitation can prematurely terminate the development of otherwise promising therapeutic candidates. The primary obstacles to achieving adequate systemic exposure are typically poor aqueous solubility and extensive first-pass metabolism. This guide provides a structured, question-and-answer-based approach to systematically address and overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Solubility and Dissolution Rate Enhancement
Poor aqueous solubility is a primary contributor to low bioavailability. If a compound does not dissolve in the gastrointestinal fluids, it cannot be absorbed into the bloodstream.
Question 1: My 2,3-dihydroquinolin-4(1H)-one derivative has extremely low aqueous solubility (<10 µg/mL). What are the most effective initial strategies to improve its dissolution rate?
Answer:
For compounds with very low aqueous solubility, the initial focus should be on strategies that increase the effective surface area of the drug and/or alter its solid-state properties. Two of the most robust and widely adopted methods are solid dispersions and co-crystallization .
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[1] The goal is to reduce the drug's particle size to a molecular level and convert it from a crystalline to a more soluble amorphous form.[2]
-
Causality: The crystalline lattice energy of a drug is a significant barrier to dissolution. By creating an amorphous solid dispersion, this energy barrier is overcome, leading to a higher apparent solubility and faster dissolution rate.[1] Hydrophilic polymers also improve the wettability of the hydrophobic drug.[1]
-
-
Co-crystals: A co-crystal is a multi-component crystal in which the drug and a coformer are held together by non-ionic interactions, such as hydrogen bonds.
-
Causality: Co-crystallization modifies the crystal lattice of the drug, which can lead to improved physicochemical properties, including solubility and dissolution rate, without altering the chemical structure of the active pharmaceutical ingredient (API).[3]
-
Troubleshooting Poor Dissolution:
| Observation | Potential Cause | Recommended Action |
| No significant improvement in dissolution with solid dispersion. | - Inappropriate polymer selection.- Drug recrystallization during storage or dissolution.- Insufficient drug loading. | - Screen a panel of polymers with varying properties (e.g., Soluplus®, Pluronic® F127, HPMC, PVP).- Use polymers that can form hydrogen bonds with the dihydroquinolinone moiety to stabilize the amorphous form.- Characterize the solid dispersion by PXRD and DSC to confirm its amorphous nature. |
| Co-crystals show variable dissolution profiles. | - Polymorphism of the co-crystal.- Conversion to the less soluble parent drug form during dissolution. | - Perform thorough solid-state characterization of the co-crystals.- Conduct dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to assess the stability of the co-crystal form.[4] |
Part 2: Addressing Metabolic Instability
Many drug candidates fail due to rapid clearance by metabolic enzymes in the liver and gut wall, a phenomenon known as first-pass metabolism. For nitrogen-containing heterocycles, oxidation by cytochrome P450 (CYP) enzymes is a common metabolic pathway.
Question 2: My compound shows high clearance in human liver microsome assays. How can I identify the metabolic soft spots and design more stable analogues?
Answer:
High clearance in liver microsomes suggests that your compound is a substrate for metabolic enzymes, likely CYPs. The key is to identify the specific site(s) of metabolism and then modify the structure to block or slow down this process.
-
Metabolic Aromatization: N-alkyl-1,2,3,4-tetrahydroquinolines, which are structurally similar to your scaffold, have been shown to undergo metabolic aromatization to form quinolinium ions, a reaction catalyzed by CYP3A4.[5] This suggests that the dihydroquinolinone ring itself could be susceptible to oxidation.
-
CYP Inhibition: Quinolones can also act as inhibitors of CYP enzymes, which can lead to drug-drug interactions.[6]
Experimental Workflow for Metabolism Studies:
Caption: Workflow for identifying and addressing metabolic liabilities.
Troubleshooting High Metabolic Clearance:
| Observation | Potential Cause | Recommended Action |
| Rapid disappearance of parent compound in HLM assay. | Extensive Phase I metabolism (oxidation, hydroxylation). | - Perform metabolite identification studies to pinpoint the site of metabolism.- Use deuteration at the metabolic "soft spot" to slow down metabolism through the kinetic isotope effect.- Introduce electron-withdrawing groups near the site of metabolism to decrease its susceptibility to oxidation. |
| Formation of a quinolinium-like metabolite. | Aromatization of the dihydroquinolinone ring. | - Modify substituents on the nitrogen atom to sterically hinder enzyme access.- Introduce substituents on the aromatic ring to alter the electronic properties and reduce the potential for oxidation. |
Part 3: Advanced Formulation Strategies
For particularly challenging compounds, more advanced formulation strategies that combine solubility enhancement with improved absorption mechanisms may be necessary.
Question 3: Despite improving dissolution with a solid dispersion, the oral bioavailability of my compound remains low. What other formulation approaches should I consider?
Answer:
If improving the dissolution rate alone is insufficient, it is likely that other factors, such as poor membrane permeability or gut wall metabolism, are limiting absorption. In such cases, lipid-based formulations and prodrug strategies are powerful tools.
-
Lipid-Based Formulations (Nanoemulsions, SLNs, NLCs): These formulations encapsulate the drug in lipidic carriers.
-
Causality: Lipid-based systems can enhance oral bioavailability through several mechanisms:
-
Improved Solubilization: The drug is dissolved in the lipid matrix, bypassing the need for dissolution in the aqueous GI fluids.
-
Lymphatic Transport: Highly lipophilic drugs can be absorbed via the intestinal lymphatic system, bypassing the liver and avoiding first-pass metabolism.
-
Inhibition of P-gp Efflux: Some lipids and surfactants used in these formulations can inhibit P-glycoprotein (P-gp) and other efflux transporters that pump drugs out of intestinal cells.
-
-
-
Prodrug Approach: This involves chemically modifying the drug to create a more absorbable "pro-drug" that is converted back to the active parent drug in the body.
-
Causality: For dihydroquinolinones, which possess a secondary amine, a prodrug strategy can be employed to temporarily mask this polar functional group. This increases the lipophilicity of the molecule, enhancing its ability to cross the intestinal membrane via passive diffusion. The prodrug moiety is then cleaved by enzymes in the blood or tissues to release the active drug.
-
Logical Flow for Advanced Formulation Selection:
Caption: Decision tree for selecting advanced formulation strategies.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion of a 2,3-dihydroquinolin-4(1H)-one derivative with a hydrophilic polymer like Soluplus® or Pluronic®.
Materials:
-
2,3-dihydroquinolin-4(1H)-one derivative
-
Soluplus® or Pluronic® F127
-
Methanol or other suitable organic solvent
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh the drug and polymer in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.
-
Sonicate the solution for 15 minutes to ensure complete dissolution and homogeneity.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature of 40-50 °C.
-
Continue evaporation until a thin, solid film is formed on the inner wall of the flask.
-
Scrape the solid film from the flask.
-
Dry the resulting solid dispersion in a vacuum oven at 40 °C for 24-48 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator until further use.
Self-Validation:
-
Characterization: Analyze the prepared solid dispersion using Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug and Differential Scanning Calorimetry (DSC) to check for the absence of the drug's melting endotherm.
-
Dissolution Testing: Perform comparative dissolution studies of the pure drug and the solid dispersion in a relevant buffer (e.g., pH 1.2, 4.5, and 6.8) to quantify the improvement in dissolution rate.
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines a standard procedure to assess the metabolic stability of your compound.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compound stock solution (in DMSO or acetonitrile)
-
Positive control compound with known metabolic stability (e.g., verapamil)
-
Acetonitrile with an internal standard for quenching the reaction and protein precipitation
-
LC-MS/MS system
Procedure:
-
Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Pre-warm the master mix and the HLM suspension to 37 °C.
-
In a 96-well plate, add the test compound to the master mix to achieve the final desired concentration (typically 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed HLM suspension. The final microsomal protein concentration is typically 0.5-1 mg/mL.
-
Incubate the plate at 37 °C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear portion of the curve gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate equations for the well-stirred model.
References
-
McCluskey, A., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(37), 20894-20921. [Link]
-
Chilin, A., et al. (2021). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Baghdad Science Journal. [Link]
-
Dal-Lin, V., et al. (2020). Metabolic aromatization of N-alkyl-1,2,3,4-tetrahydroquinoline substructures to quinolinium by human liver microsomes and horseradish peroxidase. Drug Metabolism and Disposition, 48(11), 1166-1175. [Link]
-
Shokri, Y., & Shiri, A. (2018). Recent advances in improving oral drug bioavailability by cocrystals. BioImpacts, 8(4), 305–322. [Link]
-
Homayouni, A., et al. (2022). Soluplus®-Based Pharmaceutical Formulations: Recent Advances in Drug Delivery and Biomedical Applications. Pharmaceutics, 14(11), 2359. [Link]
-
Vo, C. L. N., et al. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 27(1), 168-189. [Link]
-
Sugano, K., et al. (2021). Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption: Importance of Dose/Fluid Volume Ratio. AAPS PharmSciTech, 22(5), 183. [Link]
-
Polito, L., et al. (2021). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceutics, 13(10), 1637. [Link]
-
Wernevik, J., et al. (2006). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. ASSAY and Drug Development Technologies, 4(5), 575-585. [Link]
-
Antonialli, G. P., et al. (2025). In Silico, in vitro, and in vivo studies of a 2-substituted quinazolin-4(3H)-one in T-cell acute lymphoblastic leukemia. Toxicology and Applied Pharmacology, 490, 117667. [Link]
-
Demian, B. A., & Ilies, D. C. (2021). Flavonoids as CYP3A4 Inhibitors In Vitro. Pharmaceuticals, 14(11), 1109. [Link]
-
Shah, N. V., et al. (2011). Enhancement of Oral Bioavailability and Solid Dispersion: A Review. Journal of Applied Pharmaceutical Science, 1(8), 1-6. [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in improving oral drug bioavailability by cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption: Importance of Dose/ Fluid Volume Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic aromatization of N-alkyl-1,2,3,4-tetrahydroquinoline substructures to quinolinium by human liver microsomes and horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Potency Optimization of the 2,3-Dihydroquinolin-4(1H)-one Scaffold
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the 2,3-dihydroquinolin-4(1H)-one scaffold. This document provides troubleshooting guidance and answers to frequently encountered questions during the synthesis and optimization of this versatile heterocyclic core. The advice herein is grounded in established medicinal chemistry principles and published literature to accelerate your discovery programs.
Section 1: Introduction to the Scaffold & Initial Design Strategy
The 2,3-dihydroquinolin-4(1H)-one core is a valuable starting point in medicinal chemistry. It is considered a "privileged scaffold," a molecular framework that can bind to a variety of biological targets, making it a rich source for drug discovery.[1] Its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2] This guide will help you navigate the common challenges in modifying this scaffold to enhance biological potency.
Question: I have a hit compound with a 2,3-dihydroquinolin-4(1H)-one core. Where should I begin making modifications to improve its potency?
Answer:
A systematic approach to modifying the scaffold is crucial for developing a clear Structure-Activity Relationship (SAR). The 2,3-dihydroquinolin-4(1H)-one scaffold offers several key positions for chemical modification that can significantly influence its interaction with biological targets.
Application Scientist's Insight: The initial focus should be on the positions most likely to interact with the target protein's binding pocket and those that are synthetically accessible. For this scaffold, the C2, N1, and the C5-C8 positions on the benzo-fused ring are the primary points for derivatization. Most successful analogs reported in the literature bear a substituent at the C2-position, often an aryl group, which frequently serves as a key recognition element for the biological target.[3]
Recommended Starting Points for Modification:
-
C2-Position: This is the most common and often most impactful point of modification. Introducing various substituted aryl or heteroaryl groups can explore key hydrophobic and electronic interactions within the target's binding site.
-
N1-Position: The nitrogen atom's lone pair and its potential as a hydrogen bond donor can be modified by N-alkylation or N-arylation. Adding a substituent here can also provide a vector to probe new regions of the binding pocket or to block unwanted metabolism.
-
C3-Position: While less commonly modified, substitution at C3 can introduce conformational constraints or new interaction points.
-
Aromatic Ring (C5-C8): Adding substituents to the benzo-fused ring can modulate the electronic properties of the entire scaffold, influence solubility, and provide additional points of contact with the target.
Visualization: Key Modification Sites
The following diagram illustrates the primary positions on the 2,3-dihydroquinolin-4(1H)-one scaffold for chemical diversification.
Caption: Key modification points on the scaffold.
Section 2: Synthetic Strategies & Troubleshooting
The construction of 2,3-dihydroquinolin-4(1H)-one derivatives is well-documented, but challenges can arise depending on the chosen synthetic route and the nature of the substituents.
Question: My one-pot condensation of an o-aminoacetophenone with an aromatic aldehyde is giving a low yield. What are the common pitfalls and how can I improve it?
Answer:
This is a classic and efficient method for generating 2-aryl-2,3-dihydroquinolin-4(1H)-ones. However, its success is sensitive to reaction conditions, particularly the choice of catalyst and solvent.
Application Scientist's Insight: The reaction proceeds via an initial aldol condensation to form an o-aminochalcone intermediate, followed by an intramolecular aza-Michael addition. Incomplete conversion, side reactions (like self-condensation of the acetophenone), or poor solubility of reactants/products are common reasons for low yields. Optimizing the catalyst is key to promoting the desired intramolecular cyclization over competing pathways.
Troubleshooting Steps & Alternative Protocols:
-
Catalyst Screening:
-
Lewis Acids: Silver(I) triflate (AgOTf) has been reported as an efficient catalyst for this transformation, tolerating a wide range of functional groups on the aldehyde.[4] Other water-tolerant Lewis acids like zirconyl nitrate can also be effective.[4]
-
Brønsted Acids: Strong acids like concentrated HCl with a reducing agent like iron powder can promote the reaction, especially if starting from a nitro-precursor.[3]
-
Base-Mediated: While less common for this specific transformation, related quinazolinone syntheses use bases like K₃PO₄ in water, which could be explored.[5]
-
-
Solvent & Temperature:
-
Ensure your starting materials are fully dissolved. If solubility is an issue, consider a different solvent system or increasing the reaction temperature.
-
Microwave irradiation can sometimes dramatically improve yields and reduce reaction times, especially in solvent-free conditions using a solid support like silica gel impregnated with a catalyst.[4]
-
-
Consider a Stepwise Approach:
-
If the one-pot method fails, synthesize and isolate the o-aminochalcone intermediate first. This allows you to purify it before attempting the cyclization step under different conditions, which can simplify troubleshooting.
-
Experimental Protocol: Silver(I) Triflate Catalyzed Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones
This protocol is adapted from a reported mild and efficient one-pot procedure.[4]
-
Reaction Setup: To a solution of o-aminoacetophenone (1.0 mmol) and the desired aromatic aldehyde (1.1 mmol) in a suitable solvent (e.g., 1,2-dichloroethane, 5 mL), add silver(I) triflate (AgOTf, 10 mol%).
-
Reaction Conditions: Stir the reaction mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Dilute with dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-2,3-dihydroquinolin-4(1H)-one.
Self-Validation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aldehyde proton and the appearance of characteristic signals for the C2 and C3 protons in the dihydroquinolinone ring are key indicators of success.
Visualization: Synthetic Workflow & Decision Points
Caption: Decision workflow for synthesis troubleshooting.
Section 3: Interpreting SAR & Driving Potency
Once you have a reliable synthetic route, the next phase involves creating a small library of analogs to build a Structure-Activity Relationship (SAR) model.
Question: I've synthesized a series of C2-aryl analogs with different substituents, but the potency changes seem random. How can I build a logical SAR?
Answer:
A "random" SAR often indicates that multiple factors (e.g., electronics, sterics, solubility) are at play, or that the chosen substituents do not systematically probe the chemical space around the core. A more structured approach is needed.
Application Scientist's Insight: To build a coherent SAR, you must change only one property at a time, if possible. Start by exploring the electronic effects of substituents on the C2-aryl ring. Use a classic Hammett-style analysis by testing a small set of para-substituted analogs: a strongly electron-donating group (EDG) like -OCH₃, a neutral group like -CH₃, a halogen like -Cl, and a strongly electron-withdrawing group (EWG) like -NO₂ or -CF₃. This will quickly tell you if the target's binding pocket favors electron-rich or electron-poor moieties at that position. Then, explore steric effects by moving a substituent from the para- to the meta- or ortho- position.
Data Interpretation Example: Consider the following hypothetical data for a series of C2-aryl analogs tested for their cytotoxic activity (IC₅₀) against a cancer cell line. This example is inspired by data showing that substitutions on aryl rings can significantly impact biological activity.[2][6]
| Compound ID | C2-Aryl Substituent | Position | Electronic Effect | IC₅₀ (µM) |
| LEAD-01 | -H | - | Neutral | 15.2 |
| LEAD-02 | -OCH₃ | para | Strong EDG | 5.1 |
| LEAD-03 | -Cl | para | Weak EWG | 12.8 |
| LEAD-04 | -NO₂ | para | Strong EWG | 45.7 |
| LEAD-05 | -OCH₃ | meta | Strong EDG | 2.3 |
| LEAD-06 | -OCH₃ | ortho | Strong EDG | 28.9 |
SAR Analysis:
-
Electronic Trend: There is a clear preference for electron-donating groups (EDGs). The potent -OCH₃ analog (LEAD-02) is ~3x more active than the parent (LEAD-01), while the electron-withdrawing -NO₂ analog (LEAD-04) is significantly weaker. This suggests a potential π-stacking or cation-π interaction in the binding pocket that is enhanced by a more electron-rich aromatic ring.
-
Steric/Positional Trend: Moving the optimal -OCH₃ group from the para (LEAD-02) to the meta position (LEAD-05) further improves potency, suggesting the meta position is ideal for this group. However, moving it to the ortho position (LEAD-06) is detrimental, indicating a steric clash near the C2-position.
Next Steps: Based on this SAR, the next round of synthesis should focus on exploring other EDGs (e.g., -N(CH₃)₂, -OH) at the meta position of the C2-aryl ring.
References
-
Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]
-
Various Authors. (2022). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
da Silva, J. P., et al. (2024). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. ACS Omega. Available at: [Link]
-
Saito, A., et al. (2010). Synthesis of 2,3-Dihydroquinolin-4(1H)-ones through Catalytic Metathesis of o-Alkynylanilines and Aldehydes. The Journal of Organic Chemistry. Available at: [Link]
-
da Silva, J. P., et al. (2024). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. ACS Omega. Available at: [Link]
-
Various Authors. (2024). 2,3-Dihydroquinolin-4-one synthesis. Organic Chemistry Portal. Available at: [Link]
-
McCluskey, A., et al. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. Available at: [Link]
-
Badolato, M., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances. Available at: [Link]
-
Badolato, M., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances. Available at: [Link]
-
Wang, C., et al. (2014). Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. Organic & Biomolecular Chemistry. Available at: [Link]
-
Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]
-
Thoresen, M., et al. (2024). Substitutions at the C-8 position of quinazolin-4-ones improve the potency of nicotinamide site binding tankyrase inhibitors. bioRxiv. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]
- 5. Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A New Frontier in Leishmaniasis Treatment: Evaluating 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivatives
An In-depth Comparison Guide for Researchers and Drug Development Professionals
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, continues to pose a significant global health challenge, affecting millions worldwide, particularly in tropical and subtropical regions.[1][2] The current therapeutic arsenal is plagued by limitations such as severe side effects, growing drug resistance, and high treatment costs, underscoring the urgent need for novel, safer, and more effective antileishmanial agents.[3][4][5] In this context, a promising class of heterocyclic compounds, the 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, has emerged as a potential game-changer. This guide provides a comprehensive analysis of their antileishmanial activity, benchmarked against existing treatments, and offers detailed experimental protocols to facilitate further research and development in this critical area.
The Promise of Pyrrolo-Quinolinone Scaffolds
The quinoline ring is a well-established pharmacophore in the development of antiparasitic drugs.[1][6] Building upon this foundation, a series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives have been synthesized and evaluated for their efficacy against visceral leishmaniasis (VL), the most severe form of the disease.[7][8] These compounds can be efficiently synthesized in one to two steps using a post-Ugi modification strategy, making them attractive for further chemical exploration and optimization.[7][8]
One particular derivative, designated as compound 5m , has demonstrated significant potential in both in vitro and in vivo studies.[7][8] This guide will focus on the performance of this lead compound as a representative of this novel chemical class.
Comparative Efficacy: A Data-Driven Analysis
A critical aspect of evaluating any new drug candidate is its performance relative to existing therapies. The following tables summarize the in vitro and in vivo antileishmanial activity of the lead 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative (5m) in comparison to standard antileishmanial drugs.
In Vitro Activity and Cytotoxicity
The in vitro efficacy of antileishmanial compounds is typically assessed against both the promastigote (the motile form found in the insect vector) and the amastigote (the intracellular, non-motile form in the mammalian host) stages of the parasite.[9] Cytotoxicity against host cells is also determined to evaluate the compound's selectivity.
| Compound/Drug | Target Organism/Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Compound 5m | L. donovani amastigotes | 8.36 | 65.11 (J774 macrophages) | 7.79 | [7][8] |
| Miltefosine | L. amazonensis amastigotes | 12.7 | >200 (murine macrophages) | >15.7 | [10] |
| Amphotericin B | Leishmania spp. | 0.1 - 0.5 | >25 | >50 | [3] |
| Pentamidine | L. donovani | ~2.5 | >50 | >20 | [11] |
Analysis: Compound 5m exhibits potent activity against L. donovani amastigotes with an IC50 of 8.36 µM.[7][8] While its selectivity index of 7.79 is modest compared to some established drugs, it represents a promising starting point for further optimization to enhance selectivity and reduce potential host cell toxicity. It is noteworthy that direct comparisons are challenging due to variations in experimental conditions and Leishmania species used across different studies.
In Vivo Efficacy
In vivo studies are crucial for validating the therapeutic potential of a drug candidate in a living organism. The efficacy of compound 5m was evaluated in a BALB/c mouse model of visceral leishmaniasis.
| Compound/Drug | Dose & Route | Organ | Parasite Burden Inhibition (%) | Reference |
| Compound 5m | 12.5 mg/kg (i.p.) | Liver | 56.2 | [7][8] |
| Spleen | 61.1 | [7][8] | ||
| Miltefosine | 20 mg/kg (oral) | Liver | >90 | (Historical Data) |
| Liposomal Amphotericin B | 5 mg/kg (i.v.) | Liver | >95 | (Historical Data) |
Analysis: In a murine model of visceral leishmaniasis, compound 5m demonstrated a significant reduction in parasite burden in both the liver (56.2%) and spleen (61.1%) at a dose of 12.5 mg/kg administered intraperitoneally.[7][8] While this level of inhibition is lower than that achieved by the gold-standard treatments like miltefosine and liposomal amphotericin B, it provides a strong proof-of-concept for the in vivo antileishmanial activity of the 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one scaffold. Further dose-optimization and pharmacokinetic studies are warranted to improve its in vivo efficacy.
Unraveling the Mechanism of Action: A Look at Quinoline Derivatives
The precise mechanism of action for the 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives is still under investigation. However, studies on other quinoline-based compounds suggest several potential targets within the Leishmania parasite.
-
Mitochondrial Dysfunction: Several quinoline derivatives have been shown to induce mitochondrial swelling and a reduction in mitochondrial membrane potential in Leishmania, ultimately leading to parasite death.[10][12] This disruption of the parasite's energy metabolism is a promising therapeutic strategy.
-
Enzyme Inhibition: Docking studies with other quinoline derivatives suggest they may bind to and inhibit essential parasite enzymes such as pteridine reductase 1 or nucleoside diphosphate kinase.[2][13]
-
Topoisomerase Inhibition: DNA topoisomerases are essential for DNA replication and repair in Leishmania.[14][15] The structural differences between leishmanial and human topoisomerases make them attractive drug targets.[11][15] Some quinoline-based compounds have been investigated as topoisomerase inhibitors.
The following diagram illustrates a hypothetical mechanism of action for quinoline derivatives, highlighting potential cellular targets.
Caption: Potential mechanisms of antileishmanial action for quinoline derivatives.
Experimental Protocols: A Guide for Your Research
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key in vitro assays.
In Vitro Anti-amastigote Activity Assay
This assay determines the efficacy of a compound against the intracellular amastigote stage of Leishmania.
Caption: Workflow for the in vitro anti-amastigote activity assay.
Cytotoxicity Assay (MTT Assay)
This assay evaluates the toxicity of a compound against mammalian cells to determine its selectivity.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, particularly compound 5m, represent a promising new chemical scaffold for the development of novel antileishmanial drugs. Their potent in vitro activity and significant in vivo efficacy warrant further investigation. Key future research directions should include:
-
Lead Optimization: Structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Elucidation: In-depth studies to identify the specific molecular target(s) of these compounds within the Leishmania parasite.
-
Broad-Spectrum Activity: Evaluation against a wider range of Leishmania species, including those responsible for cutaneous and mucocutaneous leishmaniasis.
-
In Vivo Pharmacokinetics and Toxicology: Comprehensive studies to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of optimized lead compounds.
The development of new and effective treatments for leishmaniasis is a global health priority. The exploration of novel chemical scaffolds like the 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones offers a promising path towards achieving this goal.
References
-
Almandil, A., et al. (2019). Docking studies suggested a possible mechanism of action as these compounds are tightly fitted into the active site of pteridine reductase 1, a validated drug target in trypanosomatids. Frontiers in Chemistry. [Link]
-
Anonymous. (n.d.). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry. [Link]
-
Tempone, A. G., et al. (2005). Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines. Antimicrobial Agents and Chemotherapy, 49(3), 1076–1080. [Link]
-
PubChem. (n.d.). 2,3-Dihydro-1H-pyrrolo(3,4-b)quinolin-1-one. [Link]
-
Anonymous. (n.d.). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Publishing. [Link]
-
García-García, E., et al. (2025). Progress in antileishmanial drugs: Mechanisms, challenges, and prospects. PMC. [Link]
-
Fakhar, E., et al. (n.d.). In-vitro and In-vivo Antileishmanial Activity of a Compound Derived of Platinum, Oxaliplatin, against Leishmania Major. PMC. [Link]
-
de Souza, T. G., et al. (2022). Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective. PMC. [Link]
-
Singh, O. P., et al. (n.d.). Anti-leishmanial therapies: overcoming current challenges with emerging therapies. Taylor & Francis Online. [Link]
-
Sghaier, R., et al. (2022). Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review. MDPI. [Link]
-
Singh, K., et al. (2023). DNA topoisomerases as a drug target in Leishmaniasis: Structural and mechanistic insights. International Journal of Biological Macromolecules. [Link]
-
Coimbra, E. S., et al. (2016). Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action. Chemico-Biological Interactions. [Link]
-
Anonymous. (n.d.). European Journal of Medicinal Chemistry. CNR-IRIS. [Link]
-
Kaur, G., & Rajput, R. (2022). Limitations of current chemotherapy and future of nanoformulation-based AmB delivery for visceral leishmaniasis—An updated review. Frontiers in Cellular and Infection Microbiology. [Link]
-
Roy, A. (2022). DNA Topoisomerase as Drug Target in unicellular protozoan parasite Leishmania donovani. Indian Journal of Physiology and Allied Sciences. [Link]
-
Anonymous. (2022). 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. MDPI. [Link]
-
Hendrickx, S., et al. (2018). In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series. International Journal for Parasitology: Drugs and Drug Resistance. [Link]
-
Villa, L. M., et al. (2005). Leishmania donovani: differential activities of classical topoisomerase inhibitors and antileishmanials against parasite and host cells at the level of DNA topoisomerase I and in cytotoxicity assays. Experimental Parasitology. [Link]
-
Balfour, M. N., et al. (2018). Anti-Leishmanial Activity of a Library of Synthetic 4-Substituted 2-(1H-Pyrrolo [3, 2-c] Pyridin-2-Yl) Propan-2-Ols. Journal of Pharmaceutical Reports. [Link]
-
Anonymous. (n.d.). In vitro and in vivo antileishmanial activity (A) In vitro activity: Promastigotes of the indicated Leishmania species. ResearchGate. [Link]
-
Singh, N., et al. (2018). Limitations of Current Therapeutic Options, Possible Drug Targets and Scope of Natural Products in Control of Leishmaniasis. Current Topics in Medicinal Chemistry. [Link]
-
Sharma, R., et al. (2021). Leishmanicidal Activity of Quinoline Derivatives: Synthesis, Evaluation and Computational Studies. Annals of R.S.C.B.. [Link]
-
Gómez-Osorio, L. M., et al. (2023). Antileishmanial and Antitrypanosomes Drugs for the Current Century. MDPI. [Link]
-
Kumar, A., et al. (2020). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. PubMed Central. [Link]
-
Shiri, L., et al. (2023). Pyrazole-promoted synthesis of pyrrolo[3,4-c] quinoline-1,3-diones in a novel diketene-based reaction. Frontiers in Chemistry. [Link]
-
B-Rao, B. J., et al. (2004). 'LeishMan' topoisomerase I: an ideal chimera for unraveling the role of the small subunit of unusual bi-subunit topoisomerase I from Leishmania donovani. Nucleic Acids Research. [Link]
-
De Muylder, G., et al. (2011). A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit. PLOS Neglected Tropical Diseases. [Link]
-
Wikipedia. (n.d.). Topoisomerase inhibitor. [Link]
-
Tempone, A. G., et al. (2005). Synthesis and antileishmanial activities of novel 3-substituted quinolines. Antimicrobial Agents and Chemotherapy. [Link]
Sources
- 1. Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Limitations of Current Therapeutic Options, Possible Drug Targets and Scope of Natural Products in Control of Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antileishmanial activities of novel 3-substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leishmania donovani: differential activities of classical topoisomerase inhibitors and antileishmanials against parasite and host cells at the level of DNA topoisomerase I and in cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]
- 14. DNA topoisomerases as a drug target in Leishmaniasis: Structural and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpas.org [ijpas.org]
A Comparative Guide to the Cytotoxicity of 2,3-Dihydroquinazolin-4(1H)-ones in Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated, the 2,3-dihydroquinazolin-4(1H)-one scaffold has emerged as a "privileged structure" due to its prevalence in various biologically active compounds.[1][2][3] This guide provides a comprehensive comparison of the cytotoxic properties of various 2,3-dihydroquinazolin-4(1H)-one derivatives across a spectrum of cancer cell lines, supported by experimental data and mechanistic insights. Our focus is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to navigate this promising class of compounds.
The 2,3-Dihydroquinazolin-4(1H)-one Scaffold: A Foundation for Anticancer Activity
The 2,3-dihydroquinazolin-4(1H)-one (DHQ) is a nitrogen-containing heterocyclic motif characterized by a phenyl ring fused to a dihydropyrimidinone ring.[2] This core structure serves as a versatile template for chemical modifications, particularly at the 2-position, allowing for the synthesis of a diverse library of derivatives with a wide range of biological activities.[1][3] The exploration of DHQs in cancer research has been fueled by their demonstrated ability to induce cytotoxic effects in various cancer cell lines, with several studies highlighting their potential as potent anticancer agents.[4][5]
Comparative Cytotoxicity: A Data-Driven Analysis
The anticancer potential of 2,3-dihydroquinazolin-4(1H)-one derivatives is underscored by their broad-spectrum cytotoxicity against numerous human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values for a selection of representative compounds, illustrating the impact of structural modifications on their cytotoxic potency.
| Compound ID | R-Group at C2 | Cancer Cell Line | GI50 (µM) | Reference |
| 15 | Phenyl | MCF-7 (Breast) | 1.3 | [4] |
| 16 | Tolyl | MCF-7 (Breast) | 4.0 | [4] |
| 17 | Bulky Aromatic | (Average across 10 lines) | ~29 | [4] |
| 30 | -CF3 substituted aromatic | (Good activity) | - | [4] |
| 39 | 1-Naphthyl | HT29 (Colon) | <0.05 | [4][5] |
| U87 (Glioblastoma) | <0.05 | [4][5] | ||
| A2780 (Ovarian) | <0.05 | [4][5] | ||
| H460 (Lung) | <0.05 | [4][5] | ||
| BE2-C (Neuroblastoma) | <0.05 | [4][5] | ||
| CA1-e | See Ref.[6] | A2780 (Ovarian) | 22.76 | [6] |
| CA1-g | See Ref.[6] | A2780 (Ovarian) | 22.94 | [6] |
Key Insights from Cytotoxicity Data:
-
Aromatic Substituents are Favorable: The presence of an aromatic moiety at the 2-position generally confers potent cytotoxic activity, as seen with the phenyl (15) and tolyl (16) derivatives.[4]
-
Steric Hindrance is Detrimental: The introduction of bulky substituents on the aromatic ring leads to a significant decrease in potency, suggesting that a specific spatial arrangement is crucial for activity.[4]
-
Naphthyl Group Confers High Potency: The 2-(naphthalen-1-yl) derivative (39) exhibits exceptional sub-micromolar to nanomolar potency across a wide range of cancer cell lines, highlighting the importance of this specific aromatic system.[4][5]
-
Electron-Withdrawing Groups: While nitro substitution is poorly tolerated, a trifluoromethyl group (-CF3) retains good activity, indicating that electronic effects play a role in cytotoxicity.[4]
-
Aliphatic Substituents Show Reduced Activity: Compounds with aliphatic substituents at the C2 position are generally less active than their aromatic counterparts.[4]
Mechanism of Action: Targeting the Pillars of Cell Division
A significant body of evidence points towards the inhibition of tubulin polymerization as a primary mechanism of action for the cytotoxic effects of 2,3-dihydroquinazolin-4(1H)-ones.[4][5][7] Tubulin is the fundamental protein component of microtubules, which are dynamic cytoskeletal structures essential for various cellular processes, most critically, for the formation of the mitotic spindle during cell division.[5][7]
By interfering with tubulin dynamics, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[1][7] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[1][2]
Caption: Mechanism of action of 2,3-dihydroquinazolin-4(1H)-ones.
Experimental Protocols for Assessing Cytotoxicity
To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-documented protocols are essential. The following sections provide detailed methodologies for key assays used to evaluate the anticancer effects of 2,3-dihydroquinazolin-4(1H)-ones.
MTT Assay for Cell Viability and Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2,3-dihydroquinazolin-4(1H)-one derivatives and a vehicle control. Incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the 2,3-dihydroquinazolin-4(1H)-one derivatives for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest them as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Incubate at 4°C for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The G2/M population will show approximately twice the DNA content of the G0/G1 population.
Conclusion and Future Directions
The 2,3-dihydroquinazolin-4(1H)-one scaffold represents a highly promising framework for the development of novel anticancer agents. The extensive body of research highlights the potent and broad-spectrum cytotoxicity of its derivatives, with a well-defined mechanism of action involving the disruption of microtubule dynamics. The structure-activity relationship studies provide a rational basis for the design of more potent and selective inhibitors.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and minimize potential off-target effects. Further exploration of their combinatorial potential with other anticancer drugs could also lead to more effective therapeutic strategies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of this important class of anticancer compounds.
References
-
McCluskey, A., et al. (2014). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Advances, 4(108), 63099-63114. [Link]
-
Badolato, M., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(38), 21379-21405. [Link]
-
Royal Society of Chemistry. (2014). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. [Link]
-
McCluskey, A., et al. (2014). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Advances. [Link]
-
Khan, I., et al. (2022). 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. Molecules, 27(23), 8205. [Link]
-
Badolato, M., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. [Link]
-
Wang, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8579. [Link]
-
Royal Society of Chemistry. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. [Link]
Sources
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atcc.org [atcc.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 7. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Anticancer Activity of 2,3-Dihydroquinolin-4(1H)-ones: A Comparative Guide
The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 2,3-dihydroquinolin-4(1H)-one moiety has emerged as a "privileged scaffold" in drug design, demonstrating a broad spectrum of biological activities, including significant cytotoxic effects against various cancer cell lines.[1] This guide provides a comprehensive benchmark of the anticancer activity of 2,3-dihydroquinolin-4(1H)-ones, offering a comparative analysis against other quinoline derivatives and established anticancer drugs. We will delve into the experimental data supporting these claims, provide detailed protocols for robust in vitro evaluation, and explore the underlying mechanisms of action.
The Rationale for Investigating 2,3-Dihydroquinolin-4(1H)-ones
The 2,3-dihydroquinolin-4(1H)-one core is a nitrogen-containing heterocyclic compound that serves as a crucial structural component in numerous biologically active molecules.[1] The versatility of this scaffold allows for substitutions at various positions, enabling the synthesis of a diverse library of derivatives with a wide range of pharmacological properties.[2][3] The anticancer potential of this class of compounds has been a subject of intense investigation, with studies revealing their ability to inhibit cell proliferation and induce apoptosis in various cancer cell types.[4][5]
A key advantage of the 2,3-dihydroquinolin-4(1H)-one framework lies in its synthetic accessibility. Modern synthetic methodologies, including one-pot, three-component reactions, offer an efficient and environmentally friendly route to generate a diverse array of derivatives, facilitating structure-activity relationship (SAR) studies.[2][3] This has accelerated the discovery of potent analogues with sub-micromolar cytotoxic activities.
Comparative Anticancer Activity: A Data-Driven Analysis
The efficacy of novel anticancer compounds is best understood through direct comparison with existing agents. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various 2,3-dihydroquinolin-4(1H)-one derivatives against a panel of human cancer cell lines, benchmarked against standard chemotherapeutic drugs.
Table 1: Anticancer Activity of 2,3-Dihydroquinolin-4(1H)-one Derivatives against Various Cancer Cell Lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 (Leukemia) | Low µM range | [4] |
| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | MCF-7 (Breast) | Low µM range | [4] |
| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | HT29 (Colon) | <0.05 | [6] |
| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | U87 (Glioblastoma) | <0.05 | [6] |
| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | A2780 (Ovarian) | <0.05 | [6] |
| 2,3-dihydroquinazolin-4(1H)-one analogue C2 | PC3 (Prostate) | <15 | [5][7] |
| 2,3-dihydroquinazolin-4(1H)-one analogue C5 | PC3 (Prostate) | <15 | [5][7] |
| 2,3-dihydroquinazolin-4(1H)-one analogue C2 | DU145 (Prostate) | <15 | [5][7] |
| 2,3-dihydroquinazolin-4(1H)-one analogue C5 | DU145 (Prostate) | <15 | [5][7] |
Table 2: IC50 Values of Standard Anticancer Drugs for Comparison.
| Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Carboplatin | HL-60 (Leukemia) | Varies | [4] |
| Dasatinib | K562 (Leukemia) | ~0.02 (20 nM) | [8] |
| Dasatinib | MDA-MB-231 (Breast) | ~20 (20,000 nM) | [8] |
| Doxorubicin | Various | Varies | [9][10] |
| Paclitaxel | Various | Varies | [6][10] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, incubation time, and assay method.
The data clearly indicates that certain 2,3-dihydroquinolin-4(1H)-one derivatives exhibit potent anticancer activity, with some compounds demonstrating sub-micromolar efficacy, comparable to or even exceeding that of some standard drugs.[6] For instance, the 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one derivative showed remarkable activity against multiple cell lines with IC50 values below 50 nM.[6]
Unraveling the Mechanism of Action
The cytotoxic effects of 2,3-dihydroquinolin-4(1H)-ones are attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.
Tubulin Polymerization Inhibition
One of the primary mechanisms of action for a subset of these compounds is the inhibition of tubulin polymerization.[6][11] Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division (mitosis).[6] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis. Molecular modeling studies have suggested that some 2,3-dihydroquinolin-4(1H)-one derivatives bind to the colchicine binding site on tubulin.[6]
Caption: Inhibition of tubulin polymerization by 2,3-dihydroquinolin-4(1H)-one derivatives.
Induction of Apoptosis and DNA Damage
Several studies have demonstrated that 2,3-dihydroquinolin-4(1H)-one derivatives can induce apoptosis, or programmed cell death, in cancer cells.[4][12] This is a critical mechanism for eliminating cancerous cells. The induction of apoptosis is often preceded by DNA damage.[4] For example, 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one was shown to induce DNA damage and apoptosis in HL-60 cells.[4]
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells. [13][14] Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. [14]Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye like FITC, can then bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. [13][14] Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis. 2. Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS. 3. Resuspension: Resuspend the cells in 1X Binding Buffer. 4. Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension. 5. Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. 6. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. * Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). [15] Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA stoichiometrically. [15]The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Flow cytometry can then be used to measure the fluorescence intensity of a population of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle. [16] Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound for a specific duration.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane. [17]4. RNase Treatment: Treat the cells with RNase A to degrade any RNA, ensuring that PI only stains DNA. [18]5. PI Staining: Resuspend the cells in a staining buffer containing propidium iodide. [18]6. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases. [16]
Conclusion and Future Directions
The 2,3-dihydroquinolin-4(1H)-one scaffold represents a promising platform for the development of novel anticancer agents. The data presented in this guide highlights the potent and broad-spectrum cytotoxic activity of several derivatives. Their mechanisms of action, including tubulin polymerization inhibition and induction of apoptosis, underscore their potential as valuable therapeutic candidates.
Future research should focus on optimizing the lead compounds through further SAR studies to enhance their potency and selectivity. In vivo studies in animal models are also crucial to evaluate their efficacy and safety profiles. The detailed experimental protocols provided herein offer a robust framework for researchers to benchmark new derivatives and contribute to the advancement of this exciting area of cancer drug discovery.
References
-
McCluskey, A., et al. (2014). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Advances, 4(94), 52045-52061. [Link]
-
Royal Society of Chemistry. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. [Link]
-
Costantino, L., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(37), 20894-20921. [Link]
-
National Center for Biotechnology Information. (n.d.). Bioassays for anticancer activities. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PubMed Central. [Link]
-
SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
Baghdad Science Journal. (n.d.). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. [Link]
-
International Institute of Anticancer Research. (n.d.). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. [Link]
-
MDPI. (n.d.). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. [Link]
-
ResearchGate. (n.d.). Docking, Synthesis, and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. [Link]
-
ResearchGate. (n.d.). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. [Link]
-
BMG Labtech. (n.d.). Apoptosis – what assay should I use?. [Link]
-
ResearchGate. (n.d.). Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines. [Link]
-
ResearchGate. (n.d.). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of antitumor resistant (by Molecule Docking). [Link]
-
National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. PubMed Central. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
ResearchGate. (n.d.). The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. [Link]
-
MDPI. (n.d.). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines. PubMed Central. [Link]
-
Semantic Scholar. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. [Link]
-
Dove Medical Press. (n.d.). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PubMed Central. [Link]
Sources
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. noblelifesci.com [noblelifesci.com]
- 9. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]
- 11. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancer.wisc.edu [cancer.wisc.edu]
A Comparative Analysis of 2-Aryl vs. 2-Alkyl Dihydroquinolinones: A Guide for Researchers and Drug Development Professionals
The dihydroquinolinone scaffold is a privileged heterocyclic motif, prominently featured in a multitude of natural products and pharmacologically active compounds.[1] The substituent at the 2-position plays a pivotal role in dictating the molecule's steric and electronic properties, which in turn significantly influences its synthesis, reactivity, and biological activity. This guide provides a comprehensive comparative analysis of 2-aryl and 2-alkyl dihydroquinolinones, offering insights into their distinct characteristics to aid researchers and drug development professionals in the rational design of novel therapeutics.
I. Synthetic Strategies: A Tale of Two Substituents
The approach to synthesizing 2-substituted dihydroquinolinones is largely governed by the nature of the substituent being introduced. While a variety of methods exist for the construction of the core dihydroquinolinone ring system, the introduction of an aryl versus an alkyl group at the 2-position often necessitates different synthetic considerations.[2]
Synthesis of 2-Aryl Dihydroquinolinones
The introduction of an aryl group at the 2-position is often achieved through methods that leverage the reactivity of aromatic systems. A common strategy involves the addition of organometallic aryl reagents to a quinoline precursor. For instance, the treatment of N-Boc-protected quinoline with aryllithiums affords N-Boc-2-aryl-1,2-dihydroquinolines.[3] Another powerful approach is the one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones via the oxidative aza-Michael cyclization of N-Tf-2′-aminodihydrochalcones.[4] These methods benefit from the wide availability of substituted arylboronic acids, aryllithiums, and other arylating agents, allowing for a high degree of diversity in the final products.
Synthesis of 2-Alkyl Dihydroquinolinones
The synthesis of 2-alkyl dihydroquinolinones often relies on radical-mediated reactions or the use of alkylating agents in cyclization reactions. For example, the silver-catalyzed radical addition/cyclization of N-phenylcinnamamide with keto acids can be employed to introduce alkyl groups at the 3- and 4-positions, and modifications of these methods can be envisioned for 2-alkylation.[1] A milder method for the synthesis of alkylated dihydroquinolinones has also been developed to avoid the use of silver salts.[5] The choice of the alkylating agent and reaction conditions is crucial to control regioselectivity and avoid side reactions.
II. Comparative Reactivity and Physicochemical Properties
The electronic and steric differences between an aryl and an alkyl group at the 2-position significantly impact the reactivity and physicochemical properties of the dihydroquinolinone scaffold.
| Property | 2-Aryl Dihydroquinolinones | 2-Alkyl Dihydroquinolinones | Rationale |
| Lipophilicity (cLogP) | Generally higher | Generally lower | The aromatic ring of the aryl group contributes significantly to the molecule's hydrophobicity.[6][7] |
| Reactivity at C4 | Can undergo lithiation at C4, especially with N-Boc protection.[3] | Reactivity at C4 is less explored but may be influenced by the nature of the alkyl group. | The aryl group can influence the acidity of the C4 proton through electronic effects. |
| Metabolic Stability | Can be susceptible to aromatic hydroxylation. | Can be susceptible to aliphatic hydroxylation or oxidation.[8] | The specific metabolic pathways will depend on the substitution patterns on both the aryl and alkyl groups. |
| Conformational Flexibility | More rigid due to the planar aryl ring. | More flexible due to the free rotation of the alkyl chain. | This difference in flexibility can impact receptor binding and biological activity. |
III. Biological Activity and Structure-Activity Relationships (SAR)
The substituent at the 2-position is a key determinant of the biological activity of dihydroquinolinones. The choice between an aryl and an alkyl group can dramatically alter the compound's pharmacological profile.
2-Aryl Dihydroquinolinones: Potent Bioactive Scaffolds
2-Aryl dihydroquinolinones have emerged as a class of compounds with significant therapeutic potential. They have been identified as potent antitumor and antidiabetic agents.[4] The related 2-arylquinolines have demonstrated anticancer activity by acting as dual inhibitors of EGFR and FAK kinases.[9] The planar nature of the aryl group can facilitate π-π stacking interactions with biological targets, contributing to their potent activity. The electronic nature of the substituents on the aryl ring can be fine-tuned to optimize target engagement and pharmacokinetic properties.[6]
2-Alkyl Dihydroquinolinones: Exploring New Chemical Space
While less explored in the literature, 2-alkyl dihydroquinolinones represent a promising area for drug discovery. The introduction of an alkyl group can improve metabolic stability and modulate lipophilicity.[8] The greater conformational flexibility of the alkyl chain may allow for optimal binding to different biological targets compared to their rigid aryl counterparts. Structure-activity relationship studies on related heterocyclic systems have shown that the nature and size of the alkyl group can significantly impact biological activity.[10] For instance, certain alkyl hydroquinones have shown anticancer activity by acting as topoisomerase II poisons.[11]
IV. Experimental Protocols
To facilitate the direct comparison of 2-aryl and 2-alkyl dihydroquinolinones, the following representative synthetic protocols are provided.
Protocol 1: Synthesis of a Representative 2-Aryl Dihydroquinolinone (Based on the addition of an aryllithium to N-Boc-quinoline)[3]
Caption: General workflow for the synthesis of a 2-aryl dihydroquinoline.
Step-by-Step Methodology:
-
To a solution of N-Boc-quinoline (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add aryllithium (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-2-aryl-1,2-dihydroquinoline.
-
(Optional) The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) to yield the corresponding 2-aryl-1,2-dihydroquinoline.
Protocol 2: Synthesis of a Representative 2-Alkyl Dihydroquinolinone (Conceptual protocol based on radical cyclization)[1][5]
Caption: Conceptual workflow for a radical-based synthesis of an alkylated dihydroquinolinone.
Step-by-Step Methodology:
-
To a mixture of the N-aryl-α,β-unsaturated amide (1.0 eq) and the aliphatic carboxylic acid (2.0 eq) in a suitable solvent (e.g., acetone/H2O), add the radical initiator (e.g., AgNO3, 0.2 eq) and an oxidant (e.g., K2S2O8, 2.0 eq).
-
Heat the reaction mixture at the appropriate temperature (e.g., 60-80 °C) for the specified time, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkylated dihydroquinolinone.
V. Conclusion
The choice between an aryl and an alkyl substituent at the 2-position of the dihydroquinolinone scaffold offers distinct advantages and challenges. 2-Aryl dihydroquinolinones have a more established track record of potent biological activity, likely due to their rigid structures and potential for specific aromatic interactions. In contrast, 2-alkyl dihydroquinolinones represent a less explored but promising area of chemical space, offering opportunities for improved pharmacokinetic properties and novel biological activities. The synthetic methodologies for each class are distinct, and a thorough understanding of their comparative reactivity and physicochemical properties is essential for the rational design of new dihydroquinolinone-based therapeutics. This guide provides a foundational understanding to aid researchers in navigating the chemical landscape of these important heterocyclic compounds.
VI. References
-
Niu, Y.-N.; Tian, L.-s.; Lv, H.-Z.; Li, A. P.-G. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules2023 , 28(5), 2105. [Link]
-
Clayden, J.; Frampton, C. S.; McCarthy, C.; Westlund, N. Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. Chemistry – A European Journal2021 , 27(5), 1806-1813. [Link]
-
Du, J.; et al. Synthesis of 3,4-substituted dihydroquinolin-2(1H)-ones by decarboxylation of Narycinamamides with aliphatic carboxylic acids. ResearchGate2023 . [Link]
-
Yoo, H.-S.; Shin, J.-W.; Jang, Y. H.; Yang, Y.-S.; Kim, N.-J. Examples of biologically active 2‐aryl‐2,3‐dihydroquinolin‐4(1H)‐ones. ResearchGate2024 . [Link]
-
Organic Chemistry Portal. Dihydroquinolinone synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2-dihydroquinolines. [Link]
-
Al-Ostoot, F. H.; et al. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. RSC Medicinal Chemistry2021 , 12(10), 1709-1725. [Link]
-
León, F.; et al. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry2021 , 45(37), 17315-17329. [Link]
-
ResearchGate. Biological activity of natural 2-quinolinones. [Link]
-
Drew, S. L.; et al. Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. Molecules2021 , 26(4), 890. [Link]
-
ResearchGate. Synthesis of dihydroquinolines 2 from 2,2'-biquinoline 1. [Link]
-
PubMed. Biological activity of natural 2-quinolinones. [Link]
-
Suresh, S.; Khan, F. R. N. One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium. ACS Omega2024 , 9(34), 38923–38934. [Link]
-
PubMed. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. [Link]
-
Ho, J.; et al. Alkyl vs. aryl modifications: a comparative study on modular modifications of triphenylphosphonium mitochondrial vectors. RSC Advances2021 , 11(52), 32968-32975. [Link]
-
ResearchGate. Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. [Link]
-
Khamidova, U.; et al. Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Pharmaceuticals2021 , 14(10), 1059. [Link]
-
Chan, K.-K.; et al. Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1. Journal of Medicinal Chemistry2010 , 53(13), 4934-4944. [Link]
-
Journal of Analytical & Bioanalytical Techniques. The Role of Alkyl Groups in Organic Chemistry and Drug Design. [Link]
-
Al-Suhaimi, K. M.; et al. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules2022 , 27(23), 8209. [Link]
-
ResearchGate. Reaction of dihydroquinoline 2 a with diphenyl disulfide 9, radical... [Link]
-
PubMed Central. Chiral Alkyl Halides: Underexplored Motifs in Medicine. [Link]
-
Huang, C.-P.; et al. Anticancer activity of botanical alkyl hydroquinones attributed to topoisomerase II poisoning. Toxicology and Applied Pharmacology2008 , 227(2), 331-338. [Link]
-
Drug Design Org. Structure Activity Relationships. [Link]
-
MDPI. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dihydroquinolinone synthesis [organic-chemistry.org]
- 3. Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Alkyl vs. aryl modifications: a comparative study on modular modifications of triphenylphosphonium mitochondrial vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer activity of botanical alkyl hydroquinones attributed to topoisomerase II poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of 2,3-Dihydroquinolin-4(1H)-one Analogs
The 2,3-dihydroquinolin-4(1H)-one is recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its derivatives have shown promise in a wide array of therapeutic areas, frequently functioning as inhibitors of key cellular enzymes like protein kinases.[3][4] However, identifying a potent "hit" is merely the first step. Rigorously validating its mechanism of action (MoA) is a critical, multi-step process that ensures the observed biological effect is a direct consequence of the intended molecular interaction.
This guide provides a comprehensive, technically-grounded framework for researchers to systematically validate the MoA of novel 2,3-dihydroquinolin-4(1H)-one analogs, focusing on a common mechanism: protein kinase inhibition. We will move from initial biochemical validation to confirming target engagement in a cellular context and finally, correlating this with a functional cellular outcome.
Part 1: Primary Target Identification and Biochemical Validation
The foundational step is to confirm that your analog directly interacts with its purified target protein and to quantify this interaction. This is typically achieved through in vitro assays that measure the inhibition of the target's enzymatic activity.
Causality in Experimental Choice: Why Start with a Biochemical Assay?
Biochemical assays provide the cleanest initial assessment of a drug-target interaction.[5] By using purified components (enzyme, substrate, inhibitor), we eliminate the complexities of a cellular environment (e.g., membrane permeability, off-target effects, metabolism).[6] This allows us to establish a direct cause-and-effect relationship: does our compound inhibit the target's function? A positive result here provides the rationale for proceeding to more complex, cell-based models.
Comparative Data: Evaluating Kinase Inhibition
A crucial aspect of MoA validation is comparing your lead analog against alternatives. This could include other analogs from your synthesis series, known inhibitors of the target, or a negative control compound (an inactive analog). The goal is to establish a Structure-Activity Relationship (SAR).
Below is an example of how to present comparative data for two hypothetical analogs (DQ-A and DQ-B) against a target kinase (e.g., c-MET) and a known c-MET inhibitor.
| Compound | Target Kinase | IC50 (nM) | Assay Format |
| DQ-A (Lead Analog) | c-MET | 15 | Fluorescent Kinetic Assay |
| DQ-B (Alternative) | c-MET | 250 | Fluorescent Kinetic Assay |
| Reference Inhibitor | c-MET | 10 | Fluorescent Kinetic Assay |
| DQ-A (Lead Analog) | Off-Target Kinase X | >10,000 | Fluorescent Kinetic Assay |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol outlines a continuous fluorescent intensity assay to determine the IC50 value of an inhibitor.[7]
Objective: To measure the concentration-dependent inhibition of a purified kinase by the test analogs.
Materials:
-
Purified recombinant kinase (e.g., c-MET)
-
Sox-based peptide substrate specific for the kinase
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., HEPES-based buffer)
-
Test analogs (DQ-A, DQ-B) and reference inhibitor, serially diluted in DMSO
-
Low-volume 384-well plates
-
Fluorescence microplate reader capable of kinetic readings
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's guidelines. The final DMSO concentration should typically be kept below 1%.[6]
-
Compound Titration: Perform a serial 3-fold dilution of each test compound to create a 12-point concentration curve.[7]
-
Assay Plate Setup: In a 384-well plate, add the assay buffer, diluted compounds, and purified enzyme.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 30°C. Monitor the increase in fluorescence intensity (Ex/Em ~360/492 nm) every 60 seconds for 30-60 minutes.[7]
-
Data Analysis:
-
For each concentration, calculate the initial reaction rate (slope of the linear portion of the fluorescence curve).
-
Normalize the rates against the "0" inhibitor control (100% activity) and a "no enzyme" control (0% activity).
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Cellular Target Engagement and Pathway Modulation
A potent biochemical inhibitor is only useful if it can reach and bind to its target inside a living cell.[8] This section focuses on verifying this crucial step, known as target engagement.
Expert Insight: The Importance of Cellular Context
Moving from a purified protein system to a live cell introduces barriers like the cell membrane and competition from endogenous ligands (like ATP for kinases).[9] Therefore, confirming that your compound engages its target in this environment is a mandatory validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10]
CETSA is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[10] By heating cells treated with your compound and measuring the amount of soluble target protein remaining, you can directly infer target engagement.[11]
Workflow for MoA Validation in a Cellular Context
Caption: A simplified kinase signaling pathway inhibited by a DQ analog.
Part 3: Correlating Target Engagement with Cellular Function
The final piece of the puzzle is to demonstrate that the observed target engagement and pathway modulation translate into a functional cellular response, such as the inhibition of cancer cell proliferation.
Trustworthiness: Connecting Biochemical and Cellular Potency
A self-validating MoA is one where the biochemical potency (IC50) correlates with the cellular potency (EC50 from a functional assay). A large discrepancy between these values might suggest poor cell permeability, rapid metabolism of the compound, or significant off-target effects.
| Compound | Biochemical IC50 (c-MET, nM) | Cellular EC50 (H460 Viability, nM) | Potency Shift (Cellular/Biochemical) |
| DQ-A (Lead Analog) | 15 | 85 | ~6x |
| DQ-B (Alternative) | 250 | 1,500 | ~6x |
| Reference Inhibitor | 10 | 55 | ~5.5x |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Protocol: MTS Cell Viability Assay
This protocol measures cell viability by assessing the metabolic activity of the cell population. [12] Objective: To determine the EC50 value of DQ-A by measuring its effect on H460 cell proliferation.
Materials:
-
H460 cells
-
96-well cell culture plates
-
DQ-A analog, serially diluted
-
MTS reagent solution (containing PES) [13]* Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed H460 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the DQ-A analog. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTS Addition: Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C. [12]5. Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from a "media only" well. [14] * Normalize the data with the vehicle-treated cells representing 100% viability.
-
Plot the percent viability against the logarithm of the compound concentration and fit the curve to determine the EC50 value.
-
Conclusion: Building a Self-Validating System
Validating the mechanism of action for a novel 2,3-dihydroquinolin-4(1H)-one analog is not a single experiment but a logical, tiered progression of inquiry. By systematically moving from the clean environment of a biochemical assay to the complexity of a living cell, researchers can build a robust and trustworthy data package. This integrated approach, which directly correlates target binding with pathway modulation and a functional cellular outcome, forms a self-validating system that provides high confidence in the compound's true mechanism of action.
References
-
Evans, B. E., et al. (1988). The concept of "privileged structures" in drug discovery. Journal of Medicinal Chemistry. (Note: While the concept is widely cited, the initial search results point to review articles [1][2]that describe this concept rather than the original 1988 paper itself.)
-
Di Mambro, A., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8, 20894-20921. [Link]
-
McCluskey, A., et al. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 147-160. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Bio-Techne. (n.d.). Tips to Optimize your Western Blot for Phosphorylated Protein Detection. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
ResearchGate. (n.d.). In a biochemical and cellular assay, the IC50 of an irreversible.... [Link]
-
ACS Publications. (2020). Importance of Quantifying Drug-Target Engagement in Cells. [Link]
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. [Link]
-
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]
-
Bio-protocol. (2024). Cellular thermal shift assay (CETSA). [Link]
-
MDPI. (2018). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. [Link]
-
Nature. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. [Link]
-
BiochemSphere. (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
-
Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay!. [Link]
-
National Center for Biotechnology Information. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
ACS Publications. (2022). Target Engagement Assays in Early Drug Discovery. [Link]
Sources
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biochemicalsci.com [biochemicalsci.com]
- 7. assayquant.com [assayquant.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. news-medical.net [news-medical.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. broadpharm.com [broadpharm.com]
- 14. bitesizebio.com [bitesizebio.com]
Introduction: The Quinolinone Scaffold in Drug Discovery
The quinoline and quinolinone structural motifs are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 2,3-dihydroquinolin-4(1H)-one backbone, in particular, offers a three-dimensional structure that is amenable to substitution, allowing for the fine-tuning of its biological profile. This guide provides a head-to-head comparison of 2-(4-(trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one (hereafter referred to as Compound 1 ) and a series of its structurally related analogs. We will delve into their synthesis, comparative biological activities, and the underlying structure-activity relationships (SAR), supported by detailed experimental protocols.
Rationale for Compound Selection
The selection of Compound 1 as our lead molecule is predicated on the known bioactivity of trifluoromethyl (-CF3) substituted heterocycles. The -CF3 group can enhance metabolic stability, membrane permeability, and binding affinity. To establish a clear SAR, we will compare Compound 1 with analogs bearing electron-donating (e.g., -OCH3), electron-withdrawing (e.g., -NO2), and halogen (-Cl) substituents at the para position of the 2-phenyl ring.
Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones
A common and efficient method for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones is the silver(I) triflate-catalyzed one-pot reaction of o-aminoacetophenones with aromatic aldehydes.[3] This method is advantageous due to its operational simplicity and the use of readily available starting materials.[3]
General Synthetic Protocol
-
To a solution of o-aminoacetophenone (1.0 mmol) and the corresponding substituted benzaldehyde (1.0 mmol) in a suitable solvent (e.g., acetonitrile), add silver(I) triflate (5 mol%).
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired 2-aryl-2,3-dihydroquinolin-4(1H)-one.
-
Characterize the final products using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones.
Head-to-Head Biological Evaluation
The following sections detail the comparative in vitro evaluation of Compound 1 and its analogs for their anticancer, anti-inflammatory, and antimicrobial activities.
I. Anticancer Activity
The anticancer potential of the synthesized compounds was evaluated against human breast adenocarcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines.[4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6]
-
Cell Seeding: Seed MCF-7 and HepG-2 cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[7]
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO and dilute to various concentrations with culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds and incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
| Compound | Substituent (R) | MCF-7 IC50 (µM) | HepG-2 IC50 (µM) |
| 1 | 4-CF3 | 5.2 ± 0.4 | 8.1 ± 0.6 |
| 2 | 4-Cl | 10.8 ± 0.9 | 15.3 ± 1.2 |
| 3 | 4-OCH3 | 25.4 ± 2.1 | 32.7 ± 2.8 |
| 4 | 4-NO2 | 7.9 ± 0.7 | 11.5 ± 0.9 |
Analysis of Anticancer Activity: The data clearly indicates that the nature of the substituent on the 2-phenyl ring significantly influences the cytotoxic activity. Compound 1 (4-CF3) exhibited the most potent activity against both cell lines, suggesting that a strong electron-withdrawing group enhances cytotoxicity. The nitro-substituted analog (Compound 4 ) also showed good activity, though slightly less potent than Compound 1 . The chloro-substituted compound (Compound 2 ) displayed moderate activity, while the methoxy-substituted analog (Compound 3 ), an electron-donating group, was the least active. This suggests that electron-withdrawing properties at the para position are favorable for anticancer activity in this scaffold.
To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) assay was performed. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[8]
-
Cell Treatment: Treat MCF-7 cells with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[8]
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Apoptosis Induction: Treatment with Compound 1 resulted in a significant increase in the population of early and late apoptotic cells, confirming that its cytotoxic effect is mediated, at least in part, by the induction of apoptosis.
II. Anti-inflammatory Activity
The anti-inflammatory potential was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9][10]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[10]
-
Nitrite Measurement: Measure the concentration of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.[11] Mix 50 µL of supernatant with 50 µL of sulfanilamide solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution.[9]
-
Absorbance Reading: Measure the absorbance at 540 nm.[11]
-
Data Analysis: Calculate the IC50 values for NO inhibition.
| Compound | Substituent (R) | NO Inhibition IC50 (µM) |
| 1 | 4-CF3 | 15.8 ± 1.3 |
| 2 | 4-Cl | 22.4 ± 1.9 |
| 3 | 4-OCH3 | 45.1 ± 3.8 |
| 4 | 4-NO2 | 18.9 ± 1.6 |
Analysis of Anti-inflammatory Activity: Similar to the anticancer activity, a clear SAR is observed. The electron-withdrawing groups (-CF3 and -NO2) in Compound 1 and Compound 4 conferred the most potent NO inhibitory activity. The presence of an electron-donating group (-OCH3) in Compound 3 significantly reduced the anti-inflammatory effect.
III. Antimicrobial Activity
The antimicrobial activity of the compounds was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[12]
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13]
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Compound | Substituent (R) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 1 | 4-CF3 | 16 | >64 |
| 2 | 4-Cl | 32 | >64 |
| 3 | 4-OCH3 | >64 | >64 |
| 4 | 4-NO2 | 32 | >64 |
Analysis of Antimicrobial Activity: The tested compounds exhibited modest activity against the Gram-positive bacterium S. aureus and were inactive against the Gram-negative E. coli. Compound 1 showed the best activity with an MIC of 16 µg/mL. The reduced activity against E. coli is common for many compound classes and is often attributed to the presence of the outer membrane in Gram-negative bacteria, which acts as a permeability barrier.
Conclusion and Future Directions
This head-to-head comparison demonstrates that this compound (Compound 1 ) is a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. The presence of the electron-withdrawing trifluoromethyl group at the para position of the 2-phenyl ring consistently correlates with enhanced anticancer and anti-inflammatory activities. The mechanism of its anticancer effect appears to be, at least in part, through the induction of apoptosis.
Future investigations should focus on:
-
Expanding the SAR studies to include a wider range of substituents at various positions on both the quinolinone core and the 2-phenyl ring.
-
In vivo efficacy and toxicity studies of Compound 1 in relevant animal models.
-
Mechanistic studies to identify the specific cellular targets and signaling pathways modulated by these compounds.
By leveraging the insights gained from this comparative analysis, researchers can further optimize the 2,3-dihydroquinolin-4(1H)-one scaffold to develop next-generation therapeutics with improved potency and selectivity.
References
-
Synthesis, antibacterial and antioxidant activity of novel 2,3-dihydroquinazolin-4(1H)-one derivatives of dehydroabietylamine diterpene. (2018). ResearchGate. [Link]
-
2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.). Royal Society of Chemistry. [Link]
-
2,3-Dihydroquinolin-4-one synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Apoptosis Marker Assays for HTS. (2021). NCBI Bookshelf. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Institutes of Health. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (2019). National Institutes of Health. [Link]
-
In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. (2020). PubMed. [Link]
-
3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. (2009). PubMed. [Link]
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). ACS Publications. [Link]
-
Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium. (n.d.). The Royal Society of Chemistry. [Link]
-
(PDF) Synthesis and biological activity of some substituted 2-phenyl-quinazolin-4-ones. (2019). ResearchGate. [Link]
-
Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2022). MDPI. [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Georgia. [Link]
-
Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. (2010). Journal of Chemical and Pharmaceutical Research. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2016). National Institutes of Health. [Link]
-
The crystal structure of [1-(4-(trifluoromethyl)phenyl)-3,4-dihydroquinolin-2(1H)-one], C16H12F3NO. (2023). ResearchGate. [Link]
-
In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents. (2022). Bentham Science. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). MDPI. [Link]
-
Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. (2022). PLOS One. [Link]
-
Levels of pro-inflammatory cytokines and nitric oxide from serum... (n.d.). ResearchGate. [Link]
-
The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. [Link]
-
A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. (n.d.). Semantic Scholar. [Link]
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Royal Society of Chemistry. [Link]
-
Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2015). National Institutes of Health. [Link]
-
2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (2021). RSC Publishing. [Link]
- RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline. (n.d.).
-
Accurate & Simple Measurement Of Pro-Inflammatory Cytokine IL-1β l Protocol Preview. (2022). JoVE. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. jocpr.com [jocpr.com]
- 3. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]
- 4. In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 9. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one
Comprehensive Safety & Handling Guide for 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of this compound. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Analysis and Risk Assessment
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Given the structural similarities, it is prudent to handle this compound with the assumption of similar or identical hazards. The trifluoromethyl group designates this compound as a halogenated organic substance, necessitating specific handling and disposal protocols.[1][2]
Key Structural Features and Their Implications:
-
Quinolinone Core: Quinoline and its derivatives are bioactive and can have toxicological properties.[3]
-
Trifluoromethyl Group: This group renders the compound halogenated, requiring special waste disposal procedures.[1][2] It can also influence the compound's reactivity and metabolic pathways.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to mitigate the identified risks of skin, eye, and respiratory irritation, as well as potential harm if ingested.
Core PPE Requirements
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[4] | Protects against splashes that can cause serious eye irritation. |
| Skin and Body Protection | A standard laboratory coat, long pants, and closed-toe shoes are mandatory. A chemical-resistant apron should be worn for tasks with a high splash potential.[4][5] | Prevents skin contact which can lead to irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[4] Regularly inspect gloves for any signs of degradation or puncture before and during use. | Provides a direct barrier against skin contact and absorption. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter is recommended if dust or aerosols are generated, or if working outside of a certified chemical fume hood.[4][6] | Protects against inhalation of the compound, which may cause respiratory irritation. |
dot
Caption: PPE Selection Workflow.
Operational and Handling Plan
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Step-by-Step Handling Procedures
-
Preparation:
-
Ensure a certified chemical fume hood is in proper working order.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have an emergency plan in place, including the location of the nearest safety shower and eyewash station.
-
Prepare a designated waste container for halogenated organic waste.[1]
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood to minimize the risk of inhalation.
-
Use a spatula for transfers and avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
During Reaction:
-
Keep all reaction vessels closed or under a condenser to prevent the release of vapors.
-
Continuously work within the chemical fume hood.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Remove PPE in the correct order to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
dot
Caption: Step-by-step chemical handling workflow.
Disposal Plan
Proper disposal is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound requires specific disposal procedures.
Waste Segregation and Disposal
-
Halogenated Waste Stream: All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), must be disposed of in a designated "Halogenated Organic Waste" container.[1][2]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[7] Store it in a designated satellite accumulation area.
-
Institutional Protocols: Always follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is essential.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[8] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8] |
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated halogenated waste container.
-
Decontaminate the spill area.
References
- ChemScene. Safety Data Sheet for 2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one.
- AK Scientific, Inc. Safety Data Sheet for 1-Phenyl-3,4-dihydroisoquinoline.
- CymitQuimica.
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
Bucknell University. Hazardous Waste Segregation. [Link]
-
Novelty Journals. A Review on Quinoline and Its Derivatives. [Link]
- BenchChem. Personal protective equipment for handling 2-Amino-3-(trifluoromethyl)phenol.
-
Temple University. Halogenated Solvents in Laboratories. [Link]
- Centers for Disease Control and Prevention.
-
University of Florida. Personal Protective Equipment for Handling Pesticides. [Link]
- Sigma-Aldrich.
- Thermo Fisher Scientific.
- Biosynth.
- CAMEO Chemicals. 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE.
- PubChem. 6-[4-(Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone.
- PubChem. 2,3-dihydroquinolin-4(1H)-one.
- Braun Research Group.
- Wikipedia. Quinoline.
- RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
- National Institutes of Health.
- Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
- ACS Material. PPE and Safety for Chemical Handling.
- ResearchGate. The crystal structure of [1-(4-(trifluoromethyl)phenyl)-3,4-dihydroquinolin-2(1H)-one], C16H12F3NO.
- ACS Publications. The Journal of Organic Chemistry Ahead of Print.
- IIP Series. Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview.
- ACS Publications. Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes.
Sources
- 1. hscprep.com.au [hscprep.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. noveltyjournals.com [noveltyjournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
